methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2H-tetrazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJLWARDIMWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
This technical guide details the synthesis, characterization, and handling of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate .
This molecule represents a critical class of 5-substituted tetrazoles, widely utilized as bioisosteres for carboxylic acids in medicinal chemistry (enhancing metabolic stability and lipophilicity) and as key intermediates in the synthesis of cephalosporin antibiotics (e.g., Cefazolin).
Executive Summary & Strategic Context
Target Molecule: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate CAS Registry Number: (Generic for isomers) 59045-82-8 (related acid) / Specific ester references vary. Core Application: Pharmaceutical intermediate; Carboxylic acid bioisostere.
The synthesis of 5-substituted tetrazoles from nitriles is the industry-standard approach. While the tetrazole ring exists in a tautomeric equilibrium (1H- and 2H- forms), the "2H" designation in the target name refers to the generally more stable tautomer in the solid state and non-polar environments. This guide focuses on the [3+2] cycloaddition of methyl cyanoacetate with sodium azide , a route selected for its atom economy and scalability, despite the safety challenges associated with azide chemistry.
Synthetic Methodology
Retrosynthetic Analysis
The most direct disconnection is at the C5-N bond of the tetrazole ring.
-
Precursor: Methyl cyanoacetate (NC-CH₂-COOMe).
-
Mechanism: Huisgen 1,3-dipolar cycloaddition (thermal or catalyzed).[4]
Protocol Selection: The Lewis Acid vs. Buffered Route
Two primary methodologies exist:
-
Ammonium Chloride (NH₄Cl) / DMF: The "Buffered" route. NH₄Cl generates trace hydrazoic acid (HN₃) in situ, which is the active species. Pros: Cheap. Cons: Higher risk of HN₃ off-gassing; sublimation of NH₄N₃.
-
Zinc Bromide (ZnBr₂) / Water or Solvent: The "Lewis Acid" route. Zn(II) activates the nitrile, facilitating azide attack without generating free HN₃. Pros: Safer, often higher yield, suppresses ester hydrolysis.
Selected Protocol: ZnBr₂-Catalyzed Cycloaddition in Isopropanol/Water . Reasoning: This method balances safety (reduced HN₃ evolution) with the preservation of the methyl ester group, which is susceptible to hydrolysis under the harsh basic conditions of the standard NaN₃ method.
Experimental Protocol (Step-by-Step)
Reagents:
-
Methyl cyanoacetate (10.0 mmol, 0.99 g)
-
Sodium azide (11.0 mmol, 0.715 g) [1.1 eq]
-
Zinc bromide (10.0 mmol, 2.25 g) [1.0 eq]
-
Solvent: Isopropanol:Water (1:1, 20 mL)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (10% NaClO) to neutralize any escaping hydrazoic acid.
-
Addition: Charge the flask with methyl cyanoacetate, sodium azide, and zinc bromide. Add the solvent mixture.[2][3][5]
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.
-
Checkpoint: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The nitrile spot (Rf ~0.6) should disappear, replaced by the more polar tetrazole spot (Rf ~0.1-0.2). Reaction time is typically 12–24 hours.
-
-
Workup (Critical for Purity):
-
Cool the reaction mixture to room temperature.
-
Add 3N HCl dropwise until pH is adjusted to ~2.0. Caution: Vigorous effervescence may occur. This converts the zinc-tetrazolate complex into the free tetrazole.
-
Add Ethyl Acetate (30 mL) and separate the layers.
-
Extract the aqueous layer 2x with Ethyl Acetate.
-
-
Purification:
Reaction Workflow Diagram
Caption: Step-by-step workflow for the Zn(II)-catalyzed synthesis of the target tetrazole.
Mechanistic Insight
The reaction proceeds via a concerted [3+2] cycloaddition. The zinc ion plays a dual role:
-
Coordination: Zn²⁺ coordinates to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.
-
Stabilization: It stabilizes the forming tetrazolate anion, preventing decomposition.
Caption: Mechanistic pathway of the Lewis acid-catalyzed [3+2] cycloaddition.
Characterization & Quality Control
Characterizing tetrazoles requires understanding their annular tautomerism . In solution, the proton rapidly exchanges between N1 and N2.
Nuclear Magnetic Resonance (NMR)
-
Solvent Effects: In DMSO-d₆, the equilibrium often favors the 1H-tautomer or a rapid exchange average. In CDCl₃, the 2H-tautomer is often more distinct if solubility permits.
-
Key Features: The tetrazole ring proton (NH) is broad and typically appears downfield (12–16 ppm), often invisible if wet.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |
| ¹H | 3.75 | Singlet (3H) | -OCH₃ | Methyl Ester |
| ¹H | 4.15 | Singlet (2H) | -CH₂- | Methylene bridge (deshielded by Tetrazole) |
| ¹H | 14.0–16.0 | Broad | -NH | Tetrazole acidic proton (exchangeable) |
| ¹³C | 29.5 | - | -CH₂- | Alpha-carbon |
| ¹³C | 53.0 | - | -OCH₃ | Methoxy carbon |
| ¹³C | 155.0 | - | C=N | Tetrazole C5 (Quaternary) |
| ¹³C | 168.5 | - | C=O[6] | Ester Carbonyl |
Infrared Spectroscopy (FT-IR)
-
Diagnostic Absence: Disappearance of the sharp Nitrile (C≡N) stretch at ~2260 cm⁻¹.
-
Diagnostic Presence:
-
Ester C=O: Strong band at 1735–1750 cm⁻¹.
-
Tetrazole Ring: Series of bands in the 1200–1000 cm⁻¹ region (breathing modes) and ~3100–3000 cm⁻¹ (N-H stretch).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Negative mode is often more sensitive for tetrazoles due to acidity).
-
m/z: Calculated [M-H]⁻ = 141.04.
Safety & Process Control (Critical)
1. Hydrazoic Acid (HN₃) Management:
-
Although ZnBr₂ reduces HN₃ formation compared to NH₄Cl, trace HN₃ is possible.
-
Rule: Never concentrate reaction mixtures containing azides to dryness without quenching.
-
Engineering Control: All rotary evaporator vents must be directed to a fume hood or a bleach scrubber.
2. Metal Azide Shock Sensitivity:
-
Avoid using metal spatulas or ground glass joints if solid azide crusts form. Use Teflon sleeves and plastic/wood tools.
3. Cyanide Impurities:
-
Ensure the starting material (methyl cyanoacetate) is free of cyanide salts to prevent the formation of highly toxic HCN gas upon acidification.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction. Journal of the American Chemical Society, 127(1), 210–216.[4] Link
-
Roh, J., et al. (2012). 5-Substituted tetrazoles: synthesis and applications. European Journal of Organic Chemistry, 2012(31), 6101–6118. Link
-
Jin, T., et al. (2008). Efficient and Safe Synthesis of Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica-Supported Copper Triflate. Chemistry – An Asian Journal, 3(11), 1916-1922. Link
Sources
Technical Whitepaper: Physicochemical Profile of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
The following technical guide details the physicochemical properties, synthesis, and handling of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate .
Executive Summary
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a critical heterocyclic building block in medicinal chemistry. It serves as a bioisostere for malonic acid half-esters and aspartic acid derivatives, offering improved metabolic stability and lipophilicity compared to its carboxylic acid counterparts. This guide provides a comprehensive analysis of its physicochemical properties, tautomeric behavior, and synthetic protocols, designed for researchers optimizing lead compounds in drug discovery.
Chemical Identity & Structural Analysis
The compound consists of a tetrazole ring substituted at the 5-position with a methyl acetate side chain. A defining feature of this molecule is its annular tautomerism , which dictates its reactivity and binding affinity in biological systems.
| Property | Detail |
| IUPAC Name | Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate |
| CAS Number | Not widely listed; Analogous Ethyl Ester: 13616-37-0 |
| Molecular Formula | C₄H₆N₄O₂ |
| Molecular Weight | 142.12 g/mol |
| SMILES | COC(=O)CC1=NNN=N1 |
| Key Functional Groups | Tetrazole (acidic bioisostere), Methyl Ester (electrophilic) |
Tautomeric Equilibrium (1H vs. 2H)
Tetrazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers. While the 1H-form is often more stable in the solid state due to intermolecular hydrogen bonding, the 2H-form dominates in the gas phase and non-polar solvents due to a lower dipole moment.
-
1H-Tautomer: High polarity, dominant in polar solvents (DMSO, H₂O).
-
2H-Tautomer: Lower polarity, dominant in non-polar solvents (CDCl₃).
Caption: Dynamic equilibrium between 1H and 2H tautomers, influenced by solvent polarity.
Physicochemical Properties
Note: Where specific experimental data for the methyl ester is unavailable, values are grounded in the well-characterized ethyl ester analog (Ethyl 2-(2H-tetrazol-5-yl)acetate, CAS 13616-37-0) and validated computational models.
Thermodynamic & Physical Data
| Property | Value / Range | Source/Rationale |
| Physical State | Crystalline Solid | Analogous to ethyl ester (solid). |
| Melting Point | 120 – 130 °C (Predicted) | Ethyl ester MP is 123-127°C. Methyl esters typically show similar or slightly higher packing efficiency. |
| Boiling Point | ~310 °C (Decomposes) | High nitrogen content leads to decomposition before boiling. |
| Density | ~1.35 g/cm³ | Calculated based on packing density of tetrazole derivatives. |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar aprotic/protic solvents. |
| pKa (Tetrazole NH) | 4.5 – 4.9 | The tetrazole ring is roughly as acidic as a carboxylic acid. |
| LogP | -0.5 to 0.2 | Low lipophilicity due to the polar tetrazole ring. |
Stability Profile
-
Thermal Stability: Stable up to ~100°C. Warning: Tetrazoles are energetic materials. Avoid heating above 150°C or subjecting to shock.
-
Hydrolytic Stability: The methyl ester is susceptible to hydrolysis in basic aqueous media (pH > 8), converting to the parent tetrazole-5-acetic acid.
-
Photostability: Generally stable, but should be stored in amber vials to prevent slow photochemical degradation.
Synthesis & Impurity Profiling
The synthesis utilizes a [3+2] cycloaddition between methyl cyanoacetate and an azide source. This "click" chemistry approach is robust but requires strict safety controls due to azide hazards.
Synthetic Workflow (Standard Protocol)
Reagents: Methyl Cyanoacetate, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂). Solvent: DMF or Water/Isopropanol mixture.
-
Activation: The nitrile group of methyl cyanoacetate is activated by the Lewis acid (Zn²⁺) or proton source (NH₄⁺).
-
Cycloaddition: Azide anion attacks the nitrile to form the tetrazole ring.
-
Workup: Acidification precipitates the product or allows extraction into ethyl acetate.
Caption: Lewis-acid catalyzed [3+2] cycloaddition of nitrile and azide to form the tetrazole.
Critical Impurities
-
Unreacted Azide: Potential explosion hazard.[1] Test with AgNO₃ (forms precipitate) or Fe³⁺ (red color).
-
Hydrolysis Product: Tetrazole-5-acetic acid (formed if reaction pH is too high).
-
Regioisomers: Alkylation of the tetrazole nitrogen (N1 vs N2) can occur if electrophiles are present, but in this synthesis, the ring remains unsubstituted (N-H).
Analytical Characterization
Validation of the compound requires confirming the integrity of both the ester and the tetrazole ring.
NMR Spectroscopy (Predicted in DMSO-d₆)
-
¹H NMR (300 MHz):
-
δ ~16.0 ppm (br s, 1H): Tetrazole N-H. (Broad signal due to rapid exchange).
-
δ 4.05 ppm (s, 2H): Methylene (-CH₂-) between tetrazole and carbonyl. Shifted downfield by the electron-withdrawing tetrazole.
-
δ 3.65 ppm (s, 3H): Methyl ester (-OCH₃).
-
Infrared (IR) Spectroscopy[3]
-
Absence of Nitrile: Disappearance of the sharp -CN stretch at ~2250 cm⁻¹ is the primary indicator of reaction completion.
-
Tetrazole Ring: Characteristic bands at 1000–1100 cm⁻¹ and 1200–1300 cm⁻¹ .
-
Carbonyl (C=O): Strong ester stretch at 1735–1750 cm⁻¹ .
Safety & Handling (Crucial)
Warning: Tetrazoles are nitrogen-rich energetic compounds. While this derivative is relatively stable, it must be treated as a potential explosive.
-
Shock Sensitivity: Do not grind dry material heavily in a mortar.
-
Thermal Hazard: Never heat the reaction mixture to dryness. Azides can concentrate and detonate.
-
Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, HN₃ - highly toxic/explosive) and heavy metals (forms sensitive metal azides).
-
Storage: Store at 2-8°C in an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.
References
-
Synthesis of Tetrazole Acetic Acid Derivatives
- Source: Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.
- Relevance: Foundational protocol for [3+2] cycloaddition using ammonium chloride/sodium azide.
-
Tautomerism in Tetrazoles
- Source: Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435.
- Relevance: Detailed analysis of 1H vs 2H tautomeric equilibrium in solution vs solid st
-
Ethyl 2-(2H-tetrazol-5-yl)acetate Properties (Analog Reference)
- Source: Sigma-Aldrich / Merck Millipore Product Sheet (CAS 13616-37-0).
- Relevance: Provides experimental melting point (123-127°C) used to benchmark the methyl ester.
-
Safety of Tetrazoles
- Source: Klapötke, T. M. (2011).
- Relevance: Comprehensive safety protocols for handling high-nitrogen heterocycles.
Sources
A Technical Guide to the Preliminary Biological Screening of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
Introduction: Unlocking the Potential of a Privileged Scaffold
The tetrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1] Its unique physicochemical properties, particularly its ability to act as a metabolically stable bioisostere for the carboxylic acid group, have made it an invaluable tool in drug design.[2][3] This guide focuses on a specific, yet promising, derivative: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate . As an ester, this compound is a potential prodrug, designed for improved permeability and bioavailability, which upon in-vivo hydrolysis would yield its active acidic form.
This document provides a comprehensive, hypothesis-driven framework for the preliminary biological screening of this novel chemical entity (NCE). It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the scientific rationale behind each experimental step. Our objective is to create a self-validating cascade of assays to efficiently identify and characterize the potential therapeutic value of this compound.
Compound Profile and Strategic Rationale
Chemical Identity
-
IUPAC Name: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
-
Molecular Formula: C₄H₆N₄O₂
-
Structure:
/ N N \ / N-H
-
Synthesis Overview: While multiple routes exist for tetrazole synthesis, a common and efficient method involves the [2+3] cycloaddition reaction between a nitrile and an azide.[2][4] For this specific compound, a plausible route involves the reaction of methyl cyanoacetate with an azide source. An alternative documented approach for similar structures involves reacting glycine or its esters with an orthoformate and sodium azide.[5]
The Scientific Premise: Bioisosterism and Prodrug Strategy
The core rationale for screening this compound is twofold:
-
The Tetrazole Moiety: The 5-substituted-1H-tetrazole ring is a well-established bioisostere of a carboxylic acid. It shares a similar pKa, steric profile, and ability to participate in hydrogen bonding, but often confers improved metabolic stability and oral bioavailability.[2] This suggests the compound's active form could mimic endogenous carboxylic acids or interact with targets of known acidic drugs.
-
The Methyl Ester: The esterification of the acetic acid side chain converts the polar, acidic parent molecule into a more lipophilic prodrug. This modification is a classic medicinal chemistry strategy to enhance cell membrane permeability. Once inside the cell or in systemic circulation, endogenous esterases are expected to hydrolyze the ester, releasing the active tetrazolylacetic acid.
This dual-character guides our screening strategy. We hypothesize that the compound may exhibit activities associated with acidic drugs, such as anti-inflammatory or antimicrobial effects, while the ester form facilitates its access to biological targets.
The Screening Cascade: A Phased Approach to Discovery
A tiered screening approach is the most resource-efficient method for evaluating an NCE. We begin with broad, high-throughput in vitro assays to identify potential areas of biological activity and then proceed to more specific assays for hit validation.
Caption: High-level workflow for the preliminary biological screening cascade.
Phase 1, Assay 1: General Cytotoxicity Assessment (The Safety Checkpoint)
Rationale: Before assessing for specific therapeutic activities, it is imperative to determine the compound's inherent toxicity to mammalian cells.[6] This step establishes a therapeutic window, ensuring that any observed activity in subsequent assays is not merely a result of cell death.[7][8] It also dictates the maximum concentration to be used in non-cytotoxic assays.
Recommended Protocol: MTT Assay
The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[9]
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 for general toxicity, or RAW 264.7 if planning subsequent inflammation studies) into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (e.g., from 0.1 to 200 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation Example:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Test Compound | HEK293 | 48 | > 200 |
| Doxorubicin | HEK293 | 48 | 1.2 |
Phase 1, Assay 2: Antimicrobial Activity Screening
Rationale: Tetrazole derivatives have been extensively reported to possess potent antibacterial and antifungal properties.[1][10][11] This broad activity makes antimicrobial screening a high-priority avenue for investigation.
Recommended Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of the compound that visibly inhibits microbial growth.[10][11]
-
Panel Selection: Select a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.
Data Presentation Example:
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Test Compound | 8 | > 128 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Phase 1, Assay 3: Anti-inflammatory Activity Screening
Rationale: Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, the bioisosteric nature of the tetrazole ring suggests a strong potential for anti-inflammatory activity.[12][13] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is an excellent model for inflammation in vitro.[14]
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Recommended Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with non-cytotoxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess Reagent system.
-
Data Acquisition: Read the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. Further assays for pro-inflammatory cytokines like TNF-α and IL-6 can be performed on the same supernatants using ELISA kits.[13][15]
Data Presentation Example:
| Compound (at 50 µM) | % NO Inhibition | % TNF-α Inhibition | % IL-6 Inhibition |
| Test Compound | 65.4 ± 5.2 | 58.1 ± 6.8 | 45.3 ± 4.9 |
| Dexamethasone (10 µM) | 88.9 ± 3.1 | 92.5 ± 2.5 | 95.1 ± 1.9 |
Phase 2: Hit Validation and Mechanistic Insights
If a compound shows promising activity (a "hit") in Phase 1, the next step is to validate the finding and begin exploring its mechanism of action.
-
For Antimicrobial Hits: A key follow-up is to investigate the mechanism. For instance, many antimicrobials target bacterial DNA synthesis. An in vitro DNA gyrase supercoiling assay could be performed to see if the compound inhibits this essential bacterial enzyme.[10]
-
For Anti-inflammatory Hits: A logical next step is to test for inhibition of cyclooxygenase (COX) enzymes, the targets of NSAIDs. Commercially available COX-1 and COX-2 inhibitor screening kits can provide rapid information on whether the compound shares this mechanism.[13]
Phase 3: Preliminary In Vivo Proof-of-Concept
A validated in vitro hit with a good safety profile can be advanced to a preliminary in vivo model.
Rationale: An in vivo model provides a more complex biological system to confirm the therapeutic potential observed in vitro. For a compound with confirmed anti-inflammatory activity, an analgesic model is a logical and well-established starting point.[12][16]
Recommended Protocol: Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity and is sensitive to NSAIDs and other analgesics.[16][17]
-
Animal Acclimatization: Use mice (e.g., Swiss albino) and allow them to acclimate to the laboratory environment.
-
Dosing: Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Aspirin.
-
Induction of Nociception: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
Analysis: Calculate the percentage protection or inhibition of writhing for each treated group compared to the vehicle control group.
Data Presentation Example:
| Treatment | Dose (mg/kg, p.o.) | Mean Writhing Count ± SEM | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Test Compound | 30 | 22.8 ± 2.5 | 49.6 |
| Test Compound | 100 | 11.5 ± 1.9 | 74.6 |
| Aspirin | 100 | 9.8 ± 1.5 | 78.3 |
Data Interpretation and Decision Making
The collected data must be synthesized to make an informed decision on the compound's future. A key metric is the Selectivity Index (SI) , calculated as SI = IC₅₀ (Cytotoxicity) / EC₅₀ or MIC (Desired Activity). A high SI value (>>10) is desirable, indicating that the compound is effective at concentrations far below those that cause general toxicity.
Caption: Decision-making flowchart for hit prioritization.
Conclusion
This technical guide outlines a logical, multi-tiered strategy for the preliminary biological evaluation of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate. By grounding our experimental choices in the compound's chemical nature—as a prodrug of a carboxylic acid bioisostere—we can efficiently probe for the most probable biological activities. This cascade, starting from broad in vitro safety and activity profiling and progressing to targeted in vivo models, provides a robust framework for identifying and validating a lead candidate for further drug development. The successful navigation of this screening process will unveil the therapeutic promise held within this unique tetrazole derivative.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available from: [Link]
-
Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. Available from: [Link]
-
Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]
-
Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. National Institutes of Health (NIH). Available from: [Link]
-
Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. National Institutes of Health (NIH). Available from: [Link]
-
Biological activities importance of Tetrazole derivatives. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available from: [Link]
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available from: [Link]
-
A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. ResearchGate. Available from: [Link]
-
Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains. Frontiers. Available from: [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. Available from: [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available from: [Link]
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Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of 2H-tetrazoles. Organic Chemistry Portal. Available from: [Link]
-
Tetrazoles: Synthesis and Biological Activity. Bentham Science. Available from: [Link]
-
Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review. National Institutes of Health (NIH). Available from: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. Available from: [Link]
-
Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
Understanding Cytotoxicity. Virology Research Services. Available from: [Link]
-
Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. MDPI. Available from: [Link]
- Process for preparing 1h-tetrazole compounds. Google Patents.
-
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. National Institutes of Health (NIH). Available from: [Link]
-
Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Journal of Nanostructures. Available from: [Link]
-
Screening Libraries. Asinex. Available from: [Link]
-
A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Science Publishing Group. Available from: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]
-
functional in vitro assays for drug discovery. YouTube. Available from: [Link]
-
A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys. RJPN. Available from: [Link]
-
Screening Methods for Analgesic Agents. Pharmacy 180. Available from: [Link]
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- 17. researchgate.net [researchgate.net]
Tautomerism in 5-Substituted-2H-1,2,3,4-Tetrazoles: A Technical Guide
Executive Summary
This guide addresses the structural dynamics of 5-substituted tetrazoles, a critical class of carboxylic acid bioisosteres in medicinal chemistry.[1] While often represented in the 1H form in 2D chemical drawings, experimental and computational evidence confirms that the 2H-tautomer is frequently the dominant species in solution and the gas phase, influencing lipophilicity, receptor binding, and metabolic stability. This document provides a self-validating framework for identifying, quantifying, and exploiting this equilibrium in drug development.
The Tautomeric Equilibrium: Mechanism & Thermodynamics
The tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1][2][3][4][5] This is not merely a formal distinction; the two forms possess distinct dipole moments, aromaticity profiles, and hydrogen-bond donor/acceptor vectors.
The "Tetrazole Paradox"
-
Gas Phase & Non-Polar Solvents: The 2H-tautomer is energetically favored (approx. 2–4 kcal/mol more stable).[5] It possesses a lower dipole moment (1.6–2.5 D) compared to the 1H-form (5.0–5.5 D), minimizing electrostatic repulsion between adjacent lone pairs (N2–N3 repulsion in 1H form is relieved in 2H).
-
Solid State: The 1H-tautomer is often observed in X-ray crystal structures due to its ability to form extensive intermolecular hydrogen-bonding networks (dimers/polymers) that stabilize the higher dipole.[5]
-
Solution Phase (The Critical Zone): In polar aprotic solvents (e.g., DMSO), the equilibrium shifts toward the more polar 1H-form. However, in lipophilic environments (mimicking cell membranes or hydrophobic binding pockets), the 2H-form dominates .
Structural Determinants
The substituent at the C5 position (
-
Electron-Withdrawing Groups (EWG): Destabilize the N1-H form by reducing electron density, often shifting equilibrium further toward 2H.
-
Electron-Donating Groups (EDG): Can stabilize the 1H form slightly more than EWGs, but 2H often remains the major species in non-hydrogen-bonding solvents.[5]
Figure 1: The dynamic equilibrium between 1H- and 2H-tetrazoles.[3][5] Phase and solvent polarity dictate the dominant species.
Implications for Drug Design (Bioisosterism)[6][7]
The tetrazole moiety is a classic bioisostere of the carboxylic acid group (similar pKa ~4.5–4.9). However, the 2H-tetrazole offers distinct pharmacological advantages.
Lipophilicity and Permeability
The tetrazolate anion is approximately 10 times more lipophilic than the corresponding carboxylate anion. This enhanced lipophilicity improves passive diffusion across biological membranes, increasing oral bioavailability.
Case Study: Losartan (Angiotensin II Antagonist)
In the development of Losartan, the replacement of a carboxylic acid with a tetrazole was pivotal.[1]
-
Binding Geometry: The 2H-tautomer projects the acidic proton (or negative charge in the anion) further from the phenyl ring compared to a carboxylic acid. This extended reach allows for stronger ionic interactions with the key arginine residue (Arg167) in the AT1 receptor.
-
Metabolic Stability: The tetrazole ring is resistant to many oxidative and hydrolytic metabolic pathways that degrade carboxylic acids.
| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (CN₄H) |
| pKa | ~4.5 – 5.0 | ~4.5 – 4.9 |
| Planarity | Planar | Planar |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (More Lipophilic in 2H form) |
| H-Bond Donors | 1 | 1 (N-H) |
| H-Bond Acceptors | 2 (C=O, -OH) | 3 (N2, N3, N4 in 1H form) |
| Metabolic Liability | Glucuronidation, Beta-oxidation | N-Glucuronidation (slower), Oxidatively stable |
Experimental Protocol: Characterization & Differentiation
Distinguishing between 1H and 2H isomers (or their alkylated derivatives) requires specific spectroscopic techniques. Standard
Protocol A: C NMR Chemical Shift Diagnosis
The C5 carbon signal is a reliable indicator of the dominant tautomer or regioisomer (in alkylated species).[5]
-
2H-Isomers (N2-substituted): The C5 signal appears downfield (deshielded) relative to the 1H-isomer.
-
Typical Range: 160 – 165 ppm (varies with substituent).
-
Shift Difference:
.
-
-
1H-Isomers (N1-substituted): The C5 signal appears upfield .[5]
-
Typical Range: 150 – 155 ppm.
-
Protocol B: N NMR (The Gold Standard)
Nitrogen NMR provides the most definitive structural proof.[5] Chemical shifts are reported relative to Nitromethane (
-
Principle: "Pyrrole-like" nitrogens (N-H or N-R) are shielded (upfield), while "Pyridine-like" nitrogens (=N-) are deshielded (downfield).[5]
-
1H-Tetrazole Pattern:
-
N1: Shielded (~ -160 to -180 ppm).
-
N2, N3, N4: Deshielded.
-
-
2H-Tetrazole Pattern:
-
N2: Shielded (~ -100 to -120 ppm).[5]
-
N1, N3, N4: Deshielded.
-
Workflow for Determination:
-
Synthesize the 5-substituted tetrazole.
-
Dissolve in a non-polar solvent (
) to favor the 2H form, and a polar solvent ( ) to favor the 1H form. -
Acquire
C NMR. Look for the C5 shift movement. -
Acquire
N HMBC (Heteronuclear Multiple Bond Correlation) to locate the protonated nitrogen.
Figure 2: Analytical workflow for determining tautomeric preference or regioisomer identity.
Synthetic Regiocontrol
When alkylating 5-substituted tetrazoles, a mixture of N1- and N2-alkylated products is common.
-
N2-Alkylation (Kinetic & Thermodynamic): Often favored due to the higher nucleophilicity of the N2/N3 positions in the tetrazolate anion and the greater stability of the resulting 2,5-disubstituted system.
-
N1-Alkylation: Can be promoted by steric bulk at the C5 position or specific solvent effects, but is generally the minor product in simple alkylations.
Synthesis Tip: To exclusively obtain the 1H-tetrazole derivative, it is often more effective to build the ring after placing the substituent (e.g., using an azide-isonitrile cycloaddition) rather than alkylating a pre-formed tetrazole ring.
References
-
Tautomeric Equilibrium and Hydrogen Shifts: Wong, M. W.; Leung-Toung, R.; Wentrup, C. J. Am. Chem. Soc.1993 , 115, 2465–2472. Link
-
Tetrazoles as Carboxylic Acid Isosteres: Herr, R. J. Bioorg. Med. Chem.2002 , 10, 3379–3393. Link
-
Losartan Design & Discovery: Wexler, R. R. et al. J. Med. Chem.1996 , 39, 625–656. Link
-
NMR Characteriz
C & N): Claramunt, R. M. et al. Magn.[5] Reson. Chem.2004 , 42, 712. - Lipophilicity of Tetrazolates: Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley-Interscience: New York, 1979.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles [academia.edu]
- 6. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Thermodynamic Solubility Profile and Solvation Thermodynamics of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in Organic Solvents
Executive Summary & Scientific Context
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a highly valuable heterocyclic intermediate utilized extensively in medicinal chemistry and pharmaceutical process development. The tetrazole ring is a premier bioisostere for carboxylic acids, offering a similar pKa (~4.5–4.9) while significantly enhancing lipophilicity, membrane permeability, and metabolic stability against degradation pathways such as β-oxidation 1. In process chemistry, the isolation, purification, and functionalization of this ester depend entirely on its solubility profile. This whitepaper provides an in-depth analysis of the solvation thermodynamics, tautomeric influences, and a validated experimental framework for determining the solubility of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in various organic solvents.
Physicochemical Profiling & Tautomeric Influence
A defining feature of 5-substituted tetrazoles is their annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H- forms 2.
-
Solid-State vs. Solution Phase : In the solid crystalline state, the 1H-tautomer typically predominates due to the formation of robust intermolecular hydrogen-bond networks, which significantly increases the crystal lattice energy (
) 2. However, upon dissolution, the equilibrium shifts based on solvent polarity and hydrogen-bonding capacity. -
Solvation Causality : Dissolving methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is an endothermic process requiring the disruption of these strong homomeric interactions. Polar protic solvents (e.g., methanol, ethanol) act as both hydrogen-bond donors and acceptors, effectively stabilizing the 1H-tautomer and yielding higher solubility. Conversely, in polar aprotic (e.g., acetone, ethyl acetate) or non-polar solvents (e.g., toluene), the 2H-tautomer is often thermodynamically favored due to its lower dipole moment, though overall solubility is reduced compared to protic media 3.
Tautomeric equilibrium and solvation pathway of the tetrazole ester.
Thermodynamic Solubility Data
The temperature-dependent solubility of tetrazole derivatives is classically correlated using the modified Apelblat equation, which accounts for the non-idealities of the solution and the apparent enthalpy of dissolution 4. The table below presents representative mole fraction solubility data (
| Solvent | Solvent Type | 293.15 K | 303.15 K | 313.15 K | Solvation Mechanism |
| Methanol | Polar Protic | 8.45 | 12.30 | 17.85 | Strong H-bond donor/acceptor; stabilizes 1H-tautomer. |
| Ethanol | Polar Protic | 6.12 | 9.45 | 14.20 | Moderate H-bond donor; slightly lower polarity than methanol. |
| Acetone | Polar Aprotic | 4.80 | 7.65 | 11.90 | H-bond acceptor only; interacts with tetrazole N-H. |
| Ethyl Acetate | Polar Aprotic | 3.25 | 5.40 | 8.75 | Moderate dipole-dipole interactions; useful for extraction. |
| Toluene | Non-Polar | 0.45 | 0.85 | 1.50 | Weak dispersion forces; poor lattice disruption capability. |
Note: Data is representative of the thermodynamic behavior of 5-substituted tetrazole acetates to serve as a benchmarking guide for process development.
Experimental Methodology: Self-Validating Protocol
To ensure absolute scientific integrity, solubility determinations must not rely on a single analytical technique. The following protocol utilizes an orthogonal approach—combining gravimetric analysis with HPLC-UV quantification—to create a self-validating system that eliminates errors from solvent entrapment or thermal degradation.
Step 1: Isothermal Equilibration
-
Add an excess amount of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate to 20 mL of the target analytical-grade solvent in a sealed, jacketed glass vessel.
-
Submerge the vessel in a thermostatic shaker bath controlled to
K. -
Agitate at 150 rpm for a minimum of 72 hours to ensure true thermodynamic equilibrium is reached (kinetically slow dissolving tautomers can skew short-term data).
Step 2: Phase Separation
-
Allow the suspension to settle for 2 hours without agitation to minimize particulate suspension.
-
Extract a 5 mL aliquot using a pre-warmed glass syringe (to prevent premature precipitation).
-
Filter the aliquot through a chemically compatible 0.22 µm PTFE syringe filter.
Step 3: Orthogonal Quantification
-
Gravimetric Pathway : Transfer 2 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 313.15 K until a constant mass is achieved. Calculate the mass fraction.
-
HPLC-UV Pathway : Dilute 1 mL of the filtrate with the mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% TFA) to fall within the linear dynamic range of the UV detector (typically 210-254 nm). Quantify against a highly pure external standard calibration curve.
-
Validation : The variance between the gravimetric and HPLC calculated mole fractions must be
. A higher variance indicates either solvent entrapment in the gravimetric residue or solute degradation.
Self-validating experimental workflow for thermodynamic solubility determination.
References
-
Bioisosteres in Drug Discovery: Focus on Tetrazole Taylor & Francis[Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights Frontiers in Chemistry[Link]
-
Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents ResearchGate[Link]
-
Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology ResearchGate[Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in Medicinal Chemistry
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (referred to herein as M-TTA ), a versatile building block that bridges the gap between carboxylic acid bioisosteres and heterocyclic library generation.
Executive Summary & Rationale
In modern drug design, the tetrazole-5-yl-acetic acid scaffold serves as a critical bioisostere for malonic acid derivatives and aspartate/glutamate side chains. The methyl ester form, M-TTA , offers a unique "Tri-Functional Handle" for divergent synthesis:
-
The Tetrazole Ring (Acidic NH): Allows for N-alkylation/arylation to tune lipophilicity and receptor binding (N1 vs. N2 selectivity).
-
The
-Methylene Group (Acidic CH ): Activated by both the ester and the electron-withdrawing tetrazole, enabling Knoevenagel condensations and C-alkylations. -
The Methyl Ester: A precursor for amides, hydrazides, and further heterocycle formation (e.g., 1,3,4-oxadiazoles).
This guide provides validated protocols for exploiting these handles to generate high-value pharmacophores found in angiotensin II receptor blockers (sartans), antibiotics, and glutamate receptor antagonists.
Chemical Properties & Handling
Caution: Tetrazoles are energy-rich compounds. While M-TTA is generally stable, it must be handled with care to avoid shock or friction, especially when forming metal salts (e.g., azides).
| Property | Specification | Medicinal Chemistry Implication |
| Molecular Formula | C | Compact scaffold (MW ~142.12) |
| pKa (Tetrazole NH) | ~4.5 - 5.0 | Bioisostere of -COOH; exists as anion at physiological pH. |
| pKa ( | ~12 - 14 | Sufficiently acidic for mild base-mediated condensation. |
| Tautomerism | 1H | 2H-tautomer is often more stable in solution; N2-alkylation is thermodynamically favored.[1] |
| Solubility | DMSO, DMF, MeOH | Compatible with standard polar organic synthesis. |
Divergent Synthetic Workflows
The following diagram illustrates the three primary reaction vectors available for M-TTA.
Figure 1: Divergent synthetic pathways for Methyl 2-(tetrazol-5-yl)acetate. The reagent acts as a trifunctional core for library generation.
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation (The "Sartan" Strategy)
Objective: To introduce a lipophilic group at the tetrazole ring. This is the most common modification in medicinal chemistry (e.g., Losartan analogs). Challenge: Controlling N1 vs. N2 selectivity. Mechanism: The tetrazolate anion is an ambident nucleophile. N2 alkylation is generally favored thermodynamically and sterically, while N1 can be favored by specific directing groups or kinetic conditions.
Reagents:
-
M-TTA (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)[2]
-
Base:
(mild) or (strong) -
Solvent: DMF (promotes S
2) or Acetone
Step-by-Step Procedure:
-
Activation: Dissolve M-TTA (1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere. Add (1.5 mmol) and stir at RT for 30 min. Note: The solution may turn slightly yellow as the anion forms. -
Alkylation: Add the alkyl halide (1.1 mmol) dropwise.
-
Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N2 isomer typically runs higher (less polar) than the N1 isomer.
-
Workup: Quench with water (20 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF.
-
Purification: The critical step. Isolate regioisomers via Flash Column Chromatography.
-
N2-Isomer (Major): Elutes first.[3]
-
N1-Isomer (Minor): Elutes second.
-
Validation: Use HMBC NMR. N2-alkylation shows correlation between the
protons and the tetrazole C5 carbon.
-
Author's Note: For strictly N2-selective synthesis, consider using Trityl protection followed by alkylation and deprotection, or using sterically hindered bases.
Protocol B: Knoevenagel Condensation ( -Methylene Functionalization)
Objective: To synthesize
Reagents:
-
M-TTA (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)
-
Solvent: Toluene or Ethanol
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene), combine M-TTA (5 mmol), aldehyde (5 mmol), and Toluene (20 mL).
-
Catalysis: Add Piperidine (0.5 mmol) and Acetic Acid (0.5 mmol).
-
Reflux: Heat to reflux with azeotropic removal of water. Reaction time: 2-6 hours.
-
Monitoring: Monitor the disappearance of the aldehyde spot on TLC.
-
Isolation: Cool to RT. Often, the product precipitates out (if using EtOH). If in Toluene, wash with 1N HCl (to remove piperidine), then sat.
. -
Crystallization: Recrystallize from EtOH/Hexane.
Data Interpretation:
-
H NMR: Look for the disappearance of the singlet at
ppm (M-TTA ) and the appearance of a vinylic proton singlet at ppm.
Protocol C: Hydrazinolysis to 1,3,4-Oxadiazoles
Objective: To convert the ester into a second heterocyclic ring, creating a Tetrazole-Oxadiazole bis-heterocycle, a privileged scaffold in antimicrobial research.
Step-by-Step Procedure:
-
Hydrazide Formation: Reflux M-TTA with Hydrazine Hydrate (excess, 3 equiv) in Ethanol for 4 hours. The product, 2-(tetrazol-5-yl)acetohydrazide, usually precipitates upon cooling. Filter and dry.[4]
-
Cyclization: React the hydrazide with an aromatic carboxylic acid in
(Phosphorus Oxychloride) at reflux for 6-8 hours. -
Quench: Pour carefully onto crushed ice (Exothermic!). Neutralize with
.[4] -
Result: A 2,5-disubstituted-1,3,4-oxadiazole linked to the tetrazole ring.[5]
Case Studies & Applications
| Application Area | Mechanism of Action | Role of Tetrazole-Acetate |
| Antihypertensives | Angiotensin II Receptor Blockade | The tetrazole mimics the C-terminal carboxylate of Angiotensin II; the acetate chain provides spacing for hydrophobic pocket interactions. |
| Antibiotics | Cell Wall Synthesis Inhibition | Used in side-chains of Cephalosporins. The tetrazole improves penetration through the Gram-negative outer membrane. |
| Glutamate Antagonists | NMDA/AMPA Receptor Modulation | The acidic tetrazole + ester/acid mimics the glutamate neurotransmitter structure (bioisostere). |
Featured Example: In the synthesis of Ceforanide (a cephalosporin antibiotic), a tetrazole-acetic acid derivative is used to append the side chain at the 7-position, enhancing its metabolic stability against deacetylases compared to cephalothin.
References
-
Synthesis of Tetrazole Derivatives
- Title: Streamlined Green Synthesis and Process Optimization for Tetrazole Deriv
- Source: Journal of Chemical Health Risks (2024).
-
URL:[Link]
-
Regioselectivity in Alkylation
-
Medicinal Chemistry of Tetrazoles
- Safety Data & Handling: Title: Safety Data Sheet - Ethyl 1H-Tetrazole-5-acetate (Analogous handling). Source: TCI Chemicals.
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. lifechemicals.com [lifechemicals.com]
Application Note: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate as a Versatile Building Block
Executive Summary
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a bifunctional heterocyclic building block critical for modern drug discovery. It serves as a robust precursor for introducing the 5-substituted tetrazole moiety , a non-classical bioisostere of the carboxylic acid group. This scaffold offers unique pharmacological advantages, including improved metabolic stability, enhanced lipophilicity, and superior oral bioavailability compared to its carboxylate counterparts.
This guide details the strategic application of this building block, focusing on its three reactive centers: the electrophilic ester , the nucleophilic tetrazole ring , and the acidic methylene bridge .
Chemical Identity & Properties
The utility of this compound stems from its structural duality. It exists in a tautomeric equilibrium between the 1H- and 2H- forms, with the 2H-tetrazole often predominating in solution and solid states due to electronic stabilization.
| Property | Specification |
| IUPAC Name | Methyl 2-(2H-tetrazol-5-yl)acetate |
| Molecular Formula | C4H6N4O2 |
| Molecular Weight | 142.12 g/mol |
| pKa (Tetrazole NH) | ~4.5 - 4.9 (Acidic) |
| pKa (Methylene CH₂) | ~20 (Activated by Ester & Tetrazole) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Stability | Stable under ambient conditions; Potentially energetic (high N content) |
Strategic Synthetic Utility
The Bioisosteric Rationale
In medicinal chemistry, replacing a carboxylic acid (-COOH) with a tetrazole (-CN₄H) often improves the pharmacokinetic profile. The tetrazole anion is approximately 10 times more lipophilic than the carboxylate anion, facilitating membrane permeability while maintaining the capacity for electrostatic interactions with target proteins (e.g., Angiotensin II receptors).
Divergent Reactivity Map
The molecule offers three distinct vectors for chemical modification:
-
Vector A (Ester Transformation): Standard acyl substitution (Hydrolysis, Amidation, Reduction) to generate linkers.
-
Vector B (N-Alkylation): The tetrazole ring nitrogen atoms are nucleophilic. Regioselectivity (N1 vs. N2) is controlled by steric and electronic factors.
-
Vector C (C-H Activation): The methylene protons are flanked by two electron-withdrawing groups (Ester and Tetrazole), making them sufficiently acidic for Knoevenagel condensations or alkylations.
Figure 1: Divergent synthetic pathways accessible from the Methyl 2-(tetrazol-5-yl)acetate core.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Building Block (From Methyl Cyanoacetate)
Rationale: This protocol uses a [3+2] cycloaddition.[1][2][3] The use of Zinc Bromide (ZnBr₂) as a Lewis acid catalyst allows the reaction to proceed in aqueous media or lower boiling solvents, avoiding the hazards of neat hydrazoic acid.
Reagents:
-
Methyl cyanoacetate (10 mmol)
-
Sodium Azide (NaN₃) (12 mmol, 1.2 equiv)[1]
-
Zinc Bromide (ZnBr₂) (12 mmol, 1.2 equiv)[1]
-
Solvent: Water/Isopropanol (2:1 v/v, 20 mL)
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Sodium Azide and ZnBr₂ in the solvent mixture. Stir until a clear solution forms.
-
Addition: Add Methyl cyanoacetate dropwise.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 12–24 hours.
-
Self-Validation: Monitor by TLC (EtOAc:MeOH 9:1). The disappearance of the nitrile spot (high Rf) and appearance of a polar streak (Tetrazole) indicates progress. IR spectroscopy will show the loss of the C≡N stretch at ~2260 cm⁻¹.
-
-
Workup: Cool to room temperature. Acidify carefully with 3M HCl to pH ~2. Caution: Perform in a fume hood; residual azide may form toxic HN₃ gas.[1]
-
Isolation: The product often precipitates upon acidification.[1] Filter the solid.[1] If no precipitate, extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol 2: Regioselective N-Alkylation (N2-Selectivity)
Rationale: Alkylation of 5-substituted tetrazoles usually yields a mixture of N1 and N2 isomers. Using a bulky base and non-polar solvent favors the N2-isomer due to steric hindrance at the N1 position (adjacent to the substituent).
Reagents:
-
Methyl 2-(tetrazol-5-yl)acetate (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Acetone or Acetonitrile
Step-by-Step Methodology:
-
Solubilization: Dissolve the tetrazole building block in Acetone (0.2 M concentration).
-
Deprotonation: Add TEA dropwise at 0°C. Stir for 15 minutes. The solution may become slightly cloudy as the triethylammonium salt forms.
-
Alkylation: Add the Alkyl Halide slowly.
-
Reaction: Warm to room temperature and stir for 4–6 hours.
-
Validation: Check LC-MS. The N2-isomer is typically less polar (higher Rf on TLC) than the N1-isomer.
-
NMR Diagnostic: In ¹H NMR, N2-alkyl protons often appear slightly upfield compared to N1-alkyl protons. N2-alkylation preserves a more symmetric electronic distribution.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol 3: Knoevenagel Condensation (Methylene Activation)
Rationale: The methylene group is "doubly activated" by the ester and the tetrazole. This allows condensation with aromatic aldehydes to form α,β-unsaturated systems, useful for creating rigidified analogs.
Reagents:
-
Methyl 2-(tetrazol-5-yl)acetate (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)
-
Solvent: Toluene
Step-by-Step Methodology:
-
Dean-Stark Setup: Equip a flask with a Dean-Stark trap to remove water, driving the equilibrium forward.
-
Mixing: Combine tetrazole, aldehyde, and solvent. Add the catalyst mixture.
-
Reflux: Heat to reflux with vigorous stirring. Water collection in the trap indicates reaction progress.
-
Completion: Reaction is usually complete within 4–8 hours.
-
Isolation: Cool to room temperature. The product may crystallize out.[4] If not, wash with water, dry, and evaporate.
-
Note: The resulting alkene can be reduced (H₂/Pd-C) to create a saturated chain extension.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol 1 | Incomplete cycloaddition due to "poisoning" or low temp. | Ensure vigorous reflux.[1] Add 0.1 eq. of Sodium Ascorbate if using Cu-catalysts (though Zn is preferred here). |
| N1/N2 Mixture | Lack of steric control. | Switch to a bulkier base (e.g., t-BuOK) or use a bulky protecting group (Trityl) if specific isomer is required later. |
| Explosion Hazard | Accumulation of Hydrazoic Acid (HN₃). | CRITICAL: Never concentrate acidic azide solutions. Keep pH basic until the final quench. Use a blast shield. |
| Poor Solubility | High polarity of the free tetrazole. | Use DMF or DMSO for reactions. For workup, salting out the aqueous layer helps extraction. |
Pathway Visualization: Mechanism of Action
The following diagram illustrates the critical tautomeric shift that dictates reactivity during alkylation.
Figure 2: Tautomeric equilibrium and bifurcation of alkylation pathways.
References
-
Synthesis of 5-Substituted 1H-Tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry. Link
-
Tetrazole Bioisosterism: Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry. Link
-
Glucagon Receptor Antagonists: DeMong, D. E., et al. (2014). The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822).[6] Journal of Medicinal Chemistry. Link
-
Crystal Structure & Tautomerism: Park, Y. J., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E. Link
-
General Tetrazole Synthesis Review: Roh, J., et al. (2012). Metal-catalyzed synthesis of tetrazoles. Synthesis. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 4. Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822): a potent and selective glucagon receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for N-alkylation of tetrazole ring
Application Note: Regioselective N-Alkylation of 5-Substituted Tetrazoles Mechanistic Insights, Reaction Optimization, and Experimental Protocols
Introduction & Scientific Rationale
The tetrazole ring is a critical pharmacophore in modern medicinal chemistry, functioning as a metabolically stable, lipophilic bioisostere for the carboxylic acid group[1]. The N-alkylation of 5-substituted 1H-tetrazoles is a fundamental transformation used to synthesize complex active pharmaceutical ingredients (APIs). However, because the tetrazolate anion is an ambident nucleophile, alkylation inherently yields a mixture of two regioisomers: the 1,5-disubstituted (N1) and 2,5-disubstituted (N2) tetrazoles[2].
Controlling this regioselectivity is a significant synthetic challenge. The biological activity of tetrazole-containing compounds is profoundly influenced by the position of the alkyl substituent, making the development of highly regioselective protocols paramount for drug development professionals[2].
Mechanistic Causality: Governing N1 vs. N2 Selectivity
To optimize the N-alkylation of tetrazoles, one must understand the thermodynamic and kinetic forces at play. The alkylation of the tetrazolate anion is a two-stage process where the regioselectivity is dictated by the substitution mechanism, solvent solvation effects, and the nature of the electrophile[3].
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent significantly impact the isomer ratio. Polar aprotic solvents (e.g., DMF, acetone, acetonitrile) stabilize the transition state leading to the N2 isomer, often favoring kinetic control[4]. Conversely, polar protic solvents (e.g., water, ethanol) can hydrogen-bond with the tetrazolate nitrogens, altering their nucleophilicity and often favoring the thermodynamically stable N1 product[4].
-
Electrophile Hardness: Hard electrophiles tend to favor N1-alkylation, whereas soft electrophiles preferentially attack the N2 position[5].
-
Steric Hindrance: The N2 nitrogen is generally less sterically hindered than the N1 nitrogen. Bulky substituents at the C5 position will sterically block the N1 position, pushing the reaction pathway toward N2-alkylation[6].
Reaction pathway illustrating the divergent N1 and N2 regioselectivity of tetrazolate anions.
Data Presentation: Optimization Parameters
The following tables summarize the empirical data and general conditions used to tune the regioselectivity of tetrazole alkylation.
Table 1: Factors Influencing N1/N2 Regioselectivity [5]
| Parameter | Favors N1-Alkylation (1,5-isomer) | Favors N2-Alkylation (2,5-isomer) |
|---|---|---|
| Control Mechanism | Thermodynamic Control | Kinetic Control |
| Solvent | Polar Protic (e.g., EtOH, H₂O) | Polar Aprotic (e.g., DMF, Acetone, THF) |
| Electrophile | Hard Electrophiles | Soft Electrophiles |
| Sterics at C5 | Minimal steric hindrance | High steric bulk |
| Additives | Chelating Metal Ions | Phase-Transfer Catalysts (e.g., TBAB) |
Table 2: General Reaction Conditions and Expected Outcomes [7]
| Alkylating Agent | Base/Catalyst | Solvent | General Outcome |
|---|---|---|---|
| Alkyl Halides (R-X) | K₂CO₃ or NaH | DMF or Acetone | Mixture of N1 and N2 isomers |
| Alcohols (R-OH) | PPh₃, DEAD (Mitsunobu) | THF | Often favors N2-alkylation |
| Alkyl Halides (R-X) | NaOH / TBAB (PTC) | H₂O / CH₂Cl₂ | Strong preference for N2-alkylation |
| Diaryliodonium Salts | Metal-free | Various | Regioselective N2-arylation |
Experimental Protocols
A self-validating experimental system requires rigorous in-process controls, such as Thin Layer Chromatography (TLC), to monitor the consumption of starting materials, followed by precise chromatographic separation[1].
Step-by-step experimental workflow for the N-alkylation and isolation of tetrazole regioisomers.
Protocol A: Classical N-Alkylation with Alkyl Halides (Standard Mixture)
This protocol utilizes classical conditions (K₂CO₃ in acetone) and typically yields a separable mixture of N1 and N2 isomers. It is adapted from the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide[2].
Materials:
-
5-Substituted-1H-tetrazole (1.0 eq, 10 mmol)
-
Alkyl halide (e.g., Benzyl bromide) (1.0 eq, 10 mmol)
-
Potassium carbonate (K₂CO₃) (1.1 eq, 11 mmol)
-
Anhydrous acetone (25 mL)
Step-by-Step Procedure:
-
Deprotonation: Dissolve the 5-substituted-1H-tetrazole (10 mmol) in anhydrous acetone (25 mL) in a round-bottom flask equipped with a magnetic stir bar[2].
-
Add potassium carbonate (11 mmol) to the solution. Stir the resulting suspension for 15 minutes at room temperature to ensure complete formation of the tetrazolate anion[2].
-
Alkylation: Slowly add the alkyl halide (10 mmol) to the reaction mixture[5].
-
Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC (eluent: ether/hexane, 3/2) until the starting material is fully consumed[5].
-
Workup: Evaporate the acetone under reduced pressure. Take up the resulting residue in ethyl acetate (50 mL) and wash with distilled water (3 x 15 mL)[5].
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter[5].
-
Evaporate the solvent in vacuo to obtain the crude product mixture[5].
-
Purification: Purify the crude product by silica gel column chromatography (eluent: ether/hexane, 3/2). The N2 isomer (2,5-disubstituted) is typically less polar and elutes first, followed by the more polar N1 isomer (1,5-disubstituted)[5].
Protocol B: N2-Selective Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for N-alkylation using primary or secondary alcohols, proceeding with the inversion of stereochemistry at the alcohol carbon, and often providing a strong preference for the N2 isomer[8].
Materials:
-
5-Substituted-1H-tetrazole (1.0 eq)
-
Primary/Secondary Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the 5-substituted-1H-tetrazole, the alcohol, and PPh₃ in anhydrous THF[8].
-
Activation: Cool the mixture to 0 °C using an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution, maintaining the temperature at 0 °C to control the exothermic formation of the betaine intermediate.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.
-
Workup & Purification: Once complete, concentrate the mixture under reduced pressure. Purify directly via silica gel column chromatography to isolate the N2-alkylated product, separating it from the triphenylphosphine oxide byproduct[8].
Protocol C: Phase-Transfer Catalysis (PTC) for N2 Selectivity
This protocol utilizes a biphasic system to facilitate the transfer of the tetrazolate anion into the organic phase, heavily favoring the N2 isomer[6].
Materials:
-
5-Substituted-1H-tetrazole (1.0 eq)
-
Alkyl Halide (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Aqueous NaOH (10% w/v)
-
Dichloromethane (CH₂Cl₂)
Step-by-Step Procedure:
-
Biphasic Setup: Dissolve the 5-substituted-1H-tetrazole in a 10% aqueous NaOH solution. Add an equal volume of CH₂Cl₂ containing the alkyl halide and the phase-transfer catalyst (TBAB)[6].
-
Reaction: Vigorously stir the biphasic mixture at room temperature or gentle reflux for 4-8 hours. The vigorous stirring is critical to maximize the interfacial surface area for the phase transfer.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via crystallization or column chromatography to yield the highly enriched N2-alkylated tetrazole[6].
References
1.[2] BenchChem. Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. 2 2.[3] BenchChem. Technical Support Center: Regioselectivity of Tetrazole Alkylation. 3 3.[1] BenchChem. (2-Methyl-5-tetrazolyl)methanol | 55408-40-7. 1 4.[4] BenchChem. 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) | RUO. 4 5.[8] BenchChem. ethyl 2-(2H-tetrazol-5-yl)acetate | 13616-37-0. 8 6.[6] BenchChem. (2-Methyl-5-tetrazolyl)methanol | 55408-40-7 (Phase-Transfer Catalysis Protocol). 6 7.[7] BenchChem. 5-(2-Oxopropyl)-1H-tetrazole|CAS 13616-38-1. 7 8.[5] BenchChem. Application Notes and Protocols for N-Alkylation of the Tetrazole Ring (Regioselectivity Factors).5
Sources
- 1. (2-Methyl-5-tetrazolyl)methanol | 55408-40-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) | RUO [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (2-Methyl-5-tetrazolyl)methanol | 55408-40-7 | Benchchem [benchchem.com]
- 7. 5-(2-Oxopropyl)-1H-tetrazole|CAS 13616-38-1 [benchchem.com]
- 8. ethyl 2-(2H-tetrazol-5-yl)acetate | 13616-37-0 | Benchchem [benchchem.com]
methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in the synthesis of APIs
Application Note: Process Chemistry & Strategic Utilization of Methyl 2-(1H-tetrazol-5-yl)acetate
Executive Summary
Methyl 2-(1H-tetrazol-5-yl)acetate (CAS: 59045-82-8) represents a critical "masked" dicarboxylate bioisostere in modern medicinal chemistry. Structurally, it combines an active methylene group (pKa ~9-11) with a tetrazole ring (a metabolically stable carboxylic acid surrogate).
This Application Note details the scalable synthesis of this building block from methyl cyanoacetate and its subsequent application in API synthesis. We focus on two critical process challenges:
-
Safety Management: Controlling hydrazoic acid (
) evolution during the [3+2] cycloaddition. -
Regiocontrol: Directing downstream alkylation to the
-position, a common requirement for sartans and peptidomimetics.
Strategic Utility in Drug Design
The tetrazole moiety is a non-classical bioisostere of the carboxylic acid group. It offers comparable acidity (pKa ~4.5-5.0) but significantly improved lipophilicity and resistance to metabolic hydrolysis.
| Feature | Methyl Malonate | Methyl Tetrazolylacetate | API Benefit |
| Metabolic Stability | Low (Rapid Hydrolysis) | High (Resistant to amidases) | Prolonged half-life ( |
| H-Bonding | Acceptor only (Ester) | Donor & Acceptor | Improved receptor binding affinity. |
| Acidity ( | pKa ~13 | pKa ~9 | Facile Knoevenagel condensations without strong bases. |
Key API Classes:
-
Angiotensin II Antagonists (Sartans): Used as a linker precursor.
- -Lactam Antibiotics: Precursor to Tetrazole-5-acetic acid side chains (e.g., Cefazolin analogs).
-
HIV Inhibitors: Active methylene functionality used to construct integrase inhibitor scaffolds.
Protocol 1: Scalable Synthesis via [3+2] Cycloaddition
Objective: Synthesize methyl 2-(1H-tetrazol-5-yl)acetate from methyl cyanoacetate using a safer, azide-buffered protocol.
Mechanism: The nitrile group of methyl cyanoacetate undergoes nucleophilic attack by the azide anion, catalyzed by a Lewis acid or ammonium salt, followed by ring closure.
Safety Critical Warning (Hydrazoic Acid)
-
Hazard: Reaction of
with acid generates , which is highly toxic and explosive. -
Control: Maintain pH > 4.5 during reaction. Use a scrubber system with 10% NaOH. DO NOT use halogenated solvents (forms explosive di-azidomethane).
Experimental Procedure
-
Reagents:
-
Methyl cyanoacetate (1.0 equiv, 100 mmol)
-
Sodium azide (
) (1.5 equiv, 150 mmol) -
Triethylamine hydrochloride (
) (1.5 equiv, 150 mmol) -
Solvent: Toluene (10 vol) or DMF (5 vol)
-
-
Reaction:
-
Charge Toluene/DMF, Methyl cyanoacetate, and
into a reactor. -
Add
in portions at ambient temperature. -
Heat the mixture to 95–100°C for 12–16 hours.
-
Monitoring: Check consumption of nitrile via HPLC (210 nm) or IR (disappearance of -CN peak at ~2260 cm⁻¹).
-
-
Workup (Buffered Extraction):
-
Cool to 20°C. Add water (10 vol).
-
Crucial Step: Slowly adjust pH to 2.0–2.5 using 4M HCl while cooling (keep T < 10°C) to protonate the tetrazole.
-
Note: The product precipitates or is extracted into Ethyl Acetate (3 x 5 vol).
-
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Methanol/Water (1:1) or Toluene.[1]
-
Yield: Expect 85–92%.
-
Data: Catalyst Efficiency Comparison
| Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |
| Water | 100 | 65% | Green chemistry, but difficult workup (zinc removal). | |
| DMF | 120 | 78% | High temp required; sublimation of | |
| Toluene | 95 | 91% | Best balance of yield and safety. |
Protocol 2: Regioselective -Alkylation
Objective: Alkylate the tetrazole ring with an electrophile (
Challenge: The tetrazole ring is an ambident nucleophile. Alkylation yields a mixture of
- -Alkylation: Kinetic product (favored by steric bulk on the electrophile).
- -Alkylation: Thermodynamic product (favored by electronic stabilization).
Experimental Procedure ( -Selective)
-
Reagents:
-
Methyl 2-(1H-tetrazol-5-yl)acetate (1.0 equiv)
-
Electrophile (e.g., Benzyl bromide derivatives) (1.1 equiv)
-
Base:
(powdered, dry) (2.0 equiv) -
Solvent: Acetone or Acetonitrile (anhydrous)
-
-
Reaction:
-
Suspend the tetrazole and
in Acetone. Stir for 30 min to form the tetrazolate anion. -
Add the electrophile dropwise at 0°C.
-
Allow to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Optimization: If
isomer is observed, heat to reflux to promote thermodynamic equilibration to the isomer.
-
-
Purification:
-
Filter off inorganic salts. Concentrate filtrate.[2]
-
Isomer Separation: The
-isomer is typically less polar than the -isomer. -
Flash Chromatography: Elute with Hexanes/Ethyl Acetate (80:20). The
-isomer elutes first.
-
Visualization: Synthesis & Decision Pathways
Figure 1: Synthesis Workflow & Regioselectivity Logic
Caption: Workflow for the synthesis of the tetrazole building block and subsequent regioselective alkylation pathways.
References
-
Himo, F., et al. (2005). "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society. Link
-
Koguro, K., et al. (1998). "Synthesis of 5-substituted tetrazoles via reaction of nitriles with sodium azide." Synthesis. Link
-
Roh, J., et al. (2012). "Regioselectivity of Alkylation of 5-Substituted Tetrazoles." Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). "Regioselectivity of Tetrazole Alkylation: Protocols and Troubleshooting." BenchChem Application Notes. Link
-
World Intellectual Property Organization. (2007). "Process for preparation of tetrazoles from aromatic cyano derivatives." WO2007054965A2. Link
Sources
Application Note: Large-Scale Synthesis of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
This Application Note is designed for process chemists and engineers scaling up the synthesis of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate . It prioritizes safety (azide management), scalability, and product quality.
Part 1: Executive Summary & Strategic Analysis
Process Overview
The synthesis utilizes a [3+2] dipolar cycloaddition between methyl cyanoacetate and sodium azide. While various catalysts exist (ZnBr₂, AlCl₃), this protocol employs the Ammonium Chloride/DMF method (or the Triethylamine Hydrochloride variant). This route is selected for large-scale operations because it buffers the reaction pH, minimizing the risk of ester hydrolysis and reducing the formation of free hydrazoic acid (HN₃) compared to Lewis acid routes.
Strategic Advantages
-
Atom Economy: The cycloaddition is additive; the only by-products are inorganic salts.
-
Safety Profile: The use of ammonium salts buffers the reaction mixture, preventing the accumulation of explosive HN₃ in the headspace, provided the protocol is strictly followed.
-
Scalability: The reaction is homogeneous in DMF/NMP, ensuring consistent kinetics. The workup relies on pH-controlled precipitation/extraction rather than chromatography.
Reaction Scheme
The nitrile group of methyl cyanoacetate reacts with the azide anion to form the tetrazole ring. The product exists in equilibrium between 1H and 2H tautomers, but is isolated as a single stable solid.
Caption: [3+2] Cycloaddition pathway from nitrile to tetrazole using buffered azide conditions.
Part 2: Safety Architecture (Critical)
WARNING: Azide chemistry poses severe explosion and toxicity hazards. [1]
Hydrazoic Acid (HN₃) Management[2][3]
-
Hazard: Contact of NaN₃ with acid releases HN₃, a volatile, explosive, and highly toxic gas.[1][2]
-
Control: The reaction uses NH₄Cl, which buffers the pH. However, during workup (acidification), HN₃ will be generated if excess azide is present.
-
Mandatory Protocol: All reactor headspaces must be swept with nitrogen to a scrubber containing 20% NaOH.
Metal Compatibility
-
Hazard: Azides react with heavy metals (Cu, Pb, Zn, Brass) to form shock-sensitive metal azides.[2]
-
Requirement: Use Glass-Lined Reactors (GLR) or Hastelloy. Strictly prohibit copper, brass, or lead fittings in the process lines.
Quenching Strategy
-
Residual azide must be destroyed before waste disposal.
-
Method: Nitrite Quench.[3]
. -
Execution: Treat the aqueous waste stream with Sodium Nitrite (NaNO₂) in the presence of sulfuric acid in a controlled, vented vessel.
Part 3: Detailed Experimental Protocol
Materials & Equipment
-
Reactor: Glass-lined reactor equipped with overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet/outlet.
-
Reagents:
-
Methyl Cyanoacetate (MCA): Limiting reagent.
-
Sodium Azide (NaN₃): 1.1 – 1.2 equivalents.
-
Ammonium Chloride (NH₄Cl): 1.2 – 1.3 equivalents.
-
Solvent: N,N-Dimethylformamide (DMF) or NMP (5-7 volumes relative to MCA).
-
Workup: Ethyl Acetate, HCl (conc.), Sodium Sulfate, Toluene (for crystallization).
-
Step-by-Step Procedure
Phase 1: Reaction[4]
-
Inertion: Purge the empty reactor with Nitrogen (
) for 15 minutes. -
Charging:
-
Charge DMF (5.0 vol).
-
Charge Methyl Cyanoacetate (1.0 wt, 1.0 eq) with stirring.
-
Charge Ammonium Chloride (0.55 wt, 1.3 eq).
-
Charge Sodium Azide (0.55 wt, 1.2 eq). Note: Add solids slowly to avoid dusting.
-
-
Heating:
-
Heat the slurry to 95°C ± 5°C .
-
Observation: The reaction will become homogeneous or a thin slurry as it progresses.
-
-
Monitoring:
-
Hold at 95°C for 12–16 hours.
-
IPC (In-Process Control): Analyze by HPLC. Target: < 2% unreacted Methyl Cyanoacetate.
-
Phase 2: Workup & Isolation[5]
-
Cooling: Cool the reaction mixture to 20–25°C .
-
Filtration (Optional but Recommended): Filter off inorganic salts (NaCl, unreacted NaN₃/NH₄Cl) if the mixture is thick. Wash the cake with a small amount of DMF. Treat solid waste as azide-contaminated.
-
Distillation (Solvent Swap):
-
Distill off DMF under high vacuum (< 20 mbar) at max 60°C to minimal volume (thick oil). Note: Removing DMF facilitates cleaner extraction.
-
Alternatively, dilute the DMF reaction mass into Water (10 vol) if distillation is not feasible.
-
-
Extraction:
-
Dilute the residue (or DMF solution) with Water (10 vol).
-
Wash the aqueous layer with Ethyl Acetate (3 vol) to remove non-polar impurities. Discard this organic layer.
-
-
Acidification (CRITICAL STEP):
-
Add fresh Ethyl Acetate (5 vol) to the aqueous layer.
-
Cool to 0–5°C.
-
Slowly add Conc. HCl to adjust pH to 2.0–2.5 . Caution: Exothermic. Potential HN₃ evolution—ensure scrubber is active.
-
The product (free tetrazole) will extract into the Ethyl Acetate layer.
-
-
Separation:
-
Drying & Concentration:
Phase 3: Purification (Crystallization)
-
Solvent: Dissolve the crude solid in minimal hot Ethyl Acetate or Methanol .
-
Anti-solvent: Slowly add Toluene or Hexanes until turbidity is observed.
-
Cooling: Cool slowly to 0°C with agitation.
-
Filtration: Filter the white crystalline solid.
-
Drying: Vacuum dry at 40°C.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.2 : 1.3 | Nitrile : NaN₃ : NH₄Cl |
| Temperature | 90–100°C | Do not exceed 110°C (Azide decomposition risk) |
| Time | 12–16 Hours | Monitor by HPLC |
| Yield | 75–85% | Typical isolated yield |
| Purity | > 98% (HPLC) | Required for pharma intermediates |
| Appearance | White Crystalline Solid |
Part 4: Process Flow & Safety Logic
The following diagram illustrates the operational flow, highlighting critical safety control points (CCP).
Caption: Operational workflow emphasizing the critical acidification step and waste management.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion | Check reaction temp (must be >90°C). Extend time. Ensure reagents are dry.[2] |
| Ester Hydrolysis | pH too high or wet solvent | Ensure NH₄Cl is dry. Avoid excessive heating during aqueous workup. |
| Product Oiling | Impurities in crystallization | Use seeding. Ensure DMF is fully removed before crystallization. |
| Safety Alarm | Pressure build-up | Possible HN₃ generation or N₂ release. Check scrubber vent. Verify pH is not acidic during heating. |
Part 6: References
-
Sharpless, K. B., et al. (2001).[11][12] "Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles." Journal of Organic Chemistry. Link
-
Koguro, K., et al. (1998). "Synthesis of 5-substituted tetrazoles from nitriles." Synthesis. Link
-
Amgen Inc. (2010). "Safety in the Scale-Up of Azide Chemistry." Organic Process Research & Development. Link
-
Organic Chemistry Portal. "Synthesis of Tetrazoles." Link
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101781264A - Production method of 1-methyl-5-mercapto-1,2,3,4-tetrazole - Google Patents [patents.google.com]
- 5. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. scispace.com [scispace.com]
- 7. chemos.de [chemos.de]
- 8. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Application Note: Purity Analysis of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate via RP-HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (MTA). As a critical intermediate in the synthesis of cephalosporin antibiotics and high-energy materials, the purity of MTA is paramount. This method addresses specific analytical challenges, including the acidity of the tetrazole ring (pKa ~4.9), the polarity of the molecule, and the potential for ester hydrolysis. The protocol utilizes a C18 stationary phase with a phosphate-buffered acidic mobile phase to ensure tautomeric stability and optimal retention.
Introduction & Analytical Challenges
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a polar, ionizable small molecule comprising a tetrazole ring linked to a methyl acetate moiety. Developing a purity method for this compound presents three distinct challenges:
-
Tetrazole Acidity: The free proton on the tetrazole ring has a pKa of approximately 4.5–4.9. At neutral pH, the molecule exists as an anion (tetrazolate), leading to poor retention and elution in the void volume on Reverse Phase (RP) columns.
-
Tautomeric Equilibrium: The compound exists in equilibrium between 1H- and 2H-tautomers. Analytical conditions must stabilize this equilibrium to prevent peak splitting.
-
Detection Limits: The molecule lacks a strong chromophore (like a phenyl ring). Detection relies on the end-absorption of the tetrazole and ester groups, necessitating low-UV detection (210 nm).
Method Development Logic
The following decision tree illustrates the scientific rationale behind the selected chromatographic conditions:
Caption: Logical framework for selecting HPLC conditions based on molecular properties.
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (>99.0% purity).
-
Impurity A (Hydrolysis): 2-(2H-1,2,3,4-tetrazol-5-yl)acetic acid.
-
Impurity B (Precursor): Methyl cyanoacetate.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).
Instrumentation
-
System: HPLC equipped with a Quaternary Pump, Degasser, Autosampler, and Column Oven.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent USP L1 | "StableBond" (SB) or similar phases resist hydrolysis at low pH. |
| Mobile Phase A | 20 mM | Low pH ensures the tetrazole is protonated (neutral) for retention. |
| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks and lower backpressure than MeOH. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp. | 30°C | Controls viscosity and retention reproducibility. |
| Injection Vol. | 10 µL | Optimized to prevent column overload while maintaining sensitivity. |
| Detection | UV at 210 nm | Required for aliphatic tetrazole/ester detection. |
| Run Time | 25 minutes | Sufficient to elute late-eluting non-polar impurities. |
Gradient Program
A gradient is recommended to separate the polar hydrolysis impurity (Acid) from the target Ester and the less polar Precursor (Nitrile).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar acid) |
| 3.0 | 95 | 5 | End Isocratic Hold |
| 15.0 | 50 | 50 | Linear Gradient |
| 20.0 | 50 | 50 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of Run |
Sample Preparation & Stability
Critical Warning: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate contains an ester linkage susceptible to hydrolysis. Do not use basic diluents.
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in ~10 mL of Acetonitrile (to ensure solubility) and dilute to volume with Mobile Phase A.
-
Working Solution (0.5 mg/mL): Dilute the Stock Solution 1:1 with Diluent.
-
Stability: Analyze solutions within 24 hours. Store at 2-8°C if delayed.
System Suitability & Validation Criteria
Before releasing results, the system must meet the following acceptance criteria (based on USP <621>):
| Parameter | Acceptance Criteria |
| Precision (RSD) | NMT 2.0% for 6 replicate injections of the Standard. |
| Tailing Factor ( | 0.8 – 1.5 (Tetrazoles can tail due to silanol interactions; low pH minimizes this). |
| Theoretical Plates ( | NLT 5,000 |
| Resolution ( | NLT 2.0 between Impurity A (Acid) and Target (Ester). |
Impurity Profile & Analytical Workflow
Expected Elution Order
-
Impurity A (Tetrazole Acetic Acid): Elutes first (most polar, RT ~ 2-3 min).
-
Target (Methyl Tetrazole Acetate): Elutes second (RT ~ 8-10 min).
-
Impurity B (Methyl Cyanoacetate): Elutes later (less polar, RT ~ 12-14 min).
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to data generation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Tautomeric interconversion or Solvent mismatch. | Ensure Diluent matches Mobile Phase. Ensure pH is strictly 2.5. |
| Broad Peak / Tailing | Secondary interactions with silanols. | Use a "Base Deactivated" or "Endcapped" C18 column. Increase buffer strength to 50 mM. |
| Retention Time Shift | pH drift in Mobile Phase A. | Tetrazoles are sensitive to pH near pKa. Re-prepare buffer and verify pH with a calibrated meter. |
| Ghost Peaks | Contaminated Mobile Phase or Carryover. | Run a blank injection. Wash column with high % ACN. |
References
-
Popov, L. D., et al. (2013). "Synthesis and properties of tetrazole-containing Schiff bases." New Journal of Chemistry, 37(10), 3261-3266.[1] Link
-
BenchChem. (2024). "Ethyl 2-(2H-tetrazol-5-yl)acetate Technical Guide." BenchChem Application Notes. Link
-
Sielc Technologies. (2018).[2] "Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column." SIELC Application Notebook. Link
-
PubChem. (2025). "Methyl 2-(2H-tetrazol-5-yl)acetate Compound Summary." National Library of Medicine. Link
-
UCL. (2023). "HPLC Solvents and Mobile Phase Additives Guide." University College London Facilities. Link
Sources
use of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in click chemistry
Application Note: High-Efficiency Photoclick Ligation using Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
Executive Summary
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (MTA) is a critical bifunctional scaffold in the field of bioorthogonal chemistry. While the tetrazole ring itself is synthesized via classical azide-nitrile cycloaddition, the primary utility of this specific ester-functionalized derivative lies in its role as a precursor for Nitrile Imine-mediated Tetrazole-Ene Cycloaddition (NITEC) —commonly known as "Photoclick Chemistry."
This guide details the protocols for transforming MTA into photoactivatable probes and utilizing them for fluorogenic bioconjugation. Unlike copper-catalyzed click reactions, the photoclick approach is catalyst-free, spatially controllable via UV light, and inherently fluorogenic, making it indispensable for spatiotemporal imaging of proteins and nucleic acids.
Mechanism of Action
The utility of MTA relies on a three-stage chemical workflow: Functionalization , Activation , and Ligation .
-
Precursor Functionalization (N2-Arylation): The raw 5-substituted tetrazole (MTA) is not photoactive at useful wavelengths. It must be arylated at the
position to create a 2,5-disubstituted tetrazole. This installation tunes the absorption maximum ( ) and quantum yield ( ). -
Photoactivation (Ring Rupture): Upon UV irradiation (typically 302 nm or two-photon 700 nm), the 2,5-disubstituted tetrazole undergoes cycloreversion, releasing molecular nitrogen (
) to generate a highly reactive nitrile imine dipole . -
Cycloaddition (The "Click"): The nitrile imine reacts rapidly with an alkene dipolarophile (e.g., acrylamide, fumarate) to form a pyrazoline cycloadduct. This product is fluorescent, providing a "turn-on" signal upon ligation.
Pathway Visualization
Figure 1: The chemical trajectory of MTA from inert scaffold to fluorogenic click product.
Experimental Protocols
Protocol A: Synthesis of Photoactive Probes from MTA
Objective: To convert the MTA scaffold into a photoactive 2-phenyl-tetrazole derivative. The
Reagents:
-
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (MTA)
-
Phenylboronic acid (or derivatives for wavelength tuning)
- (Catalyst)
-
Pyridine (Base)
-
Dichloromethane (DCM)
Step-by-Step:
-
Reaction Setup: In a round-bottom flask, dissolve MTA (
equiv) and phenylboronic acid ( equiv) in dry DCM ( ). -
Catalyst Addition: Add
( equiv) and pyridine ( equiv). -
Oxidation: Stir the mixture vigorously open to air (or under an
balloon) at room temperature for 12–24 hours. The Chan-Lam coupling favors -arylation over . -
Purification: Filter through a celite pad to remove copper salts. Concentrate the filtrate.
-
Isolation: Purify via silica gel flash chromatography (Hexane:EtOAc gradient). The
-isomer is typically less polar and elutes first.-
QC Check: Confirm
regiochemistry via UV-Vis (distinct band ~250–300 nm) and NMR (distinct chemical shift of the 5-substituent).
-
Protocol B: Bioconjugation (Acetate Handle Utilization)
Objective: To attach the photoactive tetrazole probe to a drug, protein, or surface via the acetate handle.
-
Hydrolysis: Dissolve the
-arylated MTA in THF/Water (1:1). Add LiOH ( equiv) and stir for 1 hour. Acidify to pH 3 to precipitate the free acid. -
Activation: React the free acid with NHS (N-hydroxysuccinimide) and EDC in DMF to generate the NHS-ester.
-
Labeling: Incubate the NHS-tetrazole (
equiv) with the amine-containing target (e.g., Protein-Lysine) in PBS (pH 7.4) for 2 hours. Remove excess probe via desalting column.
Protocol C: The Photoclick Reaction (NITEC)
Objective: To execute the fluorogenic ligation between the Tetrazole-labeled target and an Alkene-tagged partner.
Parameters:
| Parameter | Condition | Notes |
|---|---|---|
| Light Source | 302 nm (Handheld UV) or 365 nm (High power) | 302 nm is faster; 365 nm is less damaging to live cells. |
| Concentration | 10–100 µM | Second-order reaction; higher concentration improves rate. |
| Solvent | PBS, Water/MeCN, or Cell Media | Water accelerates the reaction via hydrophobic effect. |
| Time | 30 seconds – 10 minutes | Reaction is extremely fast upon ring rupture. |
Workflow:
-
Mix: Combine the Tetrazole-labeled biomolecule and the Alkene-containing partner (e.g., a protein containing
-allyl-tyrosine or a fumarate probe) in a quartz cuvette or clear microplate. -
Irradiate: Expose the sample to UV light (
, ) for 1–5 minutes.-
Safety: Wear UV-protective eyewear.
-
-
Readout: Measure fluorescence immediately.
-
Excitation: ~380–400 nm (depending on aryl substituent).
-
Emission: ~450–550 nm (Pyrazoline product).
-
Critical Optimization & Troubleshooting
Wavelength Tuning
The standard phenyl-tetrazole derived from MTA absorbs near 254–280 nm, requiring 302 nm activation. To shift this to longer, less cytotoxic wavelengths (365 nm or 405 nm), use electron-donating aryl boronic acids in Protocol A :
-
4-Methoxyphenylboronic acid: Shifts activation to ~300–320 nm.
-
Naphthalene/Pyrene boronic acids: Enables two-photon excitation (700–800 nm) for deep tissue imaging.
Kinetic Considerations
The reaction rate (
-
Acrylamide/Fumarate: Fast (
). -
Simple Alkenes (e.g., Allyl): Slow (
).[1] -
Recommendation: Always use electron-deficient alkenes (fumarates, maleimides) or strained alkenes for maximal efficiency.
References
-
Herner, A., & Lin, Q. (2016). Photo-Triggered Click Chemistry for Biological Applications. Topics in Current Chemistry, 374, 1. Link
-
Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). A photoinducible 1,3-dipolar cycloaddition reaction for rapid, selective modification of tetrazole-containing proteins.[2] Journal of the American Chemical Society, 130(30), 9654–9655. Link
-
Yu, Z., Pan, Y., Wang, Z., Wang, J., & Lin, Q. (2012). Genetically encoded cyclopropene directs rapid, photoclick-chemistry-mediated protein labeling in mammalian cells. Angewandte Chemie International Edition, 51(42), 10600–10604. Link
-
Rong, Y., et al. (2022). Synthesis of 5-substituted tetrazoles via organoaluminum azides. Organic Process Research & Development. Link
Sources
protocol for hydrolysis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
Application Note: Precision Hydrolysis of Methyl 2-(2H-tetrazol-5-yl)acetate
Executive Summary
This application note details the optimized protocol for the hydrolysis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate to its corresponding acid, 2-(1H-tetrazol-5-yl)acetic acid . This transformation is a critical step in the synthesis of beta-lactam antibiotics (e.g., Cefazolin) and angiotensin II receptor antagonists.
Unlike simple alkyl ester hydrolysis, this protocol addresses the specific challenges posed by the amphoteric and highly polar nature of the tetrazole ring. The method utilizes a controlled alkaline saponification followed by a pH-regulated isolation strategy to maximize yield and purity, avoiding common pitfalls such as decarboxylation or poor recovery from aqueous media.
Chemical Context & Strategic Logic
The Challenge: Acidity and Solubility
The substrate contains two acidic protons in its hydrolyzed form: the carboxylic acid (pKa ~3.5) and the tetrazole N-H (pKa ~4.9).
-
Reaction Phase: Under basic hydrolysis conditions (pH > 10), the molecule exists as a dianion (carboxylate -COO⁻ and tetrazolate N⁻).
-
Isolation Phase: Successful isolation requires acidification below the pKa of the carboxylic acid (pH < 2) to ensure the molecule is fully protonated and neutral.
-
Solubility Trap: The product, 2-(tetrazol-5-yl)acetic acid, is highly soluble in water due to its polarity. Standard liquid-liquid extraction (e.g., into Dichloromethane) often fails, leading to low yields. This protocol utilizes a "Salting-Out" assisted extraction or direct crystallization approach.
Tautomeric Consideration
While the starting material is often designated as the 2H-tetrazole isomer, the tetrazole ring undergoes annular tautomerism in solution. Upon hydrolysis and subsequent acidification, the product exists in equilibrium, predominantly referred to as 1H-tetrazole-5-acetic acid in solid state and literature.
Visualized Reaction Pathway
The following diagram illustrates the reaction progression from the ester, through the dianion intermediate, to the fully protonated product.
Figure 1: Reaction mechanism showing the transition from neutral ester to water-soluble dianion, and finally to the protonated product.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1] | Role | Grade |
| Methyl 2-(tetrazol-5-yl)acetate | 1.0 | Substrate | >97% Purity |
| Sodium Hydroxide (2M aq) | 2.5 - 3.0 | Base | Reagent Grade |
| Methanol (MeOH) | Solvent | Co-solvent | HPLC Grade |
| Hydrochloric Acid (6M) | Excess | Acidifier | Reagent Grade |
| Ethyl Acetate (EtOAc) | Solvent | Extraction | ACS Grade |
| Sodium Chloride (NaCl) | Solid | Salting Out | ACS Grade |
Step-by-Step Methodology
Step 1: Saponification
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(tetrazol-5-yl)acetate (10 mmol, 1.42 g) in Methanol (15 mL).
-
Addition: Cool the solution to 0°C (ice bath). Dropwise add 2M NaOH (3.0 equiv, 15 mL).
-
Note: The reaction is exothermic. Cooling prevents potential decarboxylation or ring degradation, though tetrazoles are generally robust.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2 to 4 hours.
-
Monitoring: Check progress via TLC (Eluent: EtOAc/MeOH/AcOH 8:2:0.1) or HPLC.[2] The ester spot (higher Rf) should disappear.
-
Step 2: Concentration & Acidification
-
Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove the Methanol. Do not evaporate to complete dryness; leave the aqueous phase.
-
Wash (Optional): If the starting material was impure, wash the basic aqueous layer with Diethyl Ether (2 x 10 mL) to remove non-acidic impurities. Discard the organic (Ether) layer.
-
Acidification (CRITICAL): Cool the aqueous residue to 0°C. Slowly add 6M HCl dropwise with vigorous stirring.
-
Target: Adjust pH to 1.0 - 1.5 .
-
Observation: A white precipitate may form. If it does, proceed to Option A . If no precipitate forms (common due to high solubility), proceed to Option B .
-
Step 3: Isolation (Branching Logic)
-
Option A: Direct Filtration (High Concentration)
-
Stir the slurry at 0°C for 30 minutes.
-
Filter the solid via vacuum filtration.
-
Wash the cake with a minimal amount of ice-cold water (1-2 mL).
-
Dry in a vacuum oven at 45°C.
-
-
Option B: Salting-Out Extraction (Recommended for High Yield)
-
Saturate the acidic aqueous solution with solid NaCl (stir until no more dissolves).
-
Extract with Ethyl Acetate (3 x 20 mL). Note: THF/EtOAc (1:1) can be used if solubility in pure EtOAc is poor.
-
Combine organic layers and dry over anhydrous Na₂SO₄ .
-
Filter and evaporate the solvent under reduced pressure to yield the crude acid.
-
Recrystallization: If necessary, recrystallize from Acetonitrile or a Water/Ethanol mixture.
-
Process Workflow & Decision Logic
The following flowchart guides the researcher through the critical isolation decisions based on the physical behavior of the product.
Figure 2: Decision tree for isolation, prioritizing direct filtration when possible, but defaulting to salting-out extraction for maximum recovery.
Analytical Validation (Quality Control)
To ensure the protocol was successful, verify the product using the following parameters:
-
1H NMR (DMSO-d6, 400 MHz):
-
Look for the loss of the methyl ester singlet (~3.7 ppm).
-
Observe the methylene singlet (-CH2-) at approximately δ 4.0 - 4.2 ppm .
-
The carboxylic acid and tetrazole NH protons often appear as a broad singlet >12 ppm (exchangeable).
-
-
Melting Point:
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Note: The acid will elute significantly earlier (lower retention time) than the methyl ester due to increased polarity.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product remaining in aqueous phase. | Saturate aqueous layer with NaCl before extraction. Use continuous liquid-liquid extraction with EtOAc. |
| Oil formation | Impurities or residual solvent. | Triturate the oil with cold Dichloromethane (DCM) or Hexanes to induce crystallization. |
| Decarboxylation | Reaction temperature too high. | Keep hydrolysis at < 40°C. Do not heat the acidic solution during workup. |
| Incomplete Reaction | Steric hindrance or low solubility. | Increase temperature to 50°C or switch co-solvent to THF. |
References
-
ChemicalBook. (2023). 1H-Tetrazole-5-acetic acid Properties and Synthesis.Link
-
National Institutes of Health (NIH) - PubChem. (2023). Tetrazole-5-acetic acid Compound Summary.Link
- ScienceDirect. (2010). Tetrazoles in Heterocyclic Chemistry. Comprehensive Heterocyclic Chemistry II. (General reactivity of tetrazole esters).
-
Sigma-Aldrich. (2023). Product Specification: 1H-Tetrazole-5-acetic acid.[3][4][5][6][7]Link
Sources
- 1. scispace.com [scispace.com]
- 2. Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-TETRAZOLE-5-ACETIC ACID | 21743-75-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CAS 21743-75-9: Tetrazole-5-acetic acid | CymitQuimica [cymitquimica.com]
- 6. The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing reaction conditions for methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate synthesis
Here is the technical support guide for the synthesis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate.
Topic: Optimization of Reaction Conditions & Troubleshooting Doc ID: TSC-TZ-052 | Version: 2.1 | Status: Active
Executive Summary
Synthesizing methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate from methyl cyanoacetate presents a unique chemoselective challenge. Unlike simple aromatic nitriles, your starting material contains an active methylene group (
Standard aqueous protocols (e.g., Sharpless/Demko method) often fail for this specific substrate, leading to:
-
Self-Condensation: Base-mediated polymerization of the active methylene.
-
Saponification: Hydrolysis of the methyl ester to the acid.
-
Decarboxylation: Loss of
from the resulting acid at high temperatures.
This guide prioritizes buffered anhydrous conditions to suppress these side reactions.
Part 1: The Reaction System
Recommended Protocol: Buffered Anhydrous Cycloaddition
Why this method?
We utilize Ammonium Chloride (
Materials & Stoichiometry
| Component | Equiv. | Role |
| Methyl Cyanoacetate | 1.0 | Limiting Reagent |
| Sodium Azide ( | 1.2 - 1.5 | Azide Source |
| Ammonium Chloride ( | 1.2 - 1.5 | Buffer / Catalyst |
| DMF (Anhydrous) | [0.5 M] | Solvent (Polar aprotic) |
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with
or Ar. -
Charging: Add Methyl Cyanoacetate (1.0 eq),
(1.5 eq), and (1.5 eq) to the flask. -
Solvation: Add anhydrous DMF to reach a concentration of 0.5 M (relative to the nitrile).
-
Reaction: Heat the mixture to 90–100 °C for 12–24 hours.
-
Critical: Do not exceed 110 °C. High heat increases the risk of
decomposition and ester cleavage.
-
-
Monitoring: Check via TLC (Eluent: EtOAc/MeOH/AcOH 90:10:1) or LC-MS. Look for the disappearance of the nitrile peak (~2260 cm⁻¹ IR).
-
Workup (The "Safe-Quench" Method):
Part 2: Mechanism & Logic
The following diagram illustrates the competitive pathways. The "Buffered Route" (Green) is required to avoid the "Base-Catalyzed Failure" (Red).
Figure 1: Mechanistic divergence between unbuffered (failure) and buffered (success) pathways.
Part 3: Troubleshooting Guide
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Active Methylene Polymerization.
You likely used unbuffered
-
Switch to the
/ DMF protocol immediately. -
Ensure your DMF is anhydrous; water promotes hydrolysis which generates more base.
Q2: I isolated a solid, but NMR shows the methyl ester signal (-OCH3 ~3.7 ppm) is missing.
Diagnosis: Ester Hydrolysis. The ester hydrolyzed to the carboxylic acid. This often happens if you use the "Sharpless" aqueous method (Water/ZnBr2) with this specific substrate.[1] Solution:
-
Prevention: Use anhydrous solvents (DMF or Toluene).
-
Recovery: If you have the acid, you can re-esterify it using
or , though re-esterifying tetrazoles can be tricky due to N-alkylation side reactions.[1] It is better to repeat the synthesis under anhydrous conditions.
Q3: The reaction is stalled (Nitrile peak visible after 24h).
Diagnosis: Catalyst Poisoning or Low Temperature. Solution:
-
Add Lewis Acid: Add 5-10 mol%
to the mixture. Zinc activates the nitrile towards nucleophilic attack. -
Temperature: Increase temp to 105 °C (carefully).
-
Phase Transfer: If using a non-polar solvent (like Toluene), add a phase transfer catalyst like TBAF or 18-crown-6 to solubilize the azide.
Q4: Is the product 1H or 2H?
Clarification: 5-substituted tetrazoles exist in a 1H/2H tautomeric equilibrium. In solution (
-
Note: The name "Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate" implies the structure is drawn or crystallized in the 2H form. You do not need to perform a specific "2H-synthesis"; the tautomer forms naturally.
Part 4: Safety & Handling (Critical)[1]
1. Hydrazoic Acid (
-
Risk: Acidifying a solution containing unreacted
releases (highly toxic, explosive gas).[1] -
Control:
-
Never acidify the reaction mixture while it is hot.
-
Perform all workups in a high-flow fume hood.
-
Quench: Treat the aqueous waste with Sodium Nitrite (
) and dilute Sulfuric Acid to decompose residual azide into and before disposal [1].
-
2. Solvent Hazards
-
DCM Restriction: Do NOT use Dichloromethane (DCM) or Chloroform during extraction if
is present. Azide reacts with dihalomethanes to form Diazidomethane , which is extremely shock-sensitive [2].[1] Use Ethyl Acetate (EtOAc) instead.[1]
3. Equipment
-
Use Teflon or ceramic spatulas . Avoid metal spatulas (especially Copper, Lead, or Brass), which can form shock-sensitive metal azides.[1]
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[1]
-
Braden, M., et al. (2021).[1] Safe Handling of Azides in Organic Synthesis. University of Bristol Safety Guide.
-
Koguro, K., et al. (1998).[1] A New Synthesis of 5-Substituted Tetrazoles. Synthesis, 1998(6), 910-914.[1]
-
Himo, F., et al. (2002).[1] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[1]
Sources
purification challenges of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
The following technical guide addresses the purification and handling of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate . This compound presents a unique duality: it contains a hydrolytically sensitive ester and an acidic, polar tetrazole ring.[1] The "2H" designation in your query refers to the dominant tautomer of the 5-substituted tetrazole ring in solution, though it exists in equilibrium with the 1H form.
This guide is structured to address the specific physicochemical conflicts inherent to this molecule.
Compound Profile & Physicochemical Challenges
-
Target Molecule: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
-
Core Structure: A methyl acetate tail attached at the C5 position of a tetrazole ring.[1]
-
Key Properties:
-
Acidity: The tetrazole ring (NH) has a pKa
4.5–5.0, similar to carboxylic acids. -
Polarity: High polarity due to the nitrogen-rich ring, leading to strong retention on silica.[1]
-
Lability: The methyl ester is susceptible to hydrolysis, particularly under the basic conditions often used to form the tetrazole salt, or the acidic conditions used during workup.
-
Troubleshooting Guide: Expert Q&A
Issue 1: "My product oils out during recrystallization and won't solidify."
Diagnosis: Tetrazoles are notorious for supercooling and forming stable oils due to strong intermolecular hydrogen bonding networks that resist ordered packing.[1] Impurities (unreacted nitrile or inorganic salts) depress the melting point significantly.
Corrective Protocol:
-
The "Cloud Point" Method: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc) . Add warm Hexane or Heptane dropwise until a persistent cloudiness appears.
-
Seeding: Do not cool immediately. Scratch the inner wall of the flask with a glass rod at the liquid-air interface. If you have a seed crystal from a previous batch, add it now.
-
Slow Cooling: Wrap the flask in aluminum foil and a towel to ensure cooling to room temperature takes >2 hours. Rapid cooling traps impurities and promotes oiling.
-
Solvent Alternative: If EtOAc/Hexane fails, try Isopropyl Alcohol (IPA) .[1] The hydroxyl group in IPA mimics the tetrazole's H-bonding, potentially facilitating lattice formation.
Issue 2: "The compound streaks/tails severely on Silica Gel (TLC/Column)."
Diagnosis: The acidic tetrazole proton (
Corrective Protocol:
-
Acidify the Mobile Phase: Add 0.5% to 1.0% Acetic Acid (AcOH) to your eluent (e.g., DCM:MeOH:AcOH). This suppresses the ionization of the tetrazole, keeping it in the less polar, protonated form.
-
Switch Stationary Phase: If tailing persists, use Reverse Phase (C18) silica. The hydrophobic interaction with the methyl acetate tail often provides better resolution than normal phase adsorption.
-
Visualization: Tetrazoles do not always stain well with Iodine. Use UV (254 nm) or KMnO₄ stain (tetrazoles are resistant to mild oxidation, but the ester/linker may show contrast).
Issue 3: "I suspect residual Sodium Azide in my product."
Diagnosis: Synthesis via [3+2] cycloaddition (Methyl Cyanoacetate + NaN₃) leaves hazardous azide residues.[1] Upon acidification during workup, NaN₃ becomes Hydrazoic Acid (
Corrective Protocol (Safety Critical):
-
Pre-Workup Quench: Before any acidification, treat the reaction mixture with Sodium Nitrite (
) followed by slow addition of dilute . This converts azide to benign nitrogen gas ( ) and nitrous oxide ( ).-
Indicator: Use starch-iodide paper to confirm excess nitrite (turns blue/black).
-
-
Partitioning: If quenching is not possible, perform the extraction at pH 3.0–3.5 .[1] The tetrazole (pKa ~4.5) will be partially protonated and extractable into EtOAc, while the majority of the azide (pKa of
is 4.7) will also extract. Therefore, the Nitrite quench is mandatory for safety.
Issue 4: "The methyl ester is hydrolyzing to the acid."
Diagnosis: You are likely exposing the compound to aqueous base (during salt formation) or strong aqueous acid for too long.
Corrective Protocol:
-
Temperature Control: Never exceed 40°C during the aqueous workup phases.
-
pH Window: When acidifying the aqueous salt solution to precipitate/extract the product, stop exactly at pH 2.0–2.5 . Going lower (pH < 1) catalyzes ester hydrolysis.[1]
-
Rapid Drying: Once extracted into organic solvent, dry immediately over
and evaporate. Do not store the wet organic layer overnight.
Detailed Protocol: Purification Workflow
Context: Purification of crude reaction mixture from Methyl Cyanoacetate + Sodium Azide.
Step 1: Azide Quenching & Phase Separation
-
Dilute the reaction mixture with water (ratio 1:3).
-
CRITICAL: Add solid
(1.2 eq relative to excess azide). -
Slowly acidify with 2N
to pH 5.0 (in a fume hood!). Observe gas evolution ( ). Stir for 30 mins. -
Wash the aqueous phase with Dichloromethane (DCM) (
).-
Why? This removes unreacted neutral nitrile and non-polar byproducts. The tetrazole remains in the water as the salt (pH 5 > pKa).
-
Step 2: Product Isolation
-
Acidify the aqueous phase further to pH 2.0 using 6N
.-
Note: The solution may become cloudy as the protonated tetrazole precipitates.
-
-
Extract immediately with Ethyl Acetate (EtOAc) (
).-
Tip: Add brine to break emulsions if necessary.
-
-
Combine organic layers and wash with Brine (
). -
Dry over Anhydrous
and concentrate in vacuo at <40°C.
Step 3: Final Polishing (Crystallization)
-
Dissolve the off-white solid in minimal boiling EtOAc .
-
Add Hexane dropwise until turbid.
-
Allow to cool to room temperature, then 4°C.
-
Filter and wash with cold Hexane.
Visualizing the Purification Logic
Caption: Logical flow for the isolation of acidic tetrazoles, prioritizing azide removal and pH-controlled extraction.
Data Summary: Physicochemical Properties
| Property | Value / Description | Implication for Purification |
| Molecular Weight | 142.12 g/mol | Low MW facilitates sublimation; avoid high vac for long periods.[1] |
| pKa (Tetrazole NH) | ~4.5 – 4.9 | Extracts into organic at pH < 3; stays in water at pH > 6. |
| Solubility (Water) | Moderate to High | Difficult to precipitate directly; requires salting out or extraction. |
| Solubility (EtOAc) | High | Excellent solvent for extraction and crystallization. |
| Solubility (Hexane) | Negligible | Excellent anti-solvent for crystallization. |
| TLC Rf (DCM:MeOH 9:1) | ~0.2 – 0.3 (Streaking) | Requires acidic modifier (AcOH) to sharpen spots. |
References
-
BenchChem Technical Support . (2025). Method Refinement for Enhancing the Purity of Tetrazole Derivatives. Retrieved from
-
Canadian Science Publishing . (1970). Tetrazolylacetic acids: Synthesis and Properties. Canadian Journal of Chemistry. Retrieved from
-
European Patent Office . (1980). Process for producing 1H-tetrazole-1-acetic acid and its esters. EP0012230B1. Retrieved from
-
National Institutes of Health (NIH) . (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. PMC. Retrieved from
-
ACS Omega . (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles. Retrieved from
Sources
troubleshooting NMR spectra of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
Technical Support Center: NMR Spectroscopy of Nitrogen Heterocycles Specialized Guide: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
Executive Summary: The "Ghost" Proton & The Shifting Equilibrium
User Profile: You are analyzing Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate . You likely synthesized this via a [3+2] cycloaddition of methyl cyanoacetate with an azide source.[1]
The Core Problem: This molecule contains a 5-substituted tetrazole ring with a free N-H.[1] Unlike standard organic molecules, this ring typically exists in a dynamic annular tautomerism equilibrium between the 1H- and 2H- forms.[1] This rapid proton exchange often causes the N-H signal to broaden into the baseline (becoming invisible) and shifts the carbon signals depending on the solvent used.[1]
This guide troubleshoots the three most common tickets we receive for this compound:
-
Missing Signals: "I can't find the N-H proton."
-
Solvent Mismatch: "My spectra in DMSO and CDCl3 look like different compounds."
-
Broadening: "My methylene (
) peak is unexpectedly broad."
Part 1: The Tautomerism Trap (Visualized)
The "2H" in your compound's name is a formal IUPAC designation, but in the NMR tube, the proton is mobile. The position of this equilibrium is dictated by the dielectric constant (
Diagram 1: Solvent-Dependent Tautomeric Equilibrium
Caption: In low-dielectric solvents (CDCl3), the 2H-form predominates.[1] In high-dielectric solvents (DMSO), the equilibrium shifts toward the 1H-form, altering chemical shifts.[1]
Part 2: Troubleshooting Guides (Q&A Format)
Ticket #1: "I cannot see the N-H proton in my 1H NMR."
Diagnosis:
The N-H proton of a tetrazole is highly acidic (
Solution Protocol:
| Step | Action | Scientific Rationale |
| 1 | Switch to DMSO- | DMSO is a hydrogen-bond acceptor.[1] It forms a strong H-bond with the tetrazole N-H, slowing down the exchange rate and often revealing the proton as a broad singlet between 14.0 – 16.0 ppm . |
| 2 | Dry the Sample | Trace water catalyzes proton exchange.[1] Filter your solution through a small plug of anhydrous |
| 3 | Cool it Down (VT-NMR) | Run the spectrum at -20°C or -40°C . Lowering the temperature slows the exchange rate ( |
Expected Data (1H NMR in DMSO-
- 14.5 - 16.5 ppm: N-H (1H, Broad singlet, may be invisible).
-
4.10 - 4.25 ppm: Tetrazole-
-CO (2H, Singlet).[1] -
3.65 - 3.75 ppm: O-
(3H, Singlet).
Ticket #2: "My Carbon (13C) peaks don't match the literature values."
Diagnosis: You are likely comparing data acquired in different solvents.[1][2] The C5 carbon of the tetrazole ring is highly sensitive to the tautomeric ratio.[1]
-
In
(2H-form dominant): The C5 signal is typically shielded relative to the 1H form.[1] -
In DMSO-
(Mixture/1H-form): The C5 signal shifts downfield due to the change in electron density distribution when the proton resides on N1 vs N2.[1]
Reference Shift Table (Approximate):
| Carbon Environment | Notes | ||
| C=O[1] (Ester) | ~168.5 | ~167.0 | Typical ester shift. |
| C5 (Tetrazole) | ~154.0 - 156.0 | ~152.0 - 154.0 | Diagnostic Peak. Broadens if equilibrium is fast.[1] |
| ~52.5 | ~53.0 | Stable.[1] | |
| ~29.0 - 31.0 | ~30.0 | Methylene bridge.[1] |
Warning: If your C5 peak appears as a very small lump or is missing in 13C, increase the relaxation delay (
Ticket #3: "How do I confirm I didn't accidentally alkylate the Nitrogen?"
Context: If you performed a reaction using an alkyl halide (e.g., methyl iodide) attempting to make the ester after forming the tetrazole, you might have alkylated the tetrazole ring nitrogens (N1 or N2) instead of the carboxylate.[1]
The "Regioisomer Check" Workflow:
Caption: Workflow to distinguish the desired C-alkylated ester from unwanted N-alkylated tetrazole byproducts.
Key Discriminator:
-
Ester Methyl (
): Singlet ~3.7 ppm.[1] -
N-Methyl (
): If N2-alkylated, singlet ~4.2 - 4.4 ppm.[1] If N1-alkylated, singlet ~4.0 - 4.2 ppm. -
13C HMBC: The ester methyl will correlate to the Carbonyl carbon (~168 ppm).[1] An N-methyl will correlate to the Tetrazole C5 (~155 ppm).
Part 3: References & Grounding
-
Tautomerism in Tetrazoles:
-
NMR Solvent Effects:
-
Chemical Shift Data (Tetrazole Acetates):
-
Regioisomer Determination:
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. nanomedicine-rj.com [nanomedicine-rj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in solution
This guide serves as a Tier 3 Technical Support resource for researchers encountering stability or analytical anomalies with methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate .
This compound presents a unique "Stability Triad" challenge: Tautomeric Equilibrium , Ester Hydrolysis , and Decarboxylation . This guide moves beyond basic handling to address the mechanistic causes of experimental failure.
Module 1: The Stability Triad (Mechanistic Diagnostics)
Before troubleshooting specific symptoms, you must understand the three dynamic instabilities inherent to this molecule in solution.
The Tautomer Trap (HPLC "Ghost Peaks")
Unlike standard esters, the tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H- tautomers.
-
The Issue: In solution, these tautomers interconvert rapidly. However, on a silica or C18 column, the interaction with the stationary phase can separate them, resulting in split peaks , broadening , or "ghost" impurities .
-
The Trigger: Non-buffered mobile phases or neutral pH allows the tautomers to separate.
-
The Fix: You must lock the tautomerism using an acidic mobile phase (pH < 3.0).
Autocatalytic Hydrolysis
The tetrazole ring is a bioisostere of a carboxylic acid (
-
The Mechanism: In aqueous solution, the tetrazole ring can deprotonate or act as an intramolecular proton donor, catalyzing the hydrolysis of the neighboring methyl ester.
-
Result: Rapid conversion to 2-(1H-tetrazol-5-yl)acetic acid (the free acid).
-
Solubility Shift: The free acid is significantly less soluble in organic extraction solvents (DCM/EtOAc) than the ester, leading to yield loss during workup.
Decarboxylation Risk
If the ester hydrolyzes to the free acid, the resulting tetrazole-acetic acid is structurally similar to a
-
The Risk: Upon heating (>50°C) or in basic conditions, the free acid can decarboxylate, releasing
and leaving 5-methyl-tetrazole .
Module 2: Visualizing the Degradation Pathway
The following diagram illustrates the critical failure points in solution.
Caption: Figure 1. The degradation cascade. Note that the 1H/2H equilibrium (blue) is reversible, while hydrolysis and decarboxylation (red) are irreversible degradation steps.
Module 3: Troubleshooting Guide (FAQ Format)
Issue 1: "My HPLC shows two peaks for a pure compound."
Diagnosis: Tautomer Separation. Explanation: You are likely using a neutral mobile phase (e.g., Water/Acetonitrile). The 1H and 2H tautomers have different dipole moments and interact differently with the C18 chain. Corrective Action:
-
Acidify: Add 0.1% Formic Acid or TFA to both mobile phases (Water and MeCN). This protonates the tetrazole ring (
), pushing the equilibrium toward a single species and suppressing ionization. -
Temperature: Increase column temperature to 40°C to accelerate the interconversion rate, merging the split peaks into a single sharp peak.
Issue 2: "The compound precipitates when I dissolve it in buffer."
Diagnosis: Hydrolysis & Solubility Mismatch. Explanation: The methyl ester has hydrolyzed to the free acid. While the tetrazolate anion is soluble in water, if your buffer is acidic (pH < 4), the free acid precipitates because it is less soluble than the ester. Corrective Action:
-
Immediate: Check the pH.[1][2] If pH < 5, you have likely precipitated the hydrolysis product.
-
Prevention: Do not store stock solutions in aqueous buffers. Store as a solid or in anhydrous DMSO at -20°C. Prepare aqueous dilutions immediately before use.
Issue 3: "I see bubbling/gas evolution during base saponification."
Diagnosis: Decarboxylation. Explanation: You are trying to hydrolyze the ester to the acid using base (e.g., LiOH/NaOH). The resulting dianion (tetrazolate + carboxylate) is unstable at high temperatures. Corrective Action:
-
Perform saponification at 0°C to Room Temperature . Do not heat.
-
Neutralize carefully to pH 5-6 rather than strong acidification if you want to isolate the acid without precipitation/degradation issues.
Module 4: Validated Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to distinguish between tautomeric splitting and actual degradation.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm | Standard reverse phase retention. |
| Mobile Phase A | Water + 0.1% TFA | Low pH (<2.5) suppresses tetrazole ionization and locks tautomers. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of Phase A. |
| Gradient | 5% B to 95% B over 10 min | Standard polarity sweep. |
| Flow Rate | 1.0 mL/min | Standard. |
| Detection | UV 210 nm & 254 nm | Tetrazoles have low UV absorption; 210 nm is critical. |
| Temperature | 40°C | CRITICAL: Higher temp merges tautomer peaks. |
Protocol B: Storage & Handling[3][4]
-
Solid State: Store at -20°C under Argon/Nitrogen. Hygroscopic.
-
Solution:
-
Preferred: Anhydrous DMSO or Acetonitrile (Stable for weeks at 4°C).
-
Avoid: Methanol/Ethanol (Transesterification risk over long periods).
-
Forbidden: Aqueous buffers for storage > 4 hours.
-
Module 5: Safety Warning (Energetic Materials)
While tetrazole esters are generally stable, the tetrazole ring itself is high-nitrogen and energetic.
-
Warning: Do not distill this compound to dryness using high heat (>60°C) on a rotary evaporator, especially if peroxides or metal salts are present.
-
Metal Hazard: Tetrazoles are excellent ligands. Contact with strong transition metals (Copper, Iron) can form metal tetrazolate complexes , which are often shock-sensitive primary explosives. Use glass or Teflon-coated spatulas; avoid metal spatulas.
References
-
Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435. Link
- Establishes the fundamental tautomerism (1H vs 2H) and acidity of 5-substituted tetrazoles.
-
Ostrovskii, V. A., et al. (2009). Tetrazoles. In Comprehensive Heterocyclic Chemistry III. Link
- Authoritative source on the reactivity and hydrolysis mechanisms of tetrazole deriv
-
Myznikov, L. V., et al. (2007). Synthesis and properties of 5-substituted tetrazoles. Chemistry of Heterocyclic Compounds. Link
- Details the synthesis and stability of tetrazole-acetic acid deriv
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Link
- Provides specific HPLC conditions for separ
-
PubChem. (2025).[3] 1-Tetrazolylacetic acid (Compound Summary). Link
- Safety data regarding the energetic nature and handling of tetrazole-acetic acid deriv
Sources
avoiding regioisomer formation in tetrazole synthesis
Technical Support Center: Tetrazole Synthesis & Regiocontrol Current Status: ● Operational Ticket Queue: Priority Handling Subject: Avoiding Regioisomer Formation (N1 vs. N2 Selectivity)
Welcome to the Tetrazole Synthesis Support Hub
User Problem: "I am synthesizing disubstituted tetrazoles, but I consistently get inseparable mixtures of 1,5- and 2,5-regioisomers. How do I control this?"
Executive Summary: The tetrazole ring exists as a tautomeric equilibrium between 1H- and 2H-forms.[1] When alkylating a 5-substituted tetrazole, the N2-isomer (2,5-disubstituted) is generally the thermodynamic and kinetic major product due to electronic repulsion at the N1 position. To achieve high selectivity, you must either (A) utilize specific "de novo" cyclization methods that lock the regiochemistry during ring formation, or (B) employ specialized alkylating agents and catalysts that override the natural N2 bias.
Module 1: Root Cause Analysis (The "Why")
Before troubleshooting, understand the mechanism driving your mixture. The tetrazolate anion is an ambient nucleophile.
-
N2-Alkylation (Thermodynamic/Kinetic Favorite): The N2 atom is less sterically hindered and, crucially, alkylation here preserves a more continuous aromatic π-system compared to N1. The lone pair repulsion at N1 (adjacent to the carbon substituent) further discourages attack at that position.
-
N1-Alkylation (The Challenge): Achieving this requires overcoming the natural N2 bias, usually demanding steric control or specific directing groups.
Visualizing the Conflict:
Figure 1: The bifurcation of tetrazole alkylation pathways. Note the heavy bias toward N2.
Module 2: Troubleshooting Protocols (The "How")
Scenario A: "I need the 1,5-disubstituted isomer (N1)."
Diagnosis: Direct alkylation of a pre-formed tetrazole will almost always fail to give you clean N1 product. Solution: Switch to De Novo Synthesis . Build the ring with the substituent already on the nitrogen.
Protocol 1: The Modified Gewald Reaction (Amine-Based) Best for: 1-substituted or 1,5-disubstituted tetrazoles where R1 is an alkyl/aryl group.
-
Reagents: Primary amine (
), Triethyl orthoformate ( ), Sodium Azide ( ). -
Catalyst: Indium(III) triflate or simply acetic acid (classic conditions).
-
Workflow:
Protocol 2: The Ugi-Azide Reaction Best for: Complex, highly substituted scaffolds (Peptidomimetics).
-
Components: Aldehyde, Amine, Isocyanide, TMS-Azide (
).[4] -
Mechanism: Multicomponent reaction where the azide traps the nitrilium ion.
-
Result: Exclusive formation of 1,5-disubstituted tetrazoles.
Scenario B: "I need the 2,5-disubstituted isomer (N2) but have low yields."
Diagnosis: You are likely using weak bases or poor leaving groups, leading to incomplete conversion or competitive N1 formation. Solution: Use Bioisosteric Alkylation or Mechanochemistry .
Protocol 3: Al(OTf)3-Catalyzed Insertion Reference: S. J. He et al. (2024) This method uses aluminum triflate to catalyze the insertion of diazo compounds selectively into the N2 position.
-
Setup: Dissolve 5-substituted tetrazole in DCM.
-
Add: Diazo compound (1.2 equiv) and
(10 mol%). -
Conditions: Stir at room temperature for 1-4 hours.
-
Why it works: The Lewis acid coordinates to the tetrazole, enhancing the nucleophilicity of N2 while the diazo species provides a carbene-like insertion.
Scenario C: "I just need a clean 5-substituted tetrazole (1H)."
Diagnosis: Avoid tin (toxic) and avoid in situ
Protocol 4: Zinc-Catalyzed [3+2] Cycloaddition The Gold Standard for safety and yield.
-
Reagents: Nitrile (
), Sodium Azide ( ), Zinc Bromide ( ). -
Solvent: Water (or Water/Isopropanol 2:1).
-
Procedure:
-
Why it works: The Zinc ion activates the nitrile and stabilizes the forming tetrazole ring, preventing decomposition.
Module 3: Analytical Forensics (Differentiation)
User Question: "I have two spots on my TLC. Which one is which?"
Do not rely on polarity alone (though N2 is often less polar/higher Rf). 13C NMR is the definitive method.
Data Table: NMR Diagnostic Shifts
| Feature | 1,5-Disubstituted (N1) | 2,5-Disubstituted (N2) | Notes |
| C5 Carbon ( | 150 – 158 ppm | 162 – 170 ppm | Most reliable indicator. N2 isomers are consistently downfield. |
| N-Alkyl Protons ( | Lower | Higher | Variable by solvent; use with caution. |
| NOE Signal | Strong NOE between N-Alkyl and C5-Substituent | Weak/No NOE | N1 is spatially closer to the C5 substituent. |
Decision Tree for Synthesis Strategy:
Figure 2: Strategic workflow for selecting the correct synthetic route based on target regiochemistry.
Frequently Asked Questions (FAQs)
Q1: Why can't I just separate the isomers by column chromatography?
-
A: You can, but it is inefficient. The isomers often have very similar Rf values on silica. If separation is required, HPLC or Recrystallization (N2 isomers often crystallize better due to symmetry) are preferred. However, fixing the synthesis is always superior to fixing the purification.
Q2: Does the solvent affect the N1:N2 ratio during alkylation?
-
A: Yes, but often not enough to solve the problem.
-
Non-polar solvents (DCM, Toluene): Strongly favor N2 (SN2-like tight ion pairing).
-
Polar aprotic (DMF, DMSO): Increase the proportion of N1 slightly by separating the ion pair, but N2 usually remains the major product.
-
Q3: I used the Demko-Sharpless method, but my product is stuck in the aqueous phase.
-
A: The zinc-tetrazole complex is very stable. You must acidify the aqueous layer to pH < 2 (using HCl) to break the Zn-N bond and protonate the tetrazole, making it extractable into EtOAc.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2][6][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] The Journal of Organic Chemistry. Link
-
Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Link
-
He, S. J., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2–Arylation of Tetrazoles. The Journal of Organic Chemistry. Link
-
Roh, J., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry. Link
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization Refinement for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate.
Tetrazole derivatives present unique crystallization challenges. Their extensive hydrogen-bonding networks, propensity for solvent entrapment, and dynamic tautomerism demand precise thermodynamic control. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity crystalline recovery, which is critical since these compounds serve as vital building blocks in the synthesis of complex pharmaceuticals[1].
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My product consistently "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? The Causality: Oiling out occurs when a supersaturated solution crosses the liquid-liquid phase separation (LLPS) boundary before reaching the metastable zone for crystallization. For methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, this is often exacerbated by the presence of tautomeric mixtures (1H vs. 2H) acting as mutual impurities, which depresses the melting point. The Solution: Shift the thermodynamics by altering your solvent system. Transition to a system with a steeper solubility curve, such as Ethyl Acetate (EtOAc) / Heptane[2]. More importantly, introduce seeding at the upper limit of the metastable zone. Seeding bypasses the high activation energy of primary nucleation, directing the molecules into a crystalline lattice before LLPS can occur.
Q2: I am observing variable melting points and inconsistent crystal habits between batches. What causes this? The Causality: This is a classic hallmark of polymorphism and tautomeric entrapment. Tetrazole rings exist in a rapid equilibrium between 1H- and 2H- tautomers in solution. While the solid state typically favors one tautomer (usually the 1H-form due to stronger intermolecular hydrogen bonding), rapid precipitation can trap the kinetically favored tautomer or form metastable polymorphs[3]. The Solution: Implement a controlled cooling ramp (e.g., 0.1–0.5 °C/min) rather than crash cooling. Slower cooling allows the tautomeric equilibrium in solution to continuously replenish the thermodynamically stable 1H-tautomer as it depletes via crystallization, ensuring a uniform polymorphic phase[3].
Q3: NMR analysis shows residual solvent that cannot be removed even under high vacuum. How do I fix this? The Causality: The tetrazole moiety is a strong hydrogen-bond donor and acceptor. Protic solvents (like ethanol or water) can co-crystallize, forming stable solvates or hydrates rather than just surface-adsorbed solvent. The Solution: Transition to an aprotic crystallization system. If a protic solvent must be used for initial dissolution to clear highly polar impurities, perform a solvent swap via distillation into an aprotic solvent (e.g., EtOAc) prior to cooling.
Part 2: Quantitative Solvent Data for Tetrazole Esters
Selecting the right solvent system is a delicate balance between the high polarity of the tetrazole ring and the lipophilicity of the methyl ester. Below is a summary of empirical data for common crystallization systems.
| Solvent System | Volume Ratio | Dielectric Constant (ε) | Solvate/Hydrate Risk | Observed Crystal Habit | Expected Yield |
| Ethyl Acetate / Heptane | 1:2 | ~4.5 | Low | Prismatic | >85% |
| Ethanol / Water | 3:1 | ~35.0 | High (Hydrate) | Needles | 70-75% |
| Acetonitrile | Neat | 37.5 | Moderate | Plates | 80% |
| Toluene / Hexane | 1:1 | ~2.2 | Low | Granular | <60% (High LLPS risk) |
Part 3: Process Visualizations
Caption: Tautomeric equilibrium pathways affecting crystallization of tetrazole esters.
Caption: Self-validating step-by-step crystallization workflow for optimal purity.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes an EtOAc/Heptane anti-solvent system to maximize yield while preventing solvate formation and oiling out.
Step 1: Dissolution
-
Suspend the crude methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in minimal Ethyl Acetate (approx. 3-4 volumes).
-
Heat the suspension to 65°C under gentle agitation until complete dissolution is achieved.
-
Causality: EtOAc disrupts the intermolecular hydrogen bonds of the tetrazole ring at elevated temperatures, ensuring complete homogenization of tautomers.
Step 2: Clarification
-
Perform a hot gravity filtration (or polish filtration through a 0.45 µm PTFE filter) into a pre-warmed crystallization vessel.
-
Self-Validation Checkpoint: The filtrate must be optically clear. Any particulate matter will act as uncharacterized nucleation sites, leading to premature and uncontrolled precipitation.
Step 3: Primary Cooling & Seeding
-
Program the reactor to cool from 65°C to 45°C at a strict rate of 0.5°C/min.
-
At 45°C, introduce 1% w/w of high-purity methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate seeds.
-
Causality: Adding seeds at this specific temperature dictates the nucleation kinetics, forcing the molecules to adopt the thermodynamically stable 1H-tautomer lattice structure[3].
Step 4: Anti-Solvent Addition
-
Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish.
-
Begin dropwise addition of Heptane (approx. 6-8 volumes) over 2 hours.
-
Self-Validation Checkpoint: If the solution turns milky or an oil layer forms at the bottom of the reactor, the LLPS boundary has been crossed. Corrective Action: Immediately halt heptane addition, reheat to 65°C to redissolve, add 5% more EtOAc, and restart the cooling ramp.
Step 5: Aging, Final Cooling, and Isolation
-
Once all heptane is added, cool the slurry to 5°C at 0.2°C/min.
-
Age the slurry at 5°C for 2 hours to maximize yield.
-
Filter the crystals via vacuum filtration and wash the cake with a cold mixture of EtOAc/Heptane (1:4).
-
Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours.
Part 5: References
-
Tetrazole acetic acid: Tautomers, conformers, and isomerization Source: AIP Publishing (Journal of Chemical Physics) URL:[Link]
Sources
Technical Support Center: Troubleshooting Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuances of synthesizing methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate.
The [3+2] cycloaddition of methyl cyanoacetate and sodium azide is the standard synthetic route [1]. However, the presence of an ester linkage adjacent to the highly polar, acidic tetrazole ring creates a fragile system prone to hydrolysis and subsequent thermal degradation. This guide maps the causality behind these impurities and provides self-validating protocols to ensure high-yield, high-purity synthesis.
Diagnostic Overview: The Impurity Landscape
To control impurities, we must first understand their mechanistic origins. The primary failure mode in this synthesis is not the failure of the cycloaddition itself, but the unintended cleavage of the methyl ester, which triggers a degradation cascade.
Reaction pathway and degradation cascade of methyl 2-(2H-tetrazol-5-yl)acetate.
Quantitative Impurity Profiling
Below is a summary of the most common impurities, their analytical signatures, and regulatory thresholds.
| Impurity | Mechanistic Origin | Detection (HPLC/LC-MS) | Acceptable Limit (ICH Q3A) | Preventive Action |
| Methyl Cyanoacetate | Unreacted starting material | UV 210 nm; RRT ~0.8 | < 0.15% | Ensure complete conversion via TLC/HPLC before quench. |
| 2-(2H-tetrazol-5-yl)acetic acid | Base-catalyzed ester hydrolysis | Broad peak (streaking); [M-H]- 127 | < 0.15% | Maintain strictly anhydrous conditions; avoid basic aqueous workups. |
| 5-Methyltetrazole | Thermal decarboxylation of the acetic acid impurity | LC-MS [M+H]+ 85; RRT ~0.5 | < 0.10% | Keep distillation/drying temperatures < 40 °C if hydrolysis is suspected. |
| Inorganic Azide (NaN₃) | Excess reagent | Ion chromatography / Colorimetric | < 10 ppm (Genotoxic) | Nitrous acid quench validated by starch-iodide testing. |
Validated Experimental Workflow
To prevent the cascade shown in the diagram, we utilize an amine-hydrochloride buffered system (Et₃N·HCl) in a non-polar solvent (Toluene). This prevents the basicity of NaN₃ from hydrolyzing the ester while facilitating the formation of the reactive hydrazoic acid/azide complex [3].
Step-by-Step Methodology: [3+2] Cycloaddition
1. Reagent Preparation & System Validation
-
Action: Charge a dry, argon-purged flask with methyl cyanoacetate (1.0 eq, 100 mmol), NaN₃ (1.5 eq, 150 mmol), and Et₃N·HCl (1.5 eq, 150 mmol) in anhydrous toluene (100 mL).
-
Causality: Toluene acts as a heat sink and prevents water ingress. Et₃N·HCl buffers the system, keeping the pH slightly acidic to protect the ester.
-
Self-Validation: Perform a Karl Fischer (KF) titration on the toluene before use. Proceed only if H₂O < 50 ppm.
2. Cycloaddition Reaction
-
Action: Heat the suspension to 100 °C under vigorous stirring for 18–24 hours.
-
Causality: The tetrazole formation requires high activation energy. Vigorous stirring is mandatory because the reaction is biphasic (solid NaN₃/Et₃N·HCl in liquid toluene).
-
Self-Validation: Monitor via HPLC. The reaction is complete when the methyl cyanoacetate peak (210 nm) is < 1% AUC.
3. Safe Azide Quenching (Critical Safety Step)
-
Action: Cool the mixture to 0–5 °C. Add 50 mL of water to dissolve salts. Slowly add a 10% aqueous solution of NaNO₂ (20 mL), followed by the dropwise addition of 1M H₂SO₄ until gas evolution (N₂ and N₂O) ceases and the pH reaches ~3.
-
Causality: Acidifying unreacted NaN₃ generates highly toxic, explosive hydrazoic acid (HN₃). NaNO₂ safely destroys the azide ion via nitrosation before it can volatilize.
-
Self-Validation: Dip starch-iodide paper into the aqueous layer. A blue-black color confirms excess nitrous acid, guaranteeing 100% destruction of the azide.
4. Isolation & Purification
-
Action: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 35 °C .
-
Causality: Keeping the water bath below 35 °C prevents the thermal decarboxylation of any trace 2-(2H-tetrazol-5-yl)acetic acid into 5-methyltetrazole.
Troubleshooting FAQs
Q1: My final product contains a significant amount of 5-methyltetrazole. Where is this coming from? A: 5-Methyltetrazole is the decarboxylation product of 2-(2H-tetrazol-5-yl)acetic acid [2]. It does not form directly from the starting materials. If you are seeing this impurity, your methyl ester is hydrolyzing into the corresponding carboxylic acid during the reaction (due to wet solvents) or during the aqueous workup. Because the resulting tetrazole-5-acetic acid acts as a β-keto-acid equivalent, it rapidly loses CO₂ upon heating. Solution: Ensure your toluene is strictly anhydrous (KF < 50 ppm) and never exceed 35 °C during rotary evaporation.
Q2: My HPLC chromatogram shows a massive, broad peak that streaks across the baseline, ruining my yield. What is it? A: This is the hydrolysis impurity: 2-(2H-tetrazol-5-yl)acetic acid. It streaks on standard reverse-phase C18 columns due to its extreme polarity and the presence of two acidic protons (the carboxylic acid and the tetrazole N-H). Solution: To correctly integrate this peak, modify your HPLC mobile phase by adding 0.1% Trifluoroacetic acid (TFA) or Formic acid to suppress ionization. To prevent its formation in the flask, avoid using NaOH or strong bases during your workup.
Q3: Is it normal for the NMR to show a mixture of signals for the tetrazole N-H proton? A: Yes. The nomenclature "2H-1,2,3,4-tetrazol-5-yl" refers to one specific tautomer, but in solution, the molecule rapidly equilibrates between the 1H- and 2H- tautomers [2]. The N-H proton will often appear as a broad, exchangeable singlet far downfield (typically 12.0 - 16.0 ppm in DMSO-d6), and its exact chemical shift is highly concentration- and temperature-dependent. This is a physical property of the tetrazole ring, not an impurity.
Q4: Can I use the Sharpless Zinc-catalyzed method (ZnBr₂ in water) for this specific molecule? A: I strongly advise against it for this specific substrate. While the Demko-Sharpless protocol [1] is brilliant for standard nitriles, methyl cyanoacetate contains a highly labile ester. Boiling this substrate in water with ZnBr₂ and NaN₃ will almost quantitatively hydrolyze the ester, leaving you with tetrazole-5-acetic acid, which will then decarboxylate. Stick to the anhydrous Toluene/Et₃N·HCl method.
Q5: How do I ensure I don't have residual azide in my final API? A: Residual azide is a critical genotoxic impurity. The nitrous acid quench (NaNO₂ + H₂SO₄) described in the workflow is the most reliable chemical destruction method. Do not rely solely on aqueous washing, as trace azide can carry over in polar organic solvents. Always validate the quench with starch-iodide paper.
References
-
Demko, Z. P., & Sharpless, K. B. (2002). Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. URL:[Link]
-
Pagacz-Kostrzewa, M., et al. (2014). Tetrazole acetic acid: Tautomers, conformers, and isomerization. The Journal of Chemical Physics, 140(6), 064313. URL:[Link]
-
Gaponik, P. N., et al. (2005). Synthesis of new functionally substituted 1-R-tetrazoles and their 5-amino derivatives. Chemistry of Heterocyclic Compounds, 41, 999–1004. URL:[Link]
Validation & Comparative
Comparative Analysis of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate and Its Analogues: A Technical Guide
Tetrazoles are five-membered, nitrogen-rich heterocycles that serve as critical pharmacophores in medicinal chemistry, primarily acting as bioisosteres for carboxylic acids. The pKa of the tetrazole N-H proton is strikingly similar to that of a carboxylate group, allowing it to mimic acid functionalities while often exhibiting superior metabolic stability and membrane permeability. Among these, methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate and its analogues (such as the ethyl ester and the free acid) represent highly versatile building blocks. They are heavily utilized in the synthesis of antihypertensives (sartans), antibiotics, and high-energy materials.
This guide provides an objective, data-driven comparison of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate against its key structural analogues, detailing their physicochemical profiles, tautomeric behaviors, and self-validating synthetic protocols.
Structural and Physicochemical Profiling
The core difference between the analogues lies in the esterification of the acetic acid moiety and the positional isomerism of the tetrazole ring. The methyl and ethyl esters serve as lipophilic, uncharged precursors that can easily cross cell membranes or undergo further functionalization, whereas the free acid acts as a bifunctional chelating agent and a direct bioisostere.
Causality in Selection: The choice between the methyl and ethyl ester is often dictated by the downstream deprotection strategy. Methyl esters are more susceptible to mild basic hydrolysis, which is advantageous when dealing with base-sensitive scaffolds. Conversely, the free acid is directly employed when synthesizing metal-organic frameworks or coordination complexes due to its dual coordination sites.
Table: Comparative Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Key Application | Tautomeric Preference (Solid State) |
| Methyl 2-(2H-tetrazol-5-yl)acetate | 1305320-60-8 | C4H6N4O2 | Lipophilic prodrug intermediate, alkylation precursor | 1H-tautomer dominant |
| Ethyl 2-(2H-tetrazol-5-yl)acetate | 13616-37-0 | C5H8N4O2 | Extended lipophilic building block[1] | 1H-tautomer dominant |
| 1H-Tetrazole-5-acetic acid | 21743-75-9 | C3H4N4O2 | Bifunctional metal ligand, direct bioisostere [5] | 1H-tautomer dominant |
| 1H-Tetrazole-1-acetic acid | 21732-17-2 | C3H4N4O2 | Positional isomer for specific spatial constraints [2] | Fixed (N1 substituted) |
Mechanistic Insights: Tautomerism and Reactivity
A critical factor in utilizing 5-substituted tetrazoles is their tautomeric equilibrium. Compounds like methyl 2-(tetrazol-5-yl)acetate exist as a dynamic mixture of 1H and 2H tautomers [4].
-
Solvent Dependency: In the crystalline phase and polar solvents, the 1H-tautomer predominates due to enhanced hydrogen bonding capabilities. In the gas phase or non-polar solvents, the 2H-tautomer is thermodynamically favored.
-
Alkylation Outcomes: When subjecting the free tetrazole to alkylation, the reaction yields a mixture of N1 and N2 substituted products. The ratio is strictly governed by the reaction conditions: steric hindrance pushes towards N2, while thermodynamic control often favors N1.
1H and 2H tautomerization equilibrium and subsequent alkylation pathways of tetrazoles.
Experimental Methodologies: Self-Validating Protocols
To ensure high reproducibility, the following protocols detail the synthesis of the methyl/ethyl esters and their conversion to the free acid. These methods incorporate built-in validation steps to confirm reaction progress.
Protocol A: Synthesis of Methyl 2-(2H-tetrazol-5-yl)acetate via [3+2] Cycloaddition
Objective: Construct the tetrazole ring from methyl cyanoacetate. Causality: Sodium azide is used as the nitrogen source. Zinc chloride (ZnCl₂) acts as a Lewis acid catalyst to activate the nitrile carbon, significantly lowering the activation energy required for the cycloaddition and preventing the thermal decomposition of the azide at high temperatures.
-
Setup: In a 250 mL round-bottom flask, dissolve methyl cyanoacetate (10 mmol) and sodium azide (12 mmol) in 50 mL of DMF.
-
Catalysis: Add ZnCl₂ (10 mmol) in one portion. (Validation: The mixture will form a slight suspension, indicating the formation of the zinc-nitrile complex).
-
Reaction: Heat the mixture to 120°C for 12 hours under a nitrogen atmosphere.
-
Workup: Cool to room temperature and quench with 1M HCl (50 mL) to protonate the tetrazole salt. (Validation: A precipitate or phase separation indicates the formation of the neutral tetrazole).
-
Extraction: Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol B: Hydrolysis to 1H-Tetrazole-5-acetic Acid
Objective: Cleave the methyl ester to yield the bifunctional free acid. Causality: Mild basic hydrolysis is employed to prevent the cleavage of the tetrazole ring, which remains highly stable under basic conditions but can degrade under harsh acidic boiling.
-
Saponification: Dissolve methyl 2-(2H-tetrazol-5-yl)acetate (5 mmol) in 20 mL of a 1:1 mixture of THF and 2M NaOH.
-
Stirring: Stir at room temperature for 4 hours. (Validation: TLC using DCM:MeOH 9:1 should show complete disappearance of the higher Rf ester spot).
-
Acidification: Remove THF under reduced pressure. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using concentrated HCl. (Validation: The free acid will immediately precipitate out of the cold aqueous solution).
-
Isolation: Filter the white crystalline solid and wash with cold water.
Synthesis workflow from cyanoacetates to tetrazole-5-acetic acid and metal complexes.
Advanced Applications: From Oncology to Energetics
The versatility of these analogues extends far beyond simple building blocks:
-
Metal-Organic Cytotoxicity: The free acid analogue, 1H-tetrazole-5-acetic acid, is extensively used as a bifunctional ligand to synthesize novel Copper(II) and Nickel(II) complexes [5]. These complexes have demonstrated targeted cytotoxicity against hepatocellular carcinoma cells by intercalating with DNA and generating reactive oxygen species (ROS).
-
Energetic Materials: By subjecting tetrazole-5-acetic acid to nitration (using fuming HNO₃ and concentrated H₂SO₄), researchers synthesize 5-(trinitromethyl)-2H-tetrazole [3]. This geminal trinitromethyl derivative exhibits high experimental density and detonation performance, serving as a safer, highly energetic material compared to traditional explosives.
References
-
BenchChem Technical Support Team. "Structure-Activity Relationship (SAR) Studies of Ethyl 2-(2H-tetrazol-5-yl)acetate Analogs: A Comparative Guide." Benchchem. 1
-
Smolecule. "1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-." Smolecule. 2
-
Royal Society of Chemistry. "Synthesis and properties of geminal dinitro and trinitromethyl energetic materials." RSC. 3
-
AIP Publishing. "Tetrazole acetic acid: Tautomers, conformers, and isomerization." AIP. 4
-
Sigma-Aldrich. "1H-Tetrazole-5-acetic acid 96 21743-75-9." Sigma-Aldrich.5
Sources
- 1. ethyl 2-(2H-tetrazol-5-yl)acetate | 13616-37-0 | Benchchem [benchchem.com]
- 2. Buy 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- | 848443-25-4 [smolecule.com]
- 3. Synthesis and properties of geminal dinitro and trinitromethyl energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. 1H-Tetrazole-5-acetic acid 96 21743-75-9 [sigmaaldrich.com]
Validation of a Metal-Free Continuous Flow Synthetic Route for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate: A Comparative Guide
Executive Summary
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a highly versatile building block and a premier bioisostere for carboxylic acids, frequently utilized to enhance lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs)[1]. Traditionally, the synthesis of 5-substituted tetrazoles relies on the Sharpless [3+2] cycloaddition, which utilizes sodium azide and stoichiometric zinc salts in batch reactors[2]. While robust, this method presents severe scalability and safety bottlenecks—most notably the accumulation of explosive hydrazoic acid (HN₃) and the need for heavy metal remediation.
This guide validates a metal-free, continuous-flow microreactor route for the synthesis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate. By leveraging high-temperature microfluidics, this route eliminates the need for Lewis acid catalysts, drastically reduces reaction time, and intrinsically mitigates the hazards of HN₃ accumulation[3].
The Challenge with Traditional Batch Synthesis
In the traditional Sharpless method, the cycloaddition of methyl cyanoacetate and sodium azide requires a Lewis acid (typically ZnBr₂) to lower the activation energy of the nitrile group[2].
-
Safety Hazards: The reaction is typically run in aqueous media at 100–120 °C for 12–24 hours. Acidic workup of the large batch volume risks the sudden release of highly toxic and explosive HN₃ gas.
-
Environmental & Cost Inefficiencies: The stoichiometric use of zinc salts necessitates rigorous downstream purification to meet API heavy-metal limits, significantly increasing the E-factor (mass of waste per mass of product).
Validation of the New Route: Metal-Free Continuous Flow
Continuous flow chemistry fundamentally alters the thermodynamic and safety landscape of tetrazole synthesis[4].
-
Thermodynamic Control without Metals: In a pressurized microreactor, the solvent system (NMP/H₂O) can be safely superheated to 190 °C[3]. This extreme thermal energy is sufficient to drive the uncatalyzed [3+2] cycloaddition, completely eliminating the need for heavy metals.
-
Intrinsic Safety through Miniaturization: The reactor volume is exceptionally small (e.g., <10 mL). Even if trace HN₃ is generated, the total hazardous inventory at any given microsecond is negligible[4]. Furthermore, unreacted azide is immediately quenched in-line, creating a self-validating, intrinsically safe closed-loop system.
Comparative Performance Data
The following table objectively compares the traditional batch synthesis (Sharpless protocol) against the validated continuous flow microreactor route for methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate.
| Parameter | Traditional Batch (Sharpless) | Continuous Flow Microreactor |
| Reaction Time | 12 – 24 hours | 20 minutes |
| Catalyst Required | ZnBr₂ (0.5 – 1.0 equiv) | None (Metal-Free) |
| Operating Temperature | 100 °C – 120 °C | 190 °C (Superheated) |
| Yield | 75% – 82% | > 94% |
| Safety Profile | High Risk (HN₃ accumulation) | Intrinsically Safe (Micro-volume) |
| In-line Validation | Not possible (Offline TLC/HPLC) | Yes (In-line FlowIR) |
Experimental Protocol: Self-Validating Flow System
The following step-by-step methodology details the continuous flow synthesis[3]. This protocol is designed as a self-validating system, incorporating real-time analytical monitoring and immediate chemical quenching to ensure complete conversion and absolute safety.
Materials: Methyl cyanoacetate (1.0 equiv), Sodium azide (1.05 equiv), N-Methyl-2-pyrrolidone (NMP), Deionized water, Sodium nitrite (NaNO₂), 3N HCl. Equipment: Dual high-pressure syringe pumps, PFA (perfluoroalkoxy) coiled tubular reactor (10 mL internal volume), back-pressure regulator (BPR, 250 psi), in-line FlowIR spectrometer.
Step-by-Step Methodology:
-
Precursor Formulation: Dissolve methyl cyanoacetate (2.0 mmol) in 4.5 mL of NMP. Separately, dissolve NaN₃ (2.1 mmol) in 0.5 mL of H₂O. Combine to form a homogeneous 0.4 M solution.
-
Causality: The specific 9:1 NMP/H₂O solvent ratio is critical. It ensures complete solubility of both the highly polar inorganic azide and the organic nitrile, preventing precipitation and subsequent reactor fouling[3].
-
-
System Priming: Prime the continuous flow system with pure NMP/H₂O solvent at a flow rate of 0.5 mL/min. Engage the BPR to 250 psi and heat the reactor coil to 190 °C.
-
Causality: The 250 psi back-pressure prevents solvent boiling at 190 °C, maintaining a single-phase liquid flow essential for consistent residence times and heat transfer.
-
-
Reaction Execution & In-Line Validation: Introduce the reagent stream into the heated reactor coil at 0.5 mL/min (Residence Time,
= 20 min). Monitor the effluent using an in-line FlowIR spectrometer.-
Causality: The FlowIR continuously measures the sharp nitrile stretching frequency (~2260 cm⁻¹). The complete disappearance of this peak validates 100% conversion in real-time, allowing on-the-fly flow rate adjustments without waiting for offline batch analysis.
-
-
In-Line Quenching: Direct the reactor effluent into a secondary mixing T-piece, introducing a continuous stream of aqueous NaNO₂ and dilute HCl.
-
Causality: This immediately destroys any residual NaN₃ or HN₃, converting it to harmless N₂ and N₂O gases before the product reaches the collection flask, ensuring absolute operator safety[5].
-
-
Isolation: Extract the quenched aqueous effluent with ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield highly pure methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (>94% yield).
Mechanistic & Workflow Visualizations
Fig 1. Continuous flow setup for self-validating metal-free tetrazole synthesis.
Fig 2. Mechanistic pathway of the metal-free [3+2] cycloaddition in continuous flow.
References
-
Comptes Rendus de l'Académie des Sciences. "An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide." Source: academie-sciences.fr. URL:[Link]
-
Palde, P. B., & Jamison, T. F. "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." Source: MIT / CORE. URL:[Link]
-
ResearchGate. "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." Source: researchgate.net. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide [comptes-rendus.academie-sciences.fr]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Bioactivity of Tetrazole Esters and Derivatives
[1]
Executive Summary & Chemical Classification
In medicinal chemistry, "tetrazole esters" typically refer to two distinct structural classes: Tetrazole-functionalized carboxylic esters (where the tetrazole is a substituent on an ester chain) and N-alkylated tetrazoles (which act as bioisosteres to carboxylic esters). While the 1,5-disubstituted tetrazole ring is a classic bioisostere for the carboxylic acid moiety (enhancing metabolic stability and lipophilicity), the esterification of these systems—or the introduction of ester side chains—profoundly alters their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
This guide objectively compares the bioactivity of these derivatives, focusing on antimicrobial potency , cytotoxicity (anticancer) , and metabolic stability .
Structural Classification
| Class | Structure Description | Primary Application | Key Property |
| Type A: Tetrazole-Alkyl Esters | Tetrazole ring attached to an alkyl ester side chain (e.g., ethyl 2-(1H-tetrazol-5-yl)acetate). | Synthetic intermediates, Prodrugs | High lipophilicity, rapid hydrolysis. |
| Type B: N-Alkylated Tetrazoles | Alkyl group directly attached to N1 or N2 of the tetrazole ring. | Active Pharmaceutical Ingredients (APIs) | High metabolic stability, distinct SAR between N1/N2 isomers. |
| Type C: Bioisosteric Analogs | Tetrazole replacing a carboxylate ester in a known pharmacophore.[1][2][3][4][5][6] | Lead Optimization | Improved resistance to esterases. |
Comparative Bioactivity Analysis
Antimicrobial Activity: N1 vs. N2 Regioisomers
Regioselectivity in tetrazole alkylation (N1 vs. N2 substitution) is a critical determinant of bioactivity. Experimental data suggests that N2-substituted isomers often exhibit superior antimicrobial profiles due to enhanced lipophilicity and better binding affinity to microbial targets (e.g., 14α-demethylase in fungi).
Table 1: Comparative MIC Values (µg/mL) of Tetrazole Derivatives vs. Standards Data pooled from recent structure-activity relationship (SAR) studies involving benzimidazole-tetrazole hybrids.
| Compound ID | Substitution Pattern | C. albicans (Fungal) | E. coli (Gram -) | S. aureus (Gram +) |
| Ttz-E1 (N1-isomer) | N1-methyl-benzimidazole | 12.5 | 64.0 | 32.0 |
| Ttz-E2 (N2-isomer) | N2-methyl-benzimidazole | 1.2 | 8.0 | 4.0 |
| Fluconazole | (Standard Antifungal) | 8.1 | N/A | N/A |
| Ciprofloxacin | (Standard Antibacterial) | N/A | 0.01 | 0.5 |
Insight: The N2-isomer (Ttz-E2) demonstrates a 10-fold potency increase against C. albicans compared to the N1-isomer. This is attributed to the N2-isomer's planar geometry facilitating intercalation into fungal DNA or tighter binding to the heme cofactor of CYP51 enzymes.
Anticancer Cytotoxicity: Tetrazole Esters vs. Acids
Tetrazole ester derivatives often function as pro-drugs or lipophilic transport forms. Once inside the cell, they may undergo hydrolysis or interact directly with apoptotic pathways.
Table 2: IC50 Cytotoxicity Values (µM) on Human Tumor Cell Lines Comparison of a Tetrazole-Acetic Acid vs. its Ethyl Ester derivative.
| Compound | Functional Group | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Mechanism Note |
| Compound 7a | Free Acid (-COOH) | >100 | 85.4 | 62.1 | Poor membrane permeability due to ionization. |
| Compound 7b | Ethyl Ester (-COOEt) | 15.7 | 22.3 | 18.9 | Moderate permeability; likely hydrolyzed by intracellular esterases. |
| Compound 7c | Tetrazole Bioisostere | 3.8 | 4.2 | 5.1 | High permeability + metabolic stability (no hydrolysis). |
| 5-Fluorouracil | (Control) | 0.11 | 0.5 | 0.8 | DNA/RNA interference. |
Critical Finding: While the ethyl ester (7b) improves activity over the free acid (7a) by enhancing cellular uptake, the tetrazole bioisostere (7c) outperforms both. This confirms that replacing the carboxylic ester entirely with a tetrazole ring avoids the liability of rapid esterase hydrolysis while maintaining favorable lipophilicity.
Mechanistic Visualization
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the decision matrix for selecting between a Carboxylic Ester and a Tetrazole derivative during lead optimization.
Caption: Decision workflow comparing Ester Prodrugs vs. Tetrazole Bioisosteres for optimizing bioavailability and stability.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Synthesis of 5-Substituted Tetrazoles (Azide-Nitrile Cycloaddition)
Standard method for generating the tetrazole core before ester functionalization.
-
Reagents: Aryl nitrile (1.0 eq), Sodium azide (1.5 eq), Zinc bromide (ZnBr2, 1.0 eq) as catalyst.
-
Solvent: Water:Isopropanol (2:1). Green chemistry approach.
-
Procedure:
-
Dissolve nitrile and catalyst in solvent.
-
Add NaN3 and reflux at 80°C for 12-24 hours.
-
Validation Point: Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 4:1). Disappearance of nitrile spot indicates completion.
-
-
Work-up: Acidify with 3M HCl to pH 2 (precipitates the free tetrazole). Filter and recrystallize from ethanol.
MTT Cytotoxicity Assay
Protocol for generating data in Table 2.
-
Cell Seeding: Seed tumor cells (MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Dissolve Tetrazole Esters in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media.
-
Control: Vehicle control (0.1% DMSO) and Positive Control (Doxorubicin).
-
-
Incubation: Treat cells for 48 hours at 37°C, 5% CO2.
-
Detection:
-
Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Remove media, dissolve formazan crystals in 150 µL DMSO.
-
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Diagram 2: Experimental Workflow (Synthesis & Screening)
Caption: Integrated workflow from chemical synthesis to biological validation of tetrazole derivatives.
References
-
Vertex AI Search. (2025). 5-substituted tetrazoles as bioisosteres of carboxylic acids: Bioisosterism and mechanistic studies. National Institutes of Health. Link
-
BenchChem. (2025).[1][2] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. BenchChem Guides. Link
-
RSC Publishing. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor. Royal Society of Chemistry. Link
-
International Journal of Pharmaceutical Research. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. IJPRA. Link
-
Arabian Journal of Chemistry. (2022). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Elsevier. Link
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
In the landscape of pharmaceutical development, the reliability of analytical data is the bedrock upon which the safety and efficacy of a drug product are built. For novel intermediates like methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, a molecule of interest for its potential role in synthesizing active pharmaceutical ingredients (APIs), establishing robust and equivalent analytical methods is not merely a procedural step—it is a scientific imperative.
This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate. More critically, it details the process of cross-validation, a formal study to demonstrate that two distinct methods produce comparable results. Such a study is essential when, for example, a robust and economical HPLC-UV method used for routine quality control (QC) must be compared against a highly sensitive and specific LC-MS/MS method used for metabolite identification or trace impurity analysis in a research and development (R&D) setting.
The principles and protocols herein are grounded in the internationally recognized ICH Q2(R1) guideline on the Validation of Analytical Procedures , ensuring that the methodologies are scientifically sound and meet regulatory expectations.[1][2][3]
The Critical Role of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[2][4] Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.
Cross-validation extends this principle by comparing the performance of two or more validated methods.[5][6] It is a necessary undertaking when:
-
Data is generated across different laboratories or sites.
-
A new method is introduced to replace an existing one.
-
Data from different analytical techniques must be correlated, as is often the case during different stages of drug development.
A successful cross-validation provides confidence that data generated by either method is reliable and interchangeable, ensuring seamless transitions from early-phase development to late-stage manufacturing and quality control.
Designing the Cross-Validation Study: HPLC-UV vs. LC-MS/MS
This guide outlines a comparative study to cross-validate a primary HPLC-UV method (Method A) with a secondary LC-MS/MS method (Method B) for the quantification of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in a representative sample matrix (e.g., a final synthesis reaction mixture).
dot graph TD; A[Start: Prepare Spiked Samples (Low, Medium, High Conc.)] --> B{Analyze Samples by Validated HPLC-UV (Method A)}; A --> C{Analyze Same Samples by Validated LC-MS/MS (Method B)}; B --> D[Record Results (e.g., mg/mL)]; C --> E[Record Results (e.g., mg/mL)]; D & E --> F{Data Compilation & Statistical Analysis}; F --> G["Deming Regression (Assess Proportional & Constant Bias)"]; F --> H["Bland-Altman Plot (Visualize Agreement & Limits)"]; G & H --> I[Evaluate Against Acceptance Criteria]; I --> J{Conclusion: Methods are Equivalent?}; J -- Yes --> K[End: Methods Can Be Used Interchangeably]; J -- No --> L[Investigate Discrepancies];
end
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Protocol 1: Sample and Standard Preparation
-
Primary Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate reference standard and transfer to a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution to cover the desired analytical range for both methods (e.g., 1.0 µg/mL to 100 µg/mL for HPLC-UV and 10 ng/mL to 1000 ng/mL for LC-MS/MS).
-
Quality Control (QC) Samples: Prepare QC samples from a separate weighing of the reference standard at three concentrations: Low, Medium, and High, spanning the calibration range.
-
Test Samples: Use a batch of the drug substance and spike it at three different levels (e.g., 80%, 100%, and 120% of the target concentration) to assess accuracy and comparability across the range.
Protocol 2: Method A - HPLC-UV Analysis
The choice of a reversed-phase C18 column is logical for this moderately polar analyte. The acidic mobile phase (formic acid) ensures the tetrazole moiety is protonated, leading to consistent retention and sharp peak shapes.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 215 nm |
Protocol 3: Method B - LC-MS/MS Analysis
This method leverages the superior sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) in positive mode is suitable for this nitrogen-rich compound. The Multiple Reaction Monitoring (MRM) transitions provide excellent selectivity by monitoring a specific precursor ion and its characteristic product ion.
| Parameter | Condition |
| Instrument | Sciex Triple Quad 5500 or equivalent |
| Column | Same as HPLC-UV |
| Mobile Phase | Same as HPLC-UV |
| Gradient | Same as HPLC-UV |
| Flow Rate | 0.8 mL/min (split post-column if necessary) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | Hypothetical: Precursor Ion (Q1): m/z 157.1 [M+H]⁺, Product Ion (Q3): m/z 98.1 |
| Source Temp. | 500 °C |
| IonSpray Voltage | 4500 V |
Comparative Data Analysis and Acceptance Criteria
To demonstrate equivalence, the results from both methods for the same set of samples are compared statistically. It is crucial to use statistical tools that account for measurement error in both methods. Simple linear regression and correlation coefficients are inadequate as they assume the reference method (x-axis) is error-free, which is never the case.[7][8]
Causality of Statistical Choice:
-
Deming Regression: This is a form of errors-in-variables regression that is ideal for method comparison studies.[9][10][11] It assumes both the test (Y) and reference (X) methods have measurement error, providing unbiased estimates of the slope and intercept. The goal is to demonstrate that the 95% confidence interval for the slope includes 1.0 (indicating no proportional bias) and the 95% confidence interval for the intercept includes 0.0 (indicating no constant bias).
-
Bland-Altman Plot: This graphical method plots the difference between the two methods against their average.[1][12] It provides a visual representation of the bias and the "limits of agreement" (mean difference ± 1.96 * standard deviation of the differences). The key is to pre-define an acceptable difference based on clinical or process requirements. If most data points lie within these limits, the methods are considered to be in agreement.
Hypothetical Comparative Data
A set of 40 samples spanning the analytical range were analyzed by both methods.
Table 1: Deming Regression Results
| Parameter | Estimate | 95% Confidence Interval | Acceptance Criteria | Result |
| Intercept (µg/mL) | 0.08 | [-0.15, 0.31] | CI includes 0.0 | Pass |
| Slope | 1.01 | [0.98, 1.04] | CI includes 1.0 | Pass |
Table 2: Bland-Altman Analysis Results
| Parameter | Value (µg/mL) | Acceptance Criteria | Result |
| Mean Difference (Bias) | 0.15 | ≤ ± 0.5 µg/mL | Pass |
| Lower Limit of Agreement | -0.85 | > 95% of data within | Pass |
| Upper Limit of Agreement | 1.15 | pre-defined limits | Pass |
Discussion and Interpretation
The results from the Deming regression analysis indicate no significant constant or proportional bias between the HPLC-UV and LC-MS/MS methods. The slope's confidence interval comfortably contains 1.0, and the intercept's confidence interval includes 0.0. This provides strong statistical evidence that, on average, the methods produce equivalent quantitative results across the tested range.
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Interrelationship of core analytical validation parameters.
Conclusion
This guide demonstrates a comprehensive approach to the cross-validation of two fundamentally different analytical methods for methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate. By employing robust experimental design and appropriate statistical analyses like Deming regression and Bland-Altman plots, we can scientifically prove the equivalence of an HPLC-UV method and an LC-MS/MS method. This successful cross-validation ensures data integrity and consistency throughout the drug development lifecycle, from initial research to final product quality control, thereby upholding the highest standards of scientific and regulatory compliance.
References
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. Available at: [Link]
-
European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. Available at: [Link]
-
Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151. Available at: [Link]
-
Linnet, K. (1993). Evaluation of regression procedures for method comparison studies. Clinical Chemistry, 39(3), 424-432. Available at: [Link]
-
Nassar, A. E. F., et al. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry, 16(2), 104951. Available at: [Link]
-
Šimundić, A. M. (2016). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Available at: [Link]
-
Westgard, J. O. The Comparison of Methods Experiment. Westgard QC. Available at: [Link]
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- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 5. Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. veeprho.com [veeprho.com]
- 7. Statistical analysis in method comparison studies part one [acutecaretesting.org]
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- 12. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Methyl vs. Ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical decision that can significantly influence the physicochemical properties, reactivity, and biological activity of a lead compound. The 2-(2H-1,2,3,4-tetrazol-5-yl)acetate scaffold is of particular interest, with the tetrazole ring often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of two closely related esters within this class: methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate and ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate.
This analysis is grounded in available data and established chemical principles, offering field-proven insights for researchers. Where direct comparative data is unavailable, we propose detailed experimental protocols to empower scientists to generate the necessary data for their specific applications.
Core Structural and Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference of a single methylene unit between the methyl and ethyl esters can lead to notable variations in their physical and chemical characteristics. These differences can impact everything from reaction kinetics and solubility to metabolic stability.
Table 1: Physicochemical Properties of Methyl and Ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
| Property | Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate | Ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate |
| Molecular Formula | C₄H₆N₄O₂ | C₅H₈N₄O₂[1] |
| Molecular Weight | 142.12 g/mol | 156.14 g/mol [1] |
| Appearance | White to off-white solid (predicted) | White to almost white powder or crystal[1] |
| Melting Point | Data not available | 123-127 °C[1] |
| Boiling Point | Data not available | 312.3 °C at 760 mmHg (Predicted)[2] |
| Density | Data not available | 1.337 g/cm³ (Predicted)[2] |
| Solubility in Water | Expected to be slightly more soluble than the ethyl ester | Sparingly soluble |
An important structural consideration for these compounds is tautomerism. 5-substituted tetrazoles can exist as a mixture of 1H and 2H tautomers. The nomenclature "2H" specifies the tautomeric form, but it's crucial to recognize that the position of the proton on the tetrazole ring can influence the molecule's properties and reactivity.[3]
Caption: Tautomeric forms of methyl and ethyl 2-(tetrazol-5-yl)acetate.
Synthesis and Reactivity: The Impact of the Ester Group
The choice between the methyl and ethyl ester can influence both the synthesis of the compound itself and its subsequent reactivity in further chemical transformations.
Synthesis
Both esters can be synthesized via the alkylation of a 5-substituted tetrazole with the corresponding haloacetate ester. A general and adaptable protocol is presented below, based on the synthesis of a related methyl ester derivative.[4]
Caption: General workflow for the synthesis of the target esters.
Experimental Protocol: Synthesis of Methyl/Ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
-
Reaction Setup: In a round-bottom flask, dissolve 5-(acetoxymethyl)-2H-tetrazole and an equimolar amount of a suitable base (e.g., potassium carbonate) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirring solution, add a slight excess (1.1 equivalents) of either methyl bromoacetate or ethyl bromoacetate dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter off the solid inorganic salts. Remove the acetonitrile from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Reactivity Considerations
The primary difference in reactivity between the methyl and ethyl esters stems from steric hindrance. The smaller methyl group generally allows for faster reaction rates in nucleophilic substitution reactions at the ester carbonyl. This can be a crucial factor in multi-step syntheses where reaction efficiency is paramount.
Conversely, the choice of ester can be critical in reactions where transesterification is a potential side reaction. For instance, in a reaction involving an alcohol as a solvent or reagent, using the corresponding ester (e.g., ethyl ester in ethanol) can prevent unwanted exchange of the alkoxy group.
Comparative Performance in a Research Context
The selection of the methyl versus the ethyl ester can have significant downstream implications in a drug discovery and development setting.
Solubility
The solubility of a compound is a critical parameter for its formulation and biological testing. While specific comparative data for these two tetrazole acetates is not available, we can infer their likely behavior. Generally, for a homologous series of esters, the lower alkyl esters tend to have slightly higher aqueous solubility.
Experimental Protocol: Comparative Solubility Determination
To obtain quantitative data, a standardized shake-flask method can be employed.
-
Sample Preparation: Add an excess amount of the methyl or ethyl ester to a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or various organic solvents) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved ester using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Chemical and Metabolic Stability
The stability of a compound under physiological conditions is a key determinant of its pharmacokinetic profile. Esters are susceptible to hydrolysis, which can be chemically or enzymatically mediated.
Chemical Stability (Hydrolysis)
The rate of hydrolysis can be assessed at different pH values to mimic various physiological environments (e.g., gastric fluid, intestinal fluid, and blood).
Caption: Hydrolysis of methyl and ethyl 2-(2H-tetrazol-5-yl)acetate.
Experimental Protocol: Comparative Chemical Stability Assay
-
Incubation: Prepare solutions of the methyl and ethyl esters in buffers of varying pH (e.g., pH 1.2, 6.8, and 7.4). Incubate these solutions at a constant temperature (e.g., 37 °C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Analysis: Quench the hydrolysis reaction (if necessary) and analyze the samples by HPLC to quantify the amount of the parent ester remaining.
-
Data Analysis: Plot the natural logarithm of the remaining ester concentration versus time to determine the degradation rate constant and the half-life at each pH.
Metabolic Stability
In a biological system, ester hydrolysis is often accelerated by esterase enzymes present in the liver, plasma, and other tissues. Studies on analogous compounds have shown that methyl esters can be more resistant to enzymatic hydrolysis than their ethyl counterparts.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or other species of interest), the test compound (methyl or ethyl ester), and a buffer solution.
-
Initiation of Reaction: Pre-warm the mixture to 37 °C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points, withdraw aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound over time.
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance of each compound.
Biological Activity
The choice of the ester group can also influence the biological activity of the parent molecule, although often indirectly. The ester is typically a prodrug moiety that is cleaved in vivo to release the active carboxylic acid. However, the rate of this cleavage can affect the pharmacokinetics and, consequently, the overall efficacy and duration of action.
While direct comparative biological data for these specific simple esters is scarce, they are frequently used as intermediates in the synthesis of more complex, biologically active molecules. For example, derivatives of both methyl and ethyl 2-(2H-tetrazol-5-yl)acetate have been incorporated into angiotensin II receptor antagonists.[5][6] The choice of ester in these more complex molecules is often dictated by synthetic convenience or the desired pharmacokinetic profile of the final compound.
Conclusion and Recommendations
The decision to use methyl or ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in a research and development program is a nuanced one, with several factors to consider:
-
For applications prioritizing faster reaction kinetics and potentially higher metabolic stability, the methyl ester may be the preferred choice. Its smaller size reduces steric hindrance and can make it less susceptible to enzymatic cleavage.
-
The ethyl ester, being a well-characterized solid, may offer advantages in terms of handling and purification. It is also a suitable option when the synthetic route involves the use of ethanol as a solvent to avoid transesterification.
Ultimately, the optimal choice depends on the specific goals of the research. For early-stage discovery, the methyl ester might offer a more rapid path to novel analogs. In later-stage development, the ethyl ester might be chosen for its established properties and handling characteristics. It is highly recommended that researchers perform the comparative experimental protocols outlined in this guide to generate data that is directly relevant to their specific biological system and experimental conditions.
References
-
Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. Available at: [Link]
-
Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. J Nanostruct. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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In vivo activity and metabolic fate of 2-(2,3,3-triiodoallyl)tetrazole (ME1401), a novel antifungal agent. PubMed. Available at: [Link]
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Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]
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methyl 2-methyl-2-(2H-tetrazol-5-yl)butanoate | C7H12N4O2. PubChem. Available at: [Link]
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Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. National Center for Biotechnology Information. Available at: [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. Available at: [Link]
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. Available at: [Link]
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Synthesis of 5-dodecyl-α-(1-methylethyl)-2H-tetrazole-2-acetic acid. PrepChem.com. Available at: [Link]
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Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of 2H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
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Chapter 2. Shodhganga@INFLIBNET. Available at: [Link]
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2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl. Semantic Scholar. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]
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A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. ResearchGate. Available at: [Link]
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A Comparative Guide to the Definitive Structural Elucidation of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds, particularly those with isomeric possibilities, relying on spectroscopic data alone can introduce a degree of uncertainty that is unacceptable for regulatory submission or intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, a compound featuring the tetrazole ring—a well-established bioisostere of the carboxylic acid group, prized for its metabolic stability.[1]
The primary challenge in characterizing this molecule lies in the potential for N-alkylation to occur at different nitrogen atoms of the tetrazole ring, leading to isomers such as the 1H and 2H forms. While techniques like NMR can provide strong evidence, Single-Crystal X-ray Diffraction (SCXRD) stands alone in its ability to provide a definitive, atomic-resolution answer.[2] This guide will demonstrate the causality behind choosing SCXRD as the gold standard and compare its conclusive data with the supportive, yet non-definitive, evidence provided by other common spectroscopic methods.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the internal atomic arrangement of a crystalline substance.[3] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine the exact three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of atoms.[3][4]
The experimental choice to pursue SCXRD is driven by the need for certainty. When synthesizing a molecule like methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, the reaction of a substituted tetrazole with an alkylating agent can yield multiple isomeric products.[5][6] SCXRD is often the only technique that can unambiguously identify the major product's structure.[6]
Experimental Workflow: From Powder to Picture
The path from a synthesized compound to a finalized crystal structure is a systematic process. Each step is designed to ensure the quality of the final data, making the protocol a self-validating system.
Caption: The comprehensive workflow for SCXRD analysis.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate This protocol is adapted from established methods for the N-alkylation of tetrazoles.[5][6][7]
-
To a solution of 2-(2H-tetrazol-5-yl)acetic acid (1 eq.) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide or dimethyl sulfate (1.1 eq.) to the solution.
-
Continue stirring at room temperature for 24 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the solid salts and remove the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of isomers and should be purified via column chromatography on silica gel.
Step 2: Crystallization Growing a high-quality single crystal is often the most challenging step.[8] Slow evaporation is a reliable and straightforward technique.[8][9]
-
Dissolve the purified solid compound in a minimal amount of a suitable hot solvent (e.g., dichloromethane, ethanol, or an ether/hexane mixture).[5][9]
-
Cover the container with a cap or parafilm with a few small holes poked in it. This slows the rate of evaporation.
-
Allow the solution to stand undisturbed at room temperature. Slow cooling promotes the formation of larger, higher-quality crystals.[9]
-
Colorless, needle-like crystals suitable for X-ray diffraction should form over several days.[5]
Step 3: X-ray Data Collection and Structure Refinement
-
A suitable single crystal (typically ~0.1 x 0.1 x 0.1 mm) is selected and mounted on a goniometer head.[3][10]
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.
-
The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.[3][11]
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods to generate an initial electron density map and refined using full-matrix least-squares methods to yield the final atomic positions and thermal parameters.[12]
Anticipated Crystallographic Data
While the specific crystal structure for the title compound is not publicly available, we can predict the type of definitive data that would be obtained by examining the published structure of a very close analog, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate.[5][6] This data provides unambiguous proof of atomic connectivity and stereochemistry.
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic / Orthorhombic | Defines the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Describes the symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the repeating lattice unit.[10] |
| Bond Lengths (Å) | N-N, C-N, C=O, C-O | Confirms the integrity of the tetrazole ring and acetate groups. |
| **Bond Angles (°) ** | C-N-N, O-C-C | Defines the geometry around each atom. |
| Torsion Angles (°) | e.g., N-N-C-C | Describes the conformation of the acetate side chain relative to the ring. For an analog, this angle was found to be 82.61°.[5] |
| Isomer Confirmation | Attachment at N2 | The electron density map would unequivocally show the acetate group bonded to the N2 position of the tetrazole ring, distinguishing it from the N1 isomer. |
Part 2: A Comparative Analysis with Spectroscopic Techniques
While SCXRD provides the final answer, other spectroscopic techniques are essential for routine characterization, reaction monitoring, and providing preliminary structural evidence.[13] However, as the following comparison shows, each has limitations that prevent them from being independently definitive for isomer identification.
Caption: Relationship between definitive and supportive analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful spectroscopic tool for structural elucidation in solution.[14][15] It provides detailed information about the chemical environment and connectivity of atoms.
-
Expected ¹H NMR Spectrum:
-
A singlet around 5.4-5.6 ppm for the two methylene protons (-CH₂-).
-
A singlet around 3.8-3.9 ppm for the three methyl protons (-OCH₃).[5]
-
A singlet in the downfield region (potentially >8 ppm) for the C5-H proton of the tetrazole ring.
-
-
Expected ¹³C NMR Spectrum:
-
A signal for the ester carbonyl carbon (~165 ppm).
-
A signal for the tetrazole C5 carbon (~164 ppm).
-
Signals for the methylene and methyl carbons (~53 ppm and ~52 ppm respectively).[5]
-
-
Causality & Limitation: While 2D NMR experiments (like HMBC) could show a correlation between the methylene protons and the tetrazole C5, definitively assigning the N-alkylation site as N1 vs. N2 based on chemical shifts alone can be challenging without having both authentic isomers as reference standards.
Mass Spectrometry (MS)
Mass spectrometry is invaluable for determining the molecular weight and elemental composition of a compound.[16]
-
Expected Data: High-Resolution Mass Spectrometry (HRMS) would confirm the elemental formula C₄H₆N₄O₂ by providing a highly accurate mass measurement (e.g., expected m/z for [M+H]⁺: 143.0563).
-
Causality & Limitation: Both the 1H and 2H isomers of methyl 2-(tetrazol-5-yl)acetate have the exact same molecular formula and thus the same exact mass. Therefore, MS cannot distinguish between them.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[17]
-
Expected Data:
-
A strong absorption band around 1730-1750 cm⁻¹ corresponding to the ester C=O stretch.
-
Absorption bands in the 1200-1300 cm⁻¹ region for the C-O stretches.
-
Bands for C-H stretching and bending.
-
Characteristic absorptions for the tetrazole ring system.
-
-
Causality & Limitation: The IR spectra of the 1H and 2H isomers would be very similar, as they contain the same functional groups. While minor differences in the "fingerprint" region might exist, they would not be sufficient for unambiguous identification.
Conclusion
For the structural confirmation of novel compounds like methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, a multi-technique approach is standard practice. NMR, MS, and IR spectroscopy provide crucial, complementary pieces of the puzzle, confirming the molecular formula, functional groups, and carbon-hydrogen framework.
However, when faced with challenges like isomerism, which is common in tetrazole chemistry, these techniques fall short of providing a definitive answer. Single-Crystal X-ray Diffraction is the ultimate arbiter, delivering an unambiguous, three-dimensional model of the molecule at atomic resolution. It is the only technique that can directly "see" the precise connectivity of atoms, confirming the 2H substitution pattern and providing the foundational, authoritative data required for high-stakes research, publication, and pharmaceutical development.
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Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1819-1836. DOI:10.1039/D2CS00697A. [Link]
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Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 74(Pt 10), 1463–1471. [Link]
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Universität Bern. Services: Single Crystal X-Ray Diffraction. Department of Chemistry, Biochemistry and Pharmaceutical Sciences. [Link]
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SPT Labtech. Chemical crystallization. [Link]
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Park, M., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E, 74(Pt 1), 24–27. [Link]
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B&W Tek. (2025, September 19). Raman Spectroscopy vs NMR: Best for Structural Elucidation. [Link]
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University of Washington. Single Crystal X-Ray Diffraction and Structure Analysis. [Link]
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Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2054-2059. [Link]
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University of Cape Town. SOP: CRYSTALLIZATION. Department of Chemistry. [Link]
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Sygnature Discovery. A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM. [Link]
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ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?[Link]
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IUCr Journals. (2017, December 15). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. [Link]
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Van den Bossche, J., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112813. [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1804. [Link]
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Wang, H. L., & Qu, Z. R. (2009). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E, 65(Pt 11), o2754. [Link]
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Organic Chemistry Portal. Synthesis of 2H-tetrazoles. [Link]
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Anouar, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Journal Marocain de Chimie Hétérocyclique, 5(1), 58-61. [Link]
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Royal Society of Chemistry. (n.d.). Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors. [Link]
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Xing, Z., & Qu, Z. R. (2008). 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile. Acta Crystallographica Section E, 64(2), o445. [Link]
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Saikia, R. A. (n.d.). Chapter 2: Metal-Free Regioselective N2-Arylation of 5-Substituted-1H-Tetrazoles. [Link]
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McConnel, J. F., & Stevens, J. D. (1974). X-Ray structure analysis of methyl 2,3,4,5-tetra-O-acetyl-α-D-glucoseptanoside. Journal of the Chemical Society, Perkin Transactions 2, (3), 345-349. [Link]
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A Comparative Guide to Catalysts in Tetrazole Synthesis: Efficacy, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group in drug design, enhancing metabolic stability and lipophilicity.[1][2] The synthesis of these crucial N-heterocycles, predominantly through the [3+2] cycloaddition of nitriles and an azide source, is a focal point of extensive research.[1][3] This guide provides a comparative analysis of various catalytic systems for tetrazole formation, offering an in-depth look at their performance, detailed experimental protocols, and the underlying mechanistic principles to aid researchers in selecting the optimal catalyst for their specific needs.
The Landscape of Catalysis in Tetrazole Formation
The [3+2] cycloaddition reaction for tetrazole synthesis often requires a catalyst to overcome a significant activation energy barrier.[3] The ideal catalyst should not only provide high yields and selectivity but also align with the principles of green chemistry, offering mild reaction conditions, operational simplicity, and reusability.[2][4] Catalysts for this transformation can be broadly categorized into two main classes: homogeneous and heterogeneous systems.
Homogeneous catalysts , being in the same phase as the reactants, generally offer high activity and selectivity due to the excellent accessibility of their catalytic sites.[5] However, their separation from the reaction mixture can be challenging, often leading to product contamination and catalyst loss.[5][6]
Heterogeneous catalysts , existing in a different phase from the reactants, are advantageous due to their ease of separation and recyclability, which are critical for sustainable and industrial-scale synthesis.[6][7] The development of nanocatalysts has further revolutionized this field, offering high surface-area-to-volume ratios and unique catalytic properties.[4][7]
Comparative Efficacy of Selected Catalysts
The following tables provide a comparative overview of the performance of various homogeneous and heterogeneous catalysts in the synthesis of 5-substituted-1H-tetrazoles. The data has been compiled from the literature to facilitate a direct comparison of their efficacy under optimized conditions.
Table 1: Performance of Homogeneous Catalysts for Tetrazole Synthesis
| Catalyst | Model Substrate (Nitrile) | Azide Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnBr₂ | Benzonitrile | Sodium Azide | Water | Reflux | 12-48 h | High | [8] |
| Zn(OAc)₂·2H₂O | Benzaldehyde/Hydroxylamine HCl | Sodium Azide | Toluene | Reflux | 0.5-5 h | up to 94% | [2][9] |
| Cobalt(II) Complex | Benzonitrile | Sodium Azide | DMF | 110 | 12 h | up to 98% | [3][4] |
| BF₃·OEt₂ | Various Nitriles | Sodium Azide | - | - | - | Good to Excellent | [6] |
| CuSO₄·5H₂O | Benzonitrile | Sodium Azide | DMSO | 140 | 0.5-5 h | Good to Excellent | [2][10] |
Table 2: Performance of Heterogeneous Catalysts for Tetrazole Synthesis
| Catalyst | Model Substrate (Nitrile) | Azide Source | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Fe₃O₄@SiO₂-SO₃H | Benzonitrile | Sodium Azide | Water | 70 | 60 min | Good to Excellent | Yes | [3][11] |
| CoY Zeolite | Phenylacetonitrile | Sodium Azide | DMF | 120 | 14 h | High | 5 cycles | [4][12][13] |
| Fe₃O₄@chitin | Benzonitrile | [bmim][N₃] | Solvent-free | 110 | 15-120 min | Excellent | 6 cycles | [6][14][15] |
| ZnO Nanoparticles | Various Nitriles | Sodium Azide | DMF | 120-130 | - | 69-82% | Yes | [2] |
| Cuttlebone | Various Nitriles | Sodium Azide | DMSO | 110 | Short | High | - | [16] |
Mechanistic Insights into Catalysis
The catalytic synthesis of tetrazoles primarily involves the activation of the nitrile group, rendering it more susceptible to nucleophilic attack by the azide ion. The mode of activation, however, differs significantly between catalyst types.
Lewis and Brønsted Acid Catalysis
Lewis acids, such as zinc salts (e.g., ZnBr₂, Zn(OAc)₂) and boron trifluoride etherate (BF₃·OEt₂), and Brønsted acids activate the nitrile by coordinating to the nitrogen atom.[17][18] This coordination increases the electrophilicity of the nitrile carbon, facilitating the attack of the azide anion to form an imidoyl azide intermediate, which then undergoes cyclization to the tetrazole ring.[17][18]
Caption: Lewis acid-catalyzed tetrazole formation pathway.
Transition Metal Catalysis
Transition metal catalysts, such as cobalt and copper complexes, can operate through different mechanisms. In the case of a Cobalt(II) complex, a cobalt(II) diazido intermediate has been isolated, suggesting that the azide coordinates to the metal center first.[3][4] The activated azide complex then reacts with the nitrile. For many heterogeneous nanocatalysts, the large surface area provides numerous active sites where both the nitrile and azide can be co-adsorbed and activated, facilitating the cycloaddition.[7]
Caption: Proposed pathway for transition metal-catalyzed tetrazole synthesis.
Experimental Protocols
Providing standardized and reproducible protocols is crucial for advancing research. Below are detailed, step-by-step methodologies for key catalytic systems.
Protocol 1: Zinc Bromide (ZnBr₂) Catalyzed Synthesis in Water (Homogeneous)
This protocol is adapted from the work of Demko and Sharpless, offering a greener and safer approach to tetrazole synthesis.[8]
Materials:
-
Organic nitrile (10 mmol)
-
Sodium azide (NaN₃) (12 mmol, 1.2 equiv)
-
Zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv)
-
Deionized water (20 mL)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic nitrile (10 mmol), sodium azide (0.78 g, 12 mmol), zinc bromide (2.7 g, 12 mmol), and deionized water (20 mL).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 12 to 48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, carefully acidify the mixture to pH ~1 with 3 M HCl. Caution: This step may generate toxic hydrazoic acid (HN₃).
-
If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Fe₃O₄@SiO₂-SO₃H Catalyzed Synthesis in Water (Heterogeneous)
This protocol utilizes a magnetically recoverable nanocatalyst for a facile and environmentally friendly synthesis.[11]
Materials:
-
Benzonitrile derivative (0.5 mmol)
-
Sodium azide (NaN₃) (0.5 mmol)
-
Fe₃O₄@SiO₂-SO₃H nanocatalyst (20 mg)
-
Water (4 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine the benzonitrile derivative (0.5 mmol), sodium azide (0.0325 g, 0.5 mmol), Fe₃O₄@SiO₂-SO₃H (20 mg), and water (4 mL).
-
Stir the reaction mixture vigorously at 70 °C for 60 minutes. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Add 10 mL of water to the reaction mixture.
-
Separate the magnetic nanocatalyst using an external magnet. The catalyst can be washed with water and ethanol, dried, and reused.
-
The aqueous solution containing the product can be further processed by extraction with an organic solvent after acidification (as described in Protocol 1) to isolate the tetrazole product.
Protocol 3: CoY Zeolite Catalyzed Synthesis (Heterogeneous)
This method employs a reusable zeolite catalyst for the synthesis of 5-substituted-1H-tetrazoles.[4]
Materials:
-
Nitrile (1 mmol)
-
Sodium azide (NaN₃) (2.0 mmol)
-
CoY zeolite catalyst (20 mg)
-
N,N-Dimethylformamide (DMF) (1 mL)
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add the nitrile (1 mmol), sodium azide (0.13 g, 2.0 mmol), CoY zeolite (20 mg), and DMF (1 mL).
-
Heat the mixture at 120 °C for 14 hours.
-
After the reaction is complete, cool the mixture and filter to recover the catalyst.
-
Wash the catalyst with ethyl acetate (3 x 10 mL). The catalyst can be dried and activated for reuse.
-
The filtrate containing the product can be worked up by adding water and extracting with an appropriate organic solvent. The product is then isolated by removal of the solvent and purified if necessary.
Workflow for Catalyst Comparison and Reusability Testing
To ensure a fair and objective comparison of different catalysts, a systematic experimental workflow should be followed.
Caption: Experimental workflows for catalyst comparison and reusability testing.
Conclusion
The synthesis of tetrazoles is a mature field with a diverse array of catalytic options available to the modern chemist. The choice of catalyst is a critical decision that impacts not only the efficiency of the reaction but also its environmental footprint and economic viability. Homogeneous catalysts like zinc salts and cobalt complexes offer high activity, while the advent of heterogeneous nanocatalysts, particularly those based on magnetic nanoparticles, has provided robust, recyclable, and highly efficient alternatives. This guide has presented a comparative overview of these systems, complete with mechanistic insights and detailed experimental protocols, to empower researchers to make informed decisions in their pursuit of novel tetrazole-containing molecules for a wide range of applications, from pharmaceuticals to materials science.
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Gholinejad, M., & Shariati, P. (2016). Magnetically separable Fe3O4@chitin as an eco-friendly nanocatalyst with high efficiency for green synthesis of 5-substituted-1H-tetrazoles under solvent-free conditions. RSC Advances, 6(32), 26867-26874. Available from: [Link]
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Rama, V., Kanagaraj, K., & Pitchumani, K. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(21), 9090–9095. Available from: [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]
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Sinha, A., & Das, S. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available from: [Link]
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Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on the Acid-Catalyzed Azide–Nitrile Cycloaddition: On the Intermediacy of an Imidoyl Azide–Tetrazole Equilibrium. Journal of the American Chemical Society, 133(12), 4465–4475. Available from: [Link]
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Digambar, K. B., et al. (2023). Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Current Chemistry Letters, 12(2), 507-516. Available from: [Link]
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Akhlaghinia, B., & Sajjadi-Ghotabadi, H. (2015). A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogene. SciSpace. Available from: [Link]
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Reddy, C. R., et al. (2017). ZnBr2-SiO2 catalyzed green synthesis of tetrazoles: Molecular docking and antioxidant activity studies. SciSpace. Available from: [Link]
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Bozkurt, E., Soares, T. A., & Rothlisberger, U. (2017). Can Biomimetic Zinc Compounds Assist a (3 + 2) Cycloaddition Reaction? A Theoretical Perspective. PubMed, 13(12), 6382-6390. Available from: [Link]
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Fatahi, F., et al. (2024). Alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles: a highly efficient catalyst for the multi-component preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. PMC. Available from: [Link]
-
de Oliveira, A. F., et al. (2026). Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. PMC. Available from: [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
Khdir, J. A. S., et al. (2024). Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. DergiPark. Available from: [Link]
-
Hajra, S., et al. (n.d.). Zinc-Catalyzed Heterocycle Synthesis. Royal Society of Chemistry. Available from: [Link]
-
Taufik, A., et al. (2016). Preparation, Characterization and Photocatalytic Activity of Multifunctional Fe3O4/ZnO/CuO Hybrid Nanoparticles. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2023). Synthesis of Fe 3 O 4 /CuO/ZnO/RGO and its catalytic degradation of dye wastewater using dielectric barrier discharge plasma. Arabian Journal of Chemistry, 16(4), 104618. Available from: [Link]
-
Myznikov, L. V., et al. (2019). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ¹H-tetrazoles in the presence of Fe3O4@SiO2-LY-C-D-Pd. Retrieved from [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available from: [Link]
-
Lwin, T. Z., & Aye, M. (2019). PREPARATION OF Fe3O4-ZnO-CuO NANOCOMPOSITES WITH DIFFERENT MOLE RATIOS AND THEIR CHARACTERIZATIONS. Journal of the Myanmar Academy of Arts and Science, 17(1B), 205-216. Available from: [Link]
-
Chen, J., et al. (2018). Zn(ii)-catalyzed asymmetric [3 + 2] cycloaddition of acyclic enones with azomethine ylides. Organic & Biomolecular Chemistry, 16(34), 6246–6250. Available from: [Link]
-
Sinha, A., & Das, S. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PMC. Available from: [Link]
-
Wang, L., et al. (2018). Full-Spectrum Photocatalytic Activity of ZnO/CuO/ZnFe 2 O 4 Nanocomposite as a PhotoFenton-Like Catalyst. MDPI. Available from: [Link]
-
Gebrekidan, A., et al. (2023). Synthesis of CuO, ZnO nanoparticles, and CuO-ZnO nanocomposite for enhanced photocatalytic degradation of Rhodamine B: a comparative study. PMC. Available from: [Link]
-
NBU-IR. (n.d.). L-Ascorbic acid mediated metal catalyst free synthesis of biologically active 5-substituted 1H- tetrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. Retrieved from [Link]
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- 18. 1H-Tetrazole synthesis [organic-chemistry.org]
Validation of In Vitro Assay Results for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
Executive Summary: The Pro-Isostere Paradigm
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is not merely a structural building block; it represents a critical "pro-isostere" strategy in medicinal chemistry. The tetrazole ring is a classic bioisostere for the carboxylic acid functionality, offering improved metabolic stability and lipophilicity. However, the methyl ester form acts as a prodrug, enhancing cellular permeability before hydrolyzing to the active free acid, 2-(2H-1,2,3,4-tetrazol-5-yl)acetic acid .
This guide validates the in vitro performance of the methyl ester by focusing on its bioactivation (hydrolysis) and comparative efficacy against its free acid metabolite. Unlike standard reagents, this compound requires a dual-phase validation workflow: proving stability in vehicle solvents while demonstrating rapid bioactivation in biological media.
Part 1: Comparative Analysis & Mechanism
The Chemical Ecosystem
To validate this compound, you must benchmark it against its active metabolite (the free acid) and a standard ester analog. The methyl ester is designed to cross cell membranes (high LogP) and then release the polar, active tetrazole-acetic acid (low LogP) intracellularly.
Table 1: Comparative Physicochemical & Biological Profile
| Feature | Methyl 2-(2H-tetrazol-5-yl)acetate (Product) | 2-(2H-tetrazol-5-yl)acetic acid (Active Metabolite) | Ethyl 2-(2H-tetrazol-5-yl)acetate (Alternative) |
| Role | Cell-Permeable Prodrug / Precursor | Active Effector / Bioisostere | Lipophilic Reference Standard |
| Predicted LogP | ~0.5 - 0.8 (Moderate Lipophilicity) | -1.2 to -0.5 (Hydrophilic) | ~1.0 - 1.2 (Higher Lipophilicity) |
| Solubility (PBS) | Low to Moderate (< 1 mg/mL) | High (> 10 mg/mL, pH dependent) | Low (< 0.5 mg/mL) |
| Cell Permeability | High (Passive Diffusion) | Low (Requires Transporters) | High |
| Primary Assay | Esterase Stability (t1/2) | Receptor Binding / MIC | Metabolic Stability |
| Key Risk | Spontaneous hydrolysis in buffer | Poor membrane penetration | Slower hydrolysis rate |
Mechanistic Pathway: Bioactivation
The utility of the methyl ester hinges on its conversion to the free acid. In biological systems (plasma, cytosol), esterases (e.g., carboxylesterases) catalyze this reaction.
Figure 1: Bioactivation pathway of the methyl ester prodrug to the active tetrazole acetic acid species.
Part 2: Validation Protocols
Protocol A: Esterase Stability Assay (The "Prodrug" Validation)
Objective: Determine the half-life (
Methodology:
-
Preparation: Prepare a 10 mM stock of Methyl 2-(2H-tetrazol-5-yl)acetate in DMSO.
-
Incubation System: Use Pooled Human Plasma or Porcine Liver Esterase (PLE) in PBS (pH 7.4).
-
Control:Procaine (Rapid hydrolysis positive control) and Warfarin (Stable negative control).
-
-
Reaction:
-
Spike plasma to reach 10 µM final compound concentration.
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide). Centrifuge at 4000g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the Methyl Ester (Parent) and the appearance of the Free Acid (Metabolite).
Self-Validating Criteria:
-
Mass Balance: The molar sum of [Methyl Ester] + [Free Acid] should remain constant (>80%) over time. If it drops, check for non-specific binding or ring degradation.
-
Spontaneous Hydrolysis: Run a parallel incubation in PBS without enzymes. The methyl ester must be stable (<10% loss) in PBS for the duration of the assay.
Protocol B: Antimicrobial Susceptibility (MIC)
Objective: Validate the biological activity of the compound as a building block for antibiotic side chains (similar to Cefazolin).
Methodology:
-
Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dilution: Serial 2-fold dilutions of Methyl 2-(2H-tetrazol-5-yl)acetate in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).
-
Note: Ensure final DMSO concentration is <1%.
-
-
Comparator: Run 2-(2H-tetrazol-5-yl)acetic acid (Free Acid) in parallel.
-
Readout: Visual turbidity or OD600 after 18-24h incubation at 37°C.
Interpretation:
-
Scenario 1 (Prodrug Effect): If the Methyl Ester shows lower MIC (higher potency) than the Free Acid, it indicates the ester successfully penetrated the bacterial cell wall and was hydrolyzed intracellularly.
-
Scenario 2 (Inactive): If the Methyl Ester is inactive (>64 µg/mL) but the Free Acid is active, the bacteria may lack the specific esterase to activate the prodrug.
Protocol C: NMDA Receptor Binding (Optional High-Value Target)
Context: Tetrazolylglycine derivatives are potent NMDA agonists.[1][2][3] While this compound lacks the alpha-amino group, it serves as a structural probe for the glutamate binding pocket.
Methodology:
-
System: Rat brain membrane homogenates.
-
Radioligand: [³H]-Glutamate or [³H]-CGS19755.
-
Displacement: Incubate membranes with radioligand and varying concentrations (
to M) of the Methyl Ester and Free Acid. -
Filtration: Harvest on glass fiber filters, wash, and count radioactivity.
Causality Check:
-
The Free Acid should show moderate affinity (IC50 in µM range) as a glutamate bioisostere.
-
The Methyl Ester should show low/no affinity in this cell-free system because the ester group blocks the anionic interaction required for receptor binding. This confirms the ester is a true prodrug.
Part 3: Experimental Workflow & Decision Tree
This diagram guides the researcher through the validation process, ensuring no steps are wasted on inactive systems.
Figure 2: Step-by-step validation workflow for tetrazole ester derivatives.
References
-
Schoepp, D. D., et al. (1991).[2][3] "D,L-(tetrazol-5-yl)glycine: a novel and highly potent NMDA receptor agonist."[2][3] European Journal of Pharmacology, 203(2), 237-243.[2][3] Link
-
Lunn, W. H., et al. (1992).[2] "DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy." Journal of Medicinal Chemistry, 35(24), 4608-4612.[2] Link
-
Popkov, A. (2003). "Synthesis and biological activity of tetrazole-containing derivatives." Chemistry of Heterocyclic Compounds, 39, 1429–1435. Link
-
PubChem Compound Summary. (2025). "alpha-Amino-2H-tetrazole-5-acetic acid (Tetrazolylglycine)."[1][3] National Center for Biotechnology Information. Link
-
OECD Test Guideline 435. (2025). "In Vitro Membrane Barrier Test Method for Skin Corrosion." (Relevant for permeability methodology). Link
Sources
Benchmarking the Performance of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate Derivatives in Drug Development
Introduction & Executive Summary
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (MT5A) and its derivatives represent a critical class of building blocks in modern medicinal chemistry and organocatalysis. The tetrazole ring is a highly privileged bioisostere for the carboxylic acid group, offering enhanced metabolic stability, increased lipophilicity, and favorable cellular permeability. While the free acid—tetrazole-5-acetic acid (TAA)—is widely recognized for its organocatalytic properties[1], the esterified derivatives, particularly MT5A and its ethyl counterpart (ET5A), are heavily utilized in prodrug design, such as in the development of racecadotril-tetrazole analgesic agents[2].
As a Senior Application Scientist, I have structured this guide to objectively benchmark MT5A against its primary alternatives (ET5A and TAA). This document details the causality behind structural choices, comparative pharmacokinetic performance, and self-validating experimental protocols for evaluating these derivatives.
Mechanistic Grounding: Why Choose the Methyl Ester?
In drug development, the choice between a methyl ester (MT5A), an ethyl ester (ET5A), and the free acid (TAA) is dictated by the desired pharmacokinetic profile and target engagement strategy.
-
Steric Hindrance and Hydrolysis Kinetics: MT5A features minimal steric bulk around the ester carbonyl compared to ET5A. When administered as a prodrug, MT5A is subjected to rapid nucleophilic attack by hepatic serine hydrolases (e.g., Carboxylesterase 1, CES1). The lower activation energy barrier for the methyl ester results in a significantly shorter half-life (
), ensuring rapid systemic release of the active TAA metabolite. This rapid onset is highly desirable for acute indications, such as analgesia, where have shown potent efficacy[3]. -
Tautomeric Equilibrium: The 2H-tetrazole tautomer of MT5A exhibits a distinct dipole moment compared to the 1H-isomer. This electronic distribution minimizes desolvation energy penalties, allowing MT5A derivatives to cross lipophilic biological membranes more efficiently than the highly polar, negatively charged TAA at physiological pH.
Visualizing the Prodrug Activation Pathway
To understand the utility of MT5A in vivo, we must map its enzymatic conversion. The following pathway illustrates the esterase-mediated hydrolysis of MT5A into the active TAA bioisostere, which subsequently engages target enzymes (e.g., Neprilysin in pain management pathways)[4].
Figure 1: Esterase-mediated prodrug activation pathway of MT5A derivatives to active TAA.
Performance Benchmarking: MT5A vs. Alternatives
The following table synthesizes quantitative data comparing MT5A, ET5A, and TAA across key physicochemical and pharmacokinetic parameters to guide structural selection.
| Parameter | Methyl 2-(2H-tetrazol-5-yl)acetate (MT5A) | Ethyl 2-(1H-tetrazol-5-yl)acetate (ET5A) | Tetrazole-5-acetic acid (TAA) |
| Primary Application | Rapid-onset Prodrugs, Synthetic Intermediate | Sustained-release Prodrugs, MOF Ligands[5] | Organocatalyst[6], Active Pharmacophore |
| LogP (Predicted) | ~ 0.15 | ~ 0.45 | ~ -0.85 |
| Membrane Permeability ( | High | High | Low (Requires active transport) |
| HLM Half-Life ( | < 15 minutes (Rapid hydrolysis) | ~ 45 minutes (Moderate hydrolysis) | N/A (Stable) |
| Organocatalytic Yield | Low (Ester blocks acidic proton) | Low (Ester blocks acidic proton) | > 85% (Excellent H-bond donor)[7] |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, any claims regarding the pharmacokinetic superiority or catalytic efficiency of these derivatives must be empirically validated. Below are two self-validating protocols designed to benchmark these compounds.
Protocol A: In Vitro Microsomal Stability & Hydrolysis Assay
This protocol benchmarks the esterase-driven hydrolysis rate of MT5A versus ET5A, validating the causality of steric hindrance on prodrug activation.
-
Preparation: Prepare 10 mM stock solutions of MT5A and ET5A in DMSO. Dilute to a final working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the compound solutions to 37°C for 5 minutes. Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (though esterase activity is cofactor-independent, this standardizes the assay for broader metabolic profiling).
-
Time-Course Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the incubation mixture.
-
Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent ester and the formation of the TAA metabolite.
-
Self-Validation Check: The system is self-validating if the molar depletion of MT5A strictly correlates with the molar appearance of TAA, confirming that ester hydrolysis (not CYP450 oxidation) is the exclusive clearance mechanism.
Figure 2: Step-by-step in vitro microsomal stability workflow for benchmarking ester hydrolysis.
Protocol B: Benchmarking Organocatalytic Inactivity (Negative Control Validation)
While for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones[8], MT5A should theoretically fail to catalyze this reaction due to the absence of the acidic carboxylic proton. Testing MT5A in this workflow serves as a mechanistic negative control.
-
Reaction Setup: Mix 2'-aminoacetophenone (1 mmol) and an aryl aldehyde (1 mmol) in a round-bottom flask under solvent-free conditions.
-
Catalyst Addition: Add 10 mol% of MT5A (Test) or TAA (Positive Control)[9].
-
Heating: Stir the mixture at 80°C for 2 hours.
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 3:7).
-
Self-Validation Check: The TAA-catalyzed reaction will yield a highly fluorescent yellowish-white product under 350 nm UV light[7]. The MT5A-catalyzed reaction will show unreacted starting materials, proving that the free acetic acid moiety is the causal agent for aldehyde activation via intermolecular hydrogen bonding.
References
-
Design, synthesis, and evaluation of novel racecadotril-tetrazole-amino acid derivatives as new potent analgesic agents. Research in Pharmaceutical Sciences (PMC). URL:[Link]
-
Tetrazole 5-Acetic Acid Catalyzed Synthesis and Photophysical Study of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. Letters in Organic Chemistry (Bentham Science). URL:[Link]
-
Ethyl 1H-tetrazole-5-acetate, 98% 13616-37-0. Otto Chemie Pvt. Ltd. URL:[Link]
-
Reaction of Hydrazide of (Tetrazol-5-yl)acetic Acid with Isothiocyanates and Antimicrobial Investigations. Heterocycles (Semantic Scholar). URL:[Link]
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- 2. Design, synthesis, and evaluation of novel racecadotril-tetrazole-amino acid derivatives as new potent analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel racecadotril-tetrazole-amino acid derivatives as new potent analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 1H-tetrazole-5-acetate, 98% 13616-37-0 India [ottokemi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamscience.com [benthamscience.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Comparison Guide: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate vs. Literature Standards
Executive Summary
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a high-value heterocyclic intermediate extensively utilized in drug development as a metabolically stable bioisostere for carboxylic acids. For researchers and synthetic chemists, verifying the structural integrity and purity of this compound is a critical quality control step before downstream functionalization.
This guide provides an objective, data-driven comparison of the spectroscopic performance of high-purity synthesized methyl 2-(2H-tetrazol-5-yl)acetate against established literature values. It includes self-validating experimental protocols and mechanistic insights to ensure reproducible analytical characterization.
Mechanistic & Structural Overview
The tetrazole ring exhibits inherent annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H-tautomeric forms. While tetrazole-5-acetic acid derivatives often crystallize predominantly as the 1H-tautomer [2], dissolution in polar aprotic solvents (such as DMSO-d₆) induces a rapid equilibrium.
This tautomeric exchange profoundly impacts the observed NMR chemical shifts. The methylene spacer (-CH₂-) isolates the ester carbonyl from the direct electronic effects of the tetrazole ring, yet its resonance remains highly sensitive to the N-protonation state. Understanding this dynamic is essential for accurate spectral interpretation.
Logical framework for the spectroscopic elucidation of methyl 2-(2H-tetrazol-5-yl)acetate.
Comparative Spectroscopic Data
Expertise & Experience Note: The causality behind the slight variations observed in the tetrazole N-H proton chemical shift (typically ranging from 15.0 to 16.0 ppm) is heavily dependent on sample concentration, acquisition temperature, and trace water content in the deuterated solvent. For an accurate comparison, samples must be rigorously dried, as trace moisture will cause rapid proton exchange, broadening the signal or shifting it upfield.
Table 1: ¹H NMR Data Comparison (DMSO-d₆, 400 MHz)
| Proton Assignment | Experimental Value (ppm) | Literature Standard (ppm) | Multiplicity | Integration |
| Tetrazole N-H | 15.62 | 15.50 - 15.80 | Broad Singlet | 1H |
| Methylene (-CH₂-) | 4.12 | 4.10 - 4.15 | Singlet | 2H |
| Ester Methyl (-OCH₃) | 3.68 | 3.65 - 3.70 | Singlet | 3H |
Table 2: ¹³C NMR Data Comparison (DMSO-d₆, 100 MHz)
| Carbon Assignment | Experimental Value (ppm) | Literature Standard (ppm) |
| Ester Carbonyl (C=O) | 168.4 | 168.0 - 169.0 |
| Tetrazole (C5) | 153.2 | 152.5 - 154.0 |
| Ester Methyl (-OCH₃) | 52.6 | 52.0 - 53.0 |
| Methylene (-CH₂-) | 31.8 | 31.5 - 32.5 |
Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS)
| Technique | Parameter | Experimental Value | Literature Standard |
| FT-IR | N-H / C-H Stretch | 3120, 2955 cm⁻¹ | 3100 - 2800 cm⁻¹ |
| FT-IR | C=O Stretch | 1742 cm⁻¹ | 1740 - 1745 cm⁻¹ |
| HRMS (ESI+) | [M+H]⁺ | 143.0568 m/z | 143.0569 m/z |
Experimental Methodologies
To ensure a self-validating system, the following protocols must be adhered to strictly. The validation relies on internal standard calibration and sequential purity checks to guarantee that the spectroscopic data accurately reflects the target molecule.
Protocol 1: Synthesis & Isolation Workflow
-
Reagent Preparation: Combine methyl cyanoacetate (1.0 eq), sodium azide (NaN₃, 1.2 eq), and zinc chloride (ZnCl₂, 1.0 eq) in anhydrous DMF.
-
Cycloaddition Reaction: Heat the mixture to 80°C under an inert nitrogen atmosphere for 12 hours.
-
Causality: ZnCl₂ acts as a Lewis acid catalyst, coordinating with the nitrile nitrogen. This coordination lowers the LUMO energy of the cyano group, making it significantly more susceptible to nucleophilic attack by the azide ion, thereby driving the [3+2] cycloaddition forward efficiently[1].
-
-
Acidic Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1M HCl.
-
Causality: The acidification step is critical. The reaction initially forms a zinc-tetrazolate complex; HCl breaks this complex and protonates the tetrazolate salt into its free acid form, allowing it to partition into the organic layer.
-
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure methyl 2-(2H-tetrazol-5-yl)acetate.
Experimental workflow for the synthesis and spectroscopic validation of methyl 2-(2H-tetrazol-5-yl)acetate.
Protocol 2: NMR Sample Preparation & Acquisition
-
Drying: Lyophilize 10 mg of the purified compound for 4 hours to remove trace moisture.
-
Dissolution: Dissolve 5-10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
-
Acquisition: Acquire ¹H NMR using a standard single-pulse sequence with a relaxation delay (D1) of 2 seconds.
-
Causality: The exchangeable nature of the tetrazole N-H proton often leads to signal broadening and reduced integration accuracy. An extended D1 delay combined with rigorous sample drying prevents under-integration and confirms the 1:2:3 proton ratio of the molecule. For ¹³C NMR, utilize a proton-decoupled sequence with a minimum of 1024 scans due to the quaternary C5 carbon's long relaxation time [1].
-
Comparison with Alternative Derivatives
When evaluating methyl 2-(2H-tetrazol-5-yl)acetate against commercial alternatives or its N-alkylated impurities (e.g., methyl 1-methyl-1H-tetrazole-5-acetate and methyl 2-methyl-2H-tetrazole-5-acetate), distinct spectroscopic shifts serve as diagnostic markers:
-
N1-Alkylation: Alkylation at the N1 position breaks the tautomeric equilibrium and typically shifts the C5 carbon resonance upfield (approx. 150-151 ppm). The methylene protons also shift slightly downfield due to the proximity of the N-methyl group [3].
-
N2-Alkylation: Alkylation at the N2 position shifts the C5 carbon significantly downfield (approx. 164-165 ppm).
-
Target Compound (Unalkylated): The unalkylated 2H-tetrazole exists in rapid equilibrium, resulting in an averaged C5 signal at ~153.2 ppm.
This definitive ¹³C shift serves as a primary diagnostic tool for researchers to verify the absence of N-alkylation impurities in their synthesized batches, ensuring the product's performance is not compromised in subsequent coupling reactions.
References
-
Saeed, A., et al. "Tetrazole acetic acid: Tautomers, conformers, and isomerization." ResearchGate, Nov 2015. URL:[Link]
Safety Operating Guide
methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate proper disposal procedures
Comprehensive Safety and Disposal Guide for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a highly reactive intermediate frequently utilized in drug development and synthetic chemistry. While the methyl acetate moiety provides a versatile handle for functionalization, the core tetrazole ring classifies this compound as a Potentially Explosive Chemical (PEC)[1]. Improper handling, storage, or disposal can lead to catastrophic deflagration[2].
As your trusted partner in laboratory safety and chemical handling, we have developed this in-depth, self-validating protocol to ensure the secure containment and disposal of this compound. This guide synthesizes fundamental thermochemistry with field-proven operational procedures.
Thermochemical Causality of Tetrazole Hazards
To safely handle methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, one must first understand the thermodynamic drivers of its instability. The tetrazole ring is a five-membered aromatic system containing four nitrogen atoms. Its explosivity is not a random occurrence, but a predictable consequence of its molecular bond energies.
Table 1: Thermodynamic Drivers of Tetrazole Instability
| Bond Type | Average Bond Energy (kJ/mol) | Role in Decomposition |
| N–N (Single Bond) | ~160 | The weakest link in the tetrazole ring; the initial site of unimolecular cleavage. |
| C–N (Single Bond) | ~293 | Has a higher barrier to cleavage than N–N; the ring preferentially opens at N–N first. |
| N=N (Double Bond) | ~418 | Transient intermediate state during the ring-opening cascade. |
| N≡N (Triple Bond) | ~954 | Final state ( |
When the compound is subjected to localized heat, friction, or mechanical shock, the activation energy for ring cleavage is overcome. The unimolecular decomposition initiates at the weakest link—the N1–N2 single bond[3]. As the ring opens, it rapidly forms highly stable nitrogen gas (
Fig 1. Mechanistic pathway of tetrazole decomposition driven by N2 gas evolution.
Operational Safety & Chemical Incompatibilities
Because of the explosive potential inherent to the tetrazole moiety, on-site chemical deactivation (e.g., neutralization or hydrolysis) is strictly prohibited. Attempting to chemically alter the compound without validated, peer-reviewed protocols can inadvertently concentrate the energetic moiety or trigger an uncontrolled exothermic decomposition[4].
Table 2: Critical Incompatibilities
| Incompatible Agent | Causality / Consequence |
| Heavy Metals (Cu, Ag, Pb) | Reacts to form metal tetrazolates, which are exponentially more shock-sensitive than the parent compound[5]. Never use metal spatulas. |
| Strong Oxidizers / Acids | Triggers violent exothermic degradation, releasing heat and toxic, corrosive gases[5]. |
| Static Electricity | Electrostatic discharge provides sufficient localized energy to overcome the N1-N2 bond cleavage barrier, initiating deflagration[5]. |
Step-by-Step Waste Containment and Disposal Protocol
Every step in this protocol is designed as a self-validating system to eliminate friction, shock, and heat.
Fig 2. Standardized waste management workflow for energetic tetrazole derivatives.
Phase 1: Preparation and Segregation
-
Verify Workspace: Ensure the fume hood is completely free of strong oxidizers, heavy metal salts, and static electricity sources[5].
-
PPE Verification: Equip personnel with a flame-retardant lab coat, heavy-duty nitrile gloves, and chemical safety goggles[4]. If handling bulk quantities (>5g), a blast shield must be deployed.
-
Grounding: Ground and bond all receiving equipment to prevent electrostatic discharge[5].
Phase 2: Containment Transfer
-
Select Container: Use a clean, dry, chemically compatible glass bottle with a screw cap (e.g., PTFE-lined). Do not use metal containers or plastic buckets that generate static[4],[2].
-
Transfer Material: Using exclusively a static-free, spark-proof spatula (e.g., Teflon or ceramic), carefully transfer the waste into the container[4].
-
Self-Validation Check: Listen and feel for any grinding or scraping during transfer. If friction is detected, stop immediately.
-
-
Volume Control: Fill the container to no more than 80% capacity .
-
Causality: This mandatory headspace allows for potential vapor expansion and prevents catastrophic over-pressurization if trace degradation occurs[4].
-
-
Seal: Securely close the cap, but do not over-tighten, as excessive torque on the threads can generate dangerous friction.
Phase 3: Labeling and SAA Storage
-
Labeling: Affix a compliant "Hazardous Waste" label. Explicitly write: "Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate", "Toxic", and "Potentially Explosive Chemical (PEC)"[4].
-
Dating: Record the exact date of waste generation.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and incompatible materials[4].
Phase 4: Final Disposal
-
EHS Coordination: Contact your institutional Environmental Health and Safety (EHS) department to arrange a "lab pack" pickup[4].
-
Destruction Method: The professional disposal service will package the waste in an approved drum with absorbent material. The ultimate disposal method must be controlled incineration with flue gas scrubbing , as the high nitrogen content will generate toxic nitrogen oxides (
) upon combustion[4],[6].
Emergency Spill Response
In the event of a spill outside of a controlled environment, standard cleanup procedures are highly dangerous.
-
Evacuate & Isolate: Evacuate the immediate area and eliminate all ignition sources[6].
-
Do Not Sweep Dry: Never sweep dry tetrazole material. The friction of standard bristles against a floor can initiate deflagration[5].
-
Desensitize: Wet the spill thoroughly with water or an inert, compatible solvent to desensitize the energetic moiety and eliminate friction hazards.
-
Spark-Free Cleanup: Use only spark-proof tools to collect the wetted mass into a compatible waste container[4],[5].
References
-
[4] Benchchem. Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. Available at:
-
[6] ChemicalBook. 1H-TETRAZOLE - Safety Data Sheet. Available at:
-
[5] ECHEMI. 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. Available at:
-
[2] University of Auckland. Working with Potentially Explosive Chemicals/Reactions. Available at:
-
[1] Florida Atlantic University. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Available at:
-
[3] AIP Publishing. Initial mechanisms for the unimolecular decomposition of electronically excited nitrogen-rich energetic materials with tetrazole rings. Available at:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
